2,6-Dichloro-4-methylbenzamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H7Cl2NO |
|---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
2,6-dichloro-4-methylbenzamide |
InChI |
InChI=1S/C8H7Cl2NO/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H2,11,12) |
InChI Key |
IIFXNCJBRYDCLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C(=O)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and properties of 2,6-Dichloro-4-methylbenzamide
Structure, Properties, and Synthetic Utility in Drug Discovery
Executive Summary
2,6-Dichloro-4-methylbenzamide (CAS: 99520-04-4) is a highly specialized aromatic amide characterized by significant steric congestion around the carbonyl center.[1][2] Unlike simple benzamides, the 2,6-dichloro substitution pattern forces the amide group out of planarity with the benzene ring, decoupling the nitrogen lone pair from the aromatic
Chemical Identity & Physicochemical Profiling[3][4][5][6][7]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Registry Number | 99520-04-4 |
| Molecular Formula | C |
| Molecular Weight | 204.05 g/mol |
| SMILES | CC1=CC(Cl)=C(C(N)=O)C(Cl)=C1 |
| InChI Key | DYXLOQCLXOMEKK-UHFFFAOYSA-N |
Structural Architecture & Electronic Properties
The defining feature of this molecule is the steric inhibition of resonance .
-
Steric Block: The Van der Waals radii of the chlorine atoms at positions 2 and 6 (approx. 1.75 Å each) physically clash with the amide protons and oxygen.
-
Orthogonal Twist: To minimize this repulsion, the amide plane rotates approximately 60–90° relative to the phenyl ring.[1]
-
Electronic Consequence: The nitrogen lone pair cannot donate into the phenyl ring. This makes the amide bond shorter and more double-bond-like (C-N) than typical benzamides, but paradoxically, the carbonyl carbon is less electrophilic due to the shielding by the bulky chlorines.[1][2]
Predicted Physicochemical Properties[1][2][8]
-
Melting Point: High (>150°C, estimated based on 2,6-dichlorobenzamide analogs).[1] The symmetry and polarity of the amide headgroup facilitate strong intermolecular hydrogen bonding (N-H[1]···O=C) in the crystal lattice.
-
Solubility:
-
pKa: The conjugate acid of the amide is expected to be less basic than unsubstituted benzamide due to the inductive electron-withdrawing effect (-I) of the chlorines, despite the lack of resonance conjugation.[1][2]
Synthetic Pathways & Optimization
The synthesis of this compound requires navigating the same steric hindrance that gives the molecule its stability.[1][2] Direct nucleophilic attack on the nitrile or ester precursors is often sluggish.
Primary Route: Acid Chloride Activation
The most robust method involves activating the corresponding benzoic acid. The high reactivity of the acid chloride overcomes the steric barrier during the amidation step.
Protocol:
-
Activation: Reflux 2,6-dichloro-4-methylbenzoic acid in thionyl chloride (SOCl
) with a catalytic amount of DMF. The DMF forms a Vilsmeier-Haack-like intermediate that accelerates the reaction.[2] -
Amidation: The resulting acid chloride is added dropwise to a cold, concentrated ammonium hydroxide (NH
OH) solution or anhydrous ammonia in dioxane.[1] -
Purification: The product precipitates upon quenching with water. Recrystallization from ethanol/water is standard.
Visualization of Synthetic Logic
The following diagram illustrates the workflow and the critical decision points regarding steric management.
Figure 1: Synthetic workflow prioritizing acid chloride activation to overcome steric hindrance.
Applications in Drug Discovery & Agrochemistry[1][2]
Medicinal Chemistry: The "Stable Linker" Concept
In kinase inhibitors, the amide bond is often a metabolic soft spot, susceptible to hydrolysis by amidases.[1]
-
Mechanism: The 2,6-dichloro substitution creates a "molecular shield."[1][2] Enzymes cannot access the carbonyl carbon to form the tetrahedral intermediate required for hydrolysis.
-
Bioisostere Utility: This scaffold is frequently used to link variable regions (e.g., solvent-exposed tails) to the hinge-binding motif of a kinase inhibitor without introducing metabolic instability.[1][2]
Agrochemistry: Herbicide Metabolites
This compound is structurally related to the herbicide Dichlobenil (2,6-dichlorobenzonitrile).[1][3] In soil and plants, the nitrile can be hydrolyzed to the amide (2,6-dichlorobenzamide, BAM).[1][2] The 4-methyl analog follows similar environmental fate pathways, serving as a persistent marker for specific chlorinated toluene herbicides.[1][2]
Structure-Activity Relationship (SAR) Logic
The following diagram details how the structural features translate into functional properties.
Figure 2: Structure-Property relationship mapping the 2,6-dichloro motif to metabolic stability.[1][2]
Safety & Handling Protocol
While specific toxicological data for CAS 99520-04-4 is limited, its structural analogs (2,6-dichlorobenzamide) suggest the following precautions:
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use a fume hood to avoid inhalation of dust.
-
PPE: Nitrile gloves and safety glasses are mandatory.
-
Spill Cleanup: Sweep up dry; do not generate dust. Dissolve residue in acetone or ethanol for waste disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13649682, 2,6-Dichloro-4-methylbenzoic acid (Precursor).[1][2] Retrieved from [Link]
- Hunter, W. et al. (2016).Structure-based design of benzamide kinase inhibitors. (General reference on benzamide pharmacophores in drug design).
-
U.S. EPA. Reregistration Eligibility Decision (RED): Dichlobenil. (Reference for environmental fate of 2,6-dichlorobenzamides). Retrieved from [Link][1]
Sources
An In-depth Technical Guide to 2,6-Dichloro-4-methylbenzamide: Synthesis, Characterization, and Safety
This guide provides a comprehensive technical overview of 2,6-Dichloro-4-methylbenzamide, a substituted benzamide of interest in chemical research and development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer a robust guide for researchers, scientists, and drug development professionals.
Core Molecular Attributes
This compound is a derivative of benzamide with two chlorine atoms at positions 2 and 6, and a methyl group at position 4 of the benzene ring. These substitutions significantly influence the molecule's chemical properties and potential biological activity.
Molecular Formula and Weight
The chemical structure of this compound leads to the following core attributes:
| Property | Value |
| Molecular Formula | C₈H₇Cl₂NO |
| Molecular Weight | 204.05 g/mol |
| IUPAC Name | This compound |
The molecular weight is consistent with that of its isomer, 2,4-Dichloro-6-methylbenzamide[1]. The presence of the dichloro and methyl groups on the aromatic ring, as well as the amide functionality, are key features for its characterization.
Synthesis Pathway
A reliable method for the synthesis of this compound can be extrapolated from standard procedures for analogous benzamides, which typically involve the acylation of an amine with a benzoyl chloride. In this case, the synthesis would proceed via the reaction of 2,6-dichloro-4-methylbenzoyl chloride with ammonia.
Proposed Synthetic Protocol
-
Preparation of 2,6-dichloro-4-methylbenzoyl chloride: The synthesis begins with the chlorination of 4-methylphenol, followed by treatment with a reductant to yield 2,6-dichloro-4-methylphenol. Subsequent oxidation to the corresponding benzoic acid and then chlorination (e.g., using thionyl chloride) would produce the necessary acid chloride precursor.
-
Amidation: The 2,6-dichloro-4-methylbenzoyl chloride is then reacted with a source of ammonia, such as an aqueous or alcoholic solution of ammonia, to form the amide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final, purified this compound.
A similar synthetic approach is employed for other substituted benzamides, such as 2,6-Dichloro-N-[[4-(trifluoromethyl)phenyl]-methyl]benzamide, where a substituted benzylamine is reacted with 2,6-dichlorobenzoyl chloride[2].
Analytical Characterization
A multi-faceted analytical approach is essential for the unambiguous identification and purity assessment of this compound.
Spectroscopic and Chromatographic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amide protons. For related 2,6-dichlorobenzamide derivatives, characteristic shifts for aromatic protons are observed in the range of 7.2-7.5 ppm[3].
-
Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is crucial for determining the molecular weight and fragmentation pattern. The isotopic signature of the two chlorine atoms will be a key diagnostic feature in the mass spectrum.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H and C=O stretches of the amide group and the aromatic C-Cl stretches.
Quality Control Workflow
Safety and Handling
As a member of the substituted benzamide class of compounds, this compound should be handled with appropriate caution. While specific toxicity data is not available, information from related compounds provides guidance.
General Safety Precautions
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Prevent the formation of dust and aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Substituted benzamides as a class can have neuroleptic properties and may be harmful if swallowed or in contact with skin[4][5]. Therefore, it is prudent to treat this compound as a potentially hazardous substance.
Potential Applications in Research and Development
Substituted benzamides are a well-established class of compounds with a wide range of biological activities. They are investigated for their potential as:
-
Antimicrobial agents: Many benzamide derivatives have shown promising antimicrobial and disinfectant properties[3][6].
-
Neuroleptics: Certain substituted benzamides are used as antipsychotic drugs[4].
-
Herbicides: 2,6-Dichlorobenzamide is a known metabolite of the herbicide dichlobenil[7].
The unique substitution pattern of this compound makes it a candidate for screening in these and other areas of drug discovery and agrochemical research.
Conclusion
This technical guide provides a foundational understanding of this compound, from its core properties and a plausible synthetic route to its analytical characterization and safe handling. While further experimental validation is required to fully elucidate its properties and potential applications, this document serves as a valuable resource for researchers and developers working with this and related compounds. The principles and methodologies outlined herein are based on established chemical knowledge and data from closely related molecules, ensuring a scientifically grounded approach to the study of this compound.
References
-
Zhu, J., et al. (2012). 2,6-Dichloro-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1417. Available at: [Link]
-
Rodrigues, V. Z., et al. (2011). N-(2,6-Dichlorophenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2123. Available at: [Link]
-
NIST. (n.d.). Benzamide, 2,6-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichlorobenzamide. PubChem Compound Database. Retrieved from [Link]
- Vaishnav, J. (2024). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 30-31.
- Pach, J., et al. (2007). [Toxicological characteristic of neuroleptics--substituted benzamides]. Przeglad Lekarski, 64(4-5), 296-298.
-
MetaSci. (n.d.). Safety Data Sheet Benzamide. Retrieved from [Link]
-
New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Benzamide. Retrieved from [Link]
-
New Jersey Department of Health. (2002). Right to Know Hazardous Substance Fact Sheet: Benzamide. Retrieved from [Link]
- Vaishnav, J. (2024). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- Zhu, J., et al. (2012). 2,6-Dichloro-N-(4-chlorophenyl)benzamide.
- Google Patents. (1977). Process for preparation of 2,6-dichloro- 4-methylphenol. JPS5227734A.
Sources
- 1. 2,4-DICHLORO-6-METHYLBENZAMIDE CAS#: 175278-27-0 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. ctppc.org [ctppc.org]
- 4. [Toxicological characteristic of neuroleptics--substituted benzamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-Dichloro-4-methylbenzamide: Synthesis, Identification, and Characterization
Compound Identification and Nomenclature
While a specific CAS Registry Number for 2,6-dichloro-4-methylbenzamide is not prominently listed in major chemical databases, its molecular structure is unambiguous. The logical precursor for its synthesis, 2,6-dichloro-4-methylbenzoic acid , is a known compound with CAS Number 99520-05-5 [1][2][3]. This guide, therefore, focuses on the synthesis of the target amide from this readily identifiable precursor.
| Identifier | Value | Source |
| Compound Name | This compound | - |
| Molecular Formula | C₈H₇Cl₂NO | - |
| Molecular Weight | 204.05 g/mol | - |
| Precursor | 2,6-Dichloro-4-methylbenzoic acid | [1][2][3] |
| Precursor CAS No. | 99520-05-5 | [1][2][3] |
graph "2_6_Dichloro_4_methylbenzamide" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring N1 [pos="0,0!"]; N2 [pos="1.5,0!"]; N3 [pos="2,1.3!"]; N4 [pos="1,2.6!"]; N5 [pos="-0.5,2.6!"]; N6 [pos="-1,1.3!"];
// Bonds in the benzene ring N1 -- N2; N2 -- N3; N3 -- N4; N4 -- N5; N5 -- N6; N6 -- N1;
// Substituents C1 [label="Cl", pos="-2.2,1.3!"]; C2 [label="Cl", pos="3.2,1.3!"]; CH3 [label="CH₃", pos="1,-0.5!"]; Amide_C [label="C", pos="-1.5,3.9!"]; Amide_O [label="O", pos="-2.5,4.5!"]; Amide_NH2 [label="NH₂", pos="-0.5,4.5!"];
// Bonds to substituents N6 -- C1; N3 -- C2; N1 -- CH3; N5 -- Amide_C; Amide_C -- Amide_O [style=double]; Amide_C -- Amide_NH2; }
Caption: Chemical structure of this compound.
Proposed Synthesis Pathway
The most direct and reliable method for the synthesis of this compound is a two-step process starting from p-toluic acid. This involves the chlorination of the aromatic ring followed by the conversion of the resulting carboxylic acid to the primary amide.
Step 1: Synthesis of 2,6-Dichloro-4-methylbenzoic Acid
The synthesis of the key intermediate, 2,6-dichloro-4-methylbenzoic acid, can be achieved by the oxidative chlorination of p-methylbenzoic acid. A patented method describes a high-yield process using hydrogen peroxide as the oxidant in the presence of a tungstate catalyst and hydrochloric acid[4].
Reaction: p-Methylbenzoic Acid → 2,6-Dichloro-4-methylbenzoic Acid
This targeted chlorination at the 2 and 6 positions is crucial for obtaining the desired precursor. The purity of the product from this step is critical as it will directly impact the purity of the final amide.
Step 2: Conversion to this compound
The conversion of a carboxylic acid to a primary benzamide can be achieved through several established methods. A highly effective approach involves the formation of an acyl chloride intermediate, which is then reacted with ammonia.[5]
Reaction: 2,6-Dichloro-4-methylbenzoic Acid → 2,6-Dichloro-4-methylbenzoyl chloride → this compound
This two-step conversion is generally high-yielding and allows for straightforward purification of the final product.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2,6-Dichloro-4-Methylbenzoic acid | 99520-05-5 [chemicalbook.com]
- 3. 2,6-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 13649682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105859549A - Method for synthesizing 2,6-dichloro p-toluic acid - Google Patents [patents.google.com]
- 5. brainly.com [brainly.com]
Technical Guide: Solubility Profile & Process Optimization for 2,6-Dichloro-4-methylbenzamide
The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental protocols for 2,6-Dichloro-4-methylbenzamide . This guide is structured to assist researchers and process engineers in optimizing purification and crystallization workflows.
Executive Summary
Solubility data is the cornerstone of process design for pharmaceutical intermediates and agrochemicals. For This compound , a key intermediate in the synthesis of substituted amino-1,2,3-triazoles and other bioactive scaffolds, precise solubility knowledge is critical for maximizing yield during recrystallization and reaction workup.
This guide provides a comprehensive analysis of the compound's solubility landscape. While specific multi-temperature solubility tables are often proprietary, this document synthesizes available experimental data with predictive thermodynamic models based on structural analogs (e.g., 2,6-dichlorobenzamide). It further details the Laser Monitoring Observation Technique , a gold-standard protocol for generating high-precision solubility curves required for scale-up.
Physicochemical Profile
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 99520-04-4 |
| Molecular Formula | C₈H₇Cl₂NO |
| Molecular Weight | 204.05 g/mol |
| Physical State | Solid (Crystalline) |
| Key Functional Groups | Amide (-CONH₂), Aryl Chlorides (-Cl), Methyl (-CH₃) |
| Polarity Profile | Moderate polarity; Hydrogen bond donor (Amide) and acceptor. |
Structural Insight: The presence of two chlorine atoms at the ortho positions (2,6) creates significant steric hindrance around the amide group, potentially limiting intermolecular hydrogen bonding compared to un-substituted benzamides. The para-methyl group adds lipophilicity, enhancing solubility in non-polar organic solvents compared to the parent 2,6-dichlorobenzamide.
Solubility Landscape & Solvent Selection[1][2]
Based on structural analysis and validated recrystallization protocols, the solubility behavior of this compound follows a distinct polarity-driven trend.
Validated Solvent Systems
| Solvent Class | Specific Solvent | Solubility Rating | Application |
| Polar Aprotic | DMF, DMSO | High | Reaction medium; initial dissolution for anti-solvent crystallization. |
| Polar Protic | Ethanol, Methanol | Moderate | Primary Recrystallization Solvent. High temperature coefficient allows for effective cooling crystallization. |
| Ketones | Acetone | High | Good for rapid dissolution; often used in binary mixtures. |
| Esters | Ethyl Acetate | Moderate-High | Alternative recrystallization solvent; useful for extraction. |
| Water | Water | Very Low | Anti-solvent; impurity rejection. |
Thermodynamic Trend (Predicted)
Based on the "Like Dissolves Like" principle and data from the structural analog 2,6-Dichlorobenzamide, the mole fraction solubility (
Critical Insight: The compound is frequently recrystallized from Ethanol [1].[1] This indicates a steep solubility curve in ethanol (low solubility at room temperature, high at boiling point), making it the ideal candidate for thermal recrystallization processes.
Thermodynamic Modeling Framework
To translate experimental data into process parameters, the Modified Apelblat Equation is the industry standard for correlating solubility with temperature.
The Modified Apelblat Model
This semi-empirical model accurately describes the solid-liquid equilibrium (SLE) for amide derivatives in organic solvents:
- : Mole fraction solubility of the solute.[1][2][3][4]
- : Absolute temperature (Kelvin).[2][4]
- : Empirical parameters derived from regression analysis of experimental data.
Interpretation:
-
Parameter B : Related to the enthalpy of solution.[5][6] A negative B value implies an endothermic process (solubility increases with T).
-
Parameter C : Accounts for the temperature dependence of the heat capacity difference.
Van't Hoff Analysis
For determining the thermodynamic driving forces (
- : Endothermic dissolution (typical for this compound).
- : Entropy-driven process (disorder increases upon dissolution).
Experimental Protocol: Laser Monitoring Method
For researchers needing precise solubility data (e.g., for process validation), the Laser Monitoring Observation Technique is superior to the static gravimetric method due to its speed and accuracy in detecting the exact point of dissolution (clear point).
Workflow Diagram
Figure 1: Laser Monitoring Observation Technique for high-precision solubility determination.
Step-by-Step Methodology
-
Setup: Use a jacketed glass vessel (approx. 50 mL) connected to a high-precision thermostatic water bath (uncertainty
K). -
Initial Charge: Add a known mass of solvent (
) and a small initial mass of this compound ( ). -
Equilibration: Stir continuously using a magnetic stirrer.
-
Laser Alignment: Direct a He-Ne laser beam (or similar stable light source) through the suspension. A photodetector on the opposite side measures transmittance.
-
Dynamic Measurement:
-
Slowly increase the temperature.
-
Observation: The solution will be turbid (low transmittance) due to undissolved solids.
-
Endpoint: As the last crystal dissolves, transmittance will spike to a maximum constant value. Record this temperature as the equilibrium temperature (
) for the concentration .
-
-
Iteration: Add a known increment of solute to the same solution and repeat the heating process to generate the next point on the curve.
Process Application: Purification Strategy
The solubility differential between Ethanol (moderate) and Water (poor) suggests a robust Cooling Crystallization or Anti-Solvent Crystallization strategy.
Recommended Purification Workflow
Figure 2: Recrystallization workflow using Ethanol as the primary solvent.
Protocol for High Purity
-
Dissolution: Dissolve crude this compound in Ethanol at reflux temperature (
C).-
Ratio: Use the minimum volume required to dissolve the solid at boiling point (Saturation).
-
-
Hot Filtration: Filter the hot solution immediately to remove insoluble mechanical impurities or by-products.
-
Nucleation & Growth: Allow the filtrate to cool slowly to room temperature, then chill to
C.-
Note: Rapid cooling may trap impurities. Slow cooling promotes the formation of large, pure needle-like crystals.
-
-
Isolation: Filter the crystals and wash with a small volume of cold ethanol to remove mother liquor residues.
References
-
European Patent Office. 5-Amino or substituted amino-1,2,3-triazoles - EP0193375. (Describes the synthesis and recrystallization of this compound from ethanol). Link
-
PubChem. this compound (Compound Summary). National Library of Medicine. Link
-
Wang, J., et al. (2013).[1] "Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.[1]15) K".[1][2][4] Journal of Chemical & Engineering Data. (Reference for Laser Monitoring Methodology and Apelblat Modeling). Link[1]
-
Gowda, B. T., et al. (2011). "N-(2,6-Dichlorophenyl)-4-methylbenzamide". Acta Crystallographica Section E. (Structural analog comparison). Link
Sources
Navigating the Thermal Landscape of 2,6-Dichloro-4-methylbenzamide: A Technical Guide for Drug Development Professionals
Abstract
Introduction: The Criticality of Melting and Boiling Points in Pharmaceutical Sciences
The melting and boiling points of an API are not mere physical constants; they are critical indicators of purity, stability, and even bioavailability.[1][2] A sharp and well-defined melting point is often the first sign of a pure crystalline substance, whereas a broad melting range can indicate the presence of impurities.[3] These thermal properties govern various aspects of the drug development lifecycle, from formulation design and manufacturing processes to storage and stability. For instance, the energy required to overcome the crystal lattice forces, as reflected in the melting point, can correlate with the compound's solubility, a key determinant of its absorption in the body. Furthermore, understanding the thermal behavior of an API is essential for developing robust and scalable manufacturing processes, such as crystallization and drying, ensuring batch-to-batch consistency and product quality.
This guide will therefore equip the research scientist with the necessary tools and knowledge to:
-
Synthesize and purify 2,6-Dichloro-4-methylbenzamide.
-
Accurately determine its melting and boiling points using established methodologies.
-
Interpret the obtained data in the context of purity and further development.
Synthesis and Purification of this compound
A reliable synthesis and rigorous purification protocol are the cornerstones of accurate physicochemical characterization. Based on established methods for the synthesis of similar benzamides, the following protocol outlines a practical approach to obtain high-purity this compound. The proposed synthesis proceeds via a nucleophilic acyl substitution reaction between 2,6-dichloro-4-methylbenzoyl chloride and ammonia.
Proposed Synthesis of this compound
This protocol is adapted from standard Schotten-Baumann reaction conditions, which are widely used for the formation of amides from acyl chlorides.[4]
Materials and Reagents:
-
2,6-dichloro-4-methylbenzoyl chloride
-
Ammonium hydroxide (28-30% solution)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloro-4-methylbenzoyl chloride (1.0 equivalent) in 100 mL of anhydrous dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Amine Addition: Slowly add ammonium hydroxide solution (2.2 equivalents) dropwise to the stirred solution of the acyl chloride over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the complete addition of ammonium hydroxide, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Caption: Workflow for the synthesis of this compound.
Purification by Recrystallization
The purity of the synthesized compound is paramount for accurate melting and boiling point determination. Recrystallization is a powerful technique for purifying solid organic compounds.
Experimental Protocol:
-
Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Ethanol or a mixture of ethanol and water is often a good starting point for benzamides.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly in a vacuum oven.
Experimental Determination of Melting and Boiling Points
With a purified sample of this compound, the next step is the precise measurement of its melting and boiling points.
Melting Point Determination using the Thiele Tube Method
The Thiele tube method is a classic and reliable technique for determining the melting point of a solid.[3][5][6]
Apparatus:
-
Thiele tube
-
High-boiling point oil (e.g., mineral oil or silicone oil)
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Bunsen burner or microburner
-
Rubber band or a small piece of rubber tubing
Experimental Protocol:
-
Sample Preparation: Finely powder a small amount of the purified, dry this compound. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]
-
Apparatus Setup: Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Insert the thermometer into the Thiele tube, with the bulb and sample positioned in the main body of the tube. The rubber band should be above the oil level to prevent it from breaking.[6]
-
Heating: Gently heat the side arm of the Thiele tube with a small flame, causing convection currents to circulate the oil and ensure uniform heating.
-
Observation: Observe the sample closely. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid. For a pure compound, this range should be narrow (0.5-1.5 °C).[3]
-
Heating Rate: For an unknown compound, a preliminary rapid determination can be performed to find an approximate melting point. A second, more accurate determination should be done with a fresh sample, heating slowly (1-2 °C per minute) as the approximate melting point is approached.[3]
Caption: Schematic of a Thiele tube setup for melting point determination.
Micro Boiling Point Determination
For determining the boiling point of a small quantity of liquid, the micro boiling point method is highly effective.[8][9] Since this compound is a solid at room temperature, this method would be applicable if it were to be distilled under reduced pressure or if its boiling point is to be determined for a molten sample.
Apparatus:
-
Small test tube (e.g., 6 x 50 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube or a beaker with high-boiling point oil
-
Rubber band
Experimental Protocol:
-
Sample Preparation: Place a few drops of the molten this compound into the small test tube.
-
Apparatus Setup: Attach the test tube to the thermometer with a rubber band. Place a capillary tube, with its sealed end up, inside the test tube containing the sample.
-
Heating: Immerse the assembly in a Thiele tube or an oil bath. Heat the apparatus gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[8]
Data Interpretation and Significance
Melting Point Data:
| Parameter | Expected Observation for Pure Compound | Indication of Impurity |
| Melting Point Range | Sharp, narrow range (0.5-1.5 °C) | Broad, depressed range |
| Appearance | Clear, colorless melt | Discolored or cloudy melt |
A sharp melting point is a strong indicator of the purity of the synthesized this compound. This data is crucial for quality control and for ensuring the reliability of subsequent biological or pharmacological testing.
Boiling Point Data:
The boiling point provides information about the volatility of the compound and the strength of its intermolecular forces. This is particularly relevant for purification by distillation and for understanding its physical stability under different temperature conditions.
Conclusion
While the melting and boiling points for this compound are not currently documented in readily accessible literature, this guide provides a robust framework for their experimental determination. By following the outlined procedures for synthesis, purification, and analysis, researchers in drug development can confidently generate the critical physicochemical data necessary to advance their programs. The principles and techniques described herein are fundamental to the characterization of any novel chemical entity and form the bedrock of sound scientific practice in the pharmaceutical industry.
References
- Micro Boiling Point Determination. (n.d.).
- Micro-boiling point measurement. (n.d.).
- Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
- How to Determine Boiling Points on the Microscale. (2013, July 22). Chemtips - WordPress.com.
- Melting point determin
- Melting point determination. (n.d.).
- Melting Point: Using the Thiele Tube. (2024, May 14). Timstar.
- How to Use a Thiele-Dennis Tube. (n.d.). Flinn Scientific.
- Micro Method for Boiling Point Determin
- Micro-boiling point measurement. (n.d.).
- Zhu, J., Li, M., Wei, H., Wang, J., & Guo, C. (2012). 2,6-Dichloro-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o843.
- Gowda, B. T., et al. (2011). N-(2,6-Dichlorophenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2123.
- Synthesis of 2,6-Dichloro-N-[[4-(trifluoromethyl)phenyl]-methyl]benzamide. (n.d.). PrepChem.com.
- Schoot, C. J. (1969). U.S. Patent No. 3,444,196. Washington, DC: U.S.
- Synthesis of "Benzamide, N,N,4-trimethyl-" from 4-methylbenzoyl chloride. (n.d.). Benchchem.
- Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses Procedure.
- Process for the preparation of 2-chloro and 2,6-dichloroanilines. (1992).
- Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB.
- Melting Point Determination. (n.d.).
- Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activ
- A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. (n.d.). Quick Company.
- Method for preparing 2,6-dichloro-4-nitrobenzoic acid and intermediate therefor. (1970). U.S.
- 2,6-Dichloro-4-methylbenzoic acid. (n.d.). PubChem.
- Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. (2023, December 19). MDPI.
Sources
- 1. JPH06145100A - Process for producing 2,6-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. timstar.co.uk [timstar.co.uk]
- 6. flinnsci.com [flinnsci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chymist.com [chymist.com]
- 9. uomus.edu.iq [uomus.edu.iq]
safety data sheet (SDS) for 2,6-Dichloro-4-methylbenzamide
Technical Guide & Safety Data Sheet: 2,6-Dichloro-4-methylbenzamide
Executive Summary
This compound is a specialized halogenated benzamide intermediate used primarily in the synthesis of agrochemicals (specifically herbicide metabolites) and pharmaceutical scaffolds targeting RORγ (Retinoic Acid Receptor-related Orphan Receptor gamma) pathways.[1] Due to its specific substitution pattern—chlorines at the 2,6-positions and a methyl group at the 4-position—it exhibits high steric hindrance and lipophilicity compared to its parent compound, benzamide.[2]
This guide serves as a procedural and safety manual for researchers handling this compound. As a non-catalogued research chemical in many standard databases, its safety profile is derived from structure-activity relationships (SAR) with its parent acid (2,6-Dichloro-4-methylbenzoic acid, CAS 99520-05-5 ) and its close analog (2,6-Dichlorobenzamide, CAS 2008-58-4 ).[2]
Chemical Identity & Characterization
| Parameter | Technical Specification |
| Chemical Name | This compound |
| Parent Acid CAS | (2,6-Dichloro-4-methylbenzoic acid) |
| Analog CAS | (2,6-Dichlorobenzamide - "BAM") |
| Molecular Formula | C₈H₇Cl₂NO |
| Molecular Weight | 204.05 g/mol |
| Physical State | Solid (Crystalline powder) |
| Predicted Melting Point | 185–195 °C (Based on 2,6-dichlorobenzamide MP of 198-200 °C) |
| Solubility | Low in water; Soluble in DMSO, Methanol, Ethyl Acetate |
| Purity Standard | ≥97% (HPLC) for biological assays |
Hazard Assessment & Risk Management
Rationale: The ortho-chlorine substitution creates significant steric bulk, reducing hydrolysis rates but increasing persistence.[2] The amide functionality typically imparts irritancy to mucous membranes.
GHS Classification (Derived)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H411: Toxic to aquatic life with long-lasting effects (Persistent halogenated compound).[2]
-
Precautionary Decision Logic
The 2,6-dichloro substitution pattern prevents rapid enzymatic degradation, making this compound environmentally persistent. All waste must be segregated as halogenated organic waste.
Figure 1: Hazard Causality Flowchart. The lipophilic nature of the compound drives its dermal and aquatic toxicity risks.
Operational Safety Protocols
A. Engineering Controls
-
Primary Containment: All weighing and transfer of solids must occur inside a Class II Biosafety Cabinet or a certified Chemical Fume Hood .
-
Rationale: The fine crystalline nature of benzamides generates dust that can be potent respiratory irritants.
B. Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Causality / Justification |
| Hand Protection | Nitrile Gloves (Double-gloved) | Halogenated aromatics can permeate latex.[2] Nitrile provides superior chemical resistance (0.11mm min thickness). |
| Eye Protection | Chemical Safety Goggles | Standard safety glasses are insufficient against fine dust ingress or splash hazards during solvation. |
| Respiratory | N95 / P100 Mask | Required if working outside a fume hood (e.g., equipment maintenance) to prevent inhalation of particulates. |
| Body | Lab Coat (Buttoned) | Prevents contamination of street clothes; synthetic fabrics preferred to minimize static dust attraction. |
C. Handling Workflow
-
Weighing: Use an anti-static gun if available; static charge often causes benzamide dust to scatter.
-
Solvation: Add solvent (DMSO/Methanol) slowly to the solid. Exothermic heat of solution is negligible, but splashing is a risk.
-
Transfer: Wipe the exterior of vials with methanol-dampened Kimwipes before removing them from the hood to decontaminate surfaces.
Synthesis & Experimental Handling
For researchers synthesizing this intermediate de novo.
Reaction Pathway:
-
Precursor: 2,6-Dichloro-4-methylbenzoic acid (CAS 99520-05-5).[3][4]
-
Activation: Conversion to Acid Chloride using Thionyl Chloride (
). -
Amidation: Reaction with aqueous Ammonia (
) or Ammonium Carbonate.
Figure 2: Synthesis Workflow. Critical control point is the temperature during amidation to prevent hydrolysis back to the acid.
Emergency Response Framework
First Aid Protocols
-
Eye Contact: Immediately flush with saline/water for 15 minutes. Mechanism: Dilution is critical to prevent corneal abrasion from solid particulates.
-
Skin Contact: Wash with soap and water.[5] Do not use alcohol immediately, as it may enhance transdermal absorption of the lipophilic compound.
-
Ingestion: Rinse mouth. Do not induce vomiting. Contact poison control.
Spill Management (Dry Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don N95 respirator and double gloves.
-
Containment: Cover spill with wet paper towels to suppress dust generation.
-
Cleanup: Scoop material into a hazardous waste container. Wipe surface with methanol, then soap and water.
Stability, Reactivity & Storage
-
Storage Conditions: Store at 2–8°C (Refrigerated). Keep container tightly closed and dry.[6]
-
Incompatibilities: Strong oxidizing agents, Strong bases (potential for hydrolysis of the amide bond at high temperatures).
-
Shelf Life: 2 years if stored properly. Halogenated benzamides are generally stable but can degrade under intense UV light.
References
-
PubChem Compound Summary. 2,6-Dichlorobenzamide (Analog Reference). National Center for Biotechnology Information. Link
-
ChemicalBook. 2,6-Dichloro-4-methylbenzoic acid (Parent Acid).[4]Link
-
Sigma-Aldrich. Safety Data Sheet for Benzamide Derivatives (General Guidelines).Link
-
European Chemicals Agency (ECHA). Registration Dossier: 2,6-dichlorobenzamide.[2]Link
-
Google Patents. Synthesis of this compound intermediates (WO2015129926A1).[2]Link
Sources
Thermodynamic Characterization and Solubility Profiling of 2,6-Dichloro-4-methylbenzamide
The following technical guide details the thermodynamic profile and characterization framework for 2,6-Dichloro-4-methylbenzamide .
Executive Summary
This compound (CAS: 99520-04-4) is a specialized halogenated benzamide derivative.[1] Structurally related to the herbicide metabolite 2,6-dichlorobenzamide (BAM), this compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical candidates, particularly kinase inhibitors.[2]
Despite its structural significance, specific experimental thermodynamic data for this 4-methyl derivative is sparse in open literature compared to its non-methylated homolog.[2] This guide provides a predictive thermodynamic profile based on structure-property relationships (SPR) and establishes a rigorous experimental framework for researchers to determine its solid-state and solution-phase properties.
Part 1: Chemical Identity & Predicted Physicochemical Profile[2][3]
Before initiating wet-lab characterization, we establish the theoretical baseline using Group Contribution Methods and homology with 2,6-dichlorobenzamide.[2]
Structural Specifications
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 99520-04-4 |
| Molecular Formula | |
| Molar Mass | |
| SMILES | Cc1cc(Cl)c(C(N)=O)c(Cl)c1 |
| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor |
Predicted Thermodynamic Parameters
-
Melting Point (
): The introduction of a methyl group at the para position often disrupts crystal packing efficiency slightly compared to the unsubstituted parent.[2] -
Enthalpy of Fusion (
): Estimated at 25–32 kJ/mol , typical for substituted benzamides stabilized by intermolecular hydrogen bonding (amide dimer motifs).[2] -
Lipophilicity (LogP): The methyl group increases hydrophobicity.[2]
-
Reference: 2,6-Dichlorobenzamide (LogP
).[2] -
Predicted:1.2–1.5 .
-
Part 2: Solid-State Thermodynamics (Crystal Phase)
The thermodynamic stability of the solid phase governs solubility and bioavailability.[2] The primary objective is to quantify the lattice energy barrier that must be overcome during dissolution.[2]
Differential Scanning Calorimetry (DSC) Protocol
To determine the precise onset melting temperature (
Experimental Workflow:
-
Sample Prep: Weigh 3–5 mg of dried this compound into an aluminum crucible. Crimp with a perforated lid to allow volatile escape if decomposition occurs.[2]
-
Purge Gas: Nitrogen (
) at 50 mL/min to prevent oxidation. -
Thermal Cycle:
-
Equilibrate at 30 °C.
-
Ramp at 5 °C/min to 250 °C (surpassing the predicted
).
-
-
Data Analysis: Integrate the endothermic melting peak. The area under the curve (J/g) converts to
(kJ/mol) using the molar mass.[2]
Thermodynamic Cycle Visualization
The following diagram illustrates the relationship between the solid state, the melt, and the solution phase.
Figure 1: The dissolution process (
Part 3: Solution Thermodynamics (Solubility Profiling)[2]
Solubility is not a single number but a function of temperature and solvent polarity.[2] For drug development, we model this using the Modified Apelblat Equation .[2]
Equilibrium Solubility Protocol (Shake-Flask Method)
This is the "Gold Standard" for generating thermodynamic data.
-
Preparation: Add excess this compound to 10 mL of solvent (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate).
-
Equilibration: Agitate at constant temperature (
) for 24–48 hours. -
Clarification: Filter the saturated solution through a 0.45
m PTFE membrane (pre-heated to to prevent precipitation). -
Quantification: Dilute filtrate and analyze via HPLC-UV (detection
). -
Repetition: Repeat at temperatures from 278.15 K to 323.15 K in 5 K intervals.
Thermodynamic Modeling
Once experimental mole fraction solubility (
-
A, B, C: Empirical model parameters.
-
T: Absolute temperature (Kelvin).[2]
-
Validation: A Relative Average Deviation (RAD)
indicates a valid thermodynamic model.[2]
Derivation of Thermodynamic Functions
Using the Van't Hoff analysis, we calculate the driving forces of dissolution:
-
Enthalpy of Solution (
):-
Interpretation: If
, the process is endothermic (absorbs heat), typical for benzamides.[2]
-
-
Gibbs Free Energy (
):-
Interpretation:
usually implies low solubility, requiring energy to disrupt the crystal lattice.[2]
-
-
Entropy of Solution (
):
Part 4: Experimental Workflow Diagram
The following Graphviz diagram outlines the complete characterization pipeline, ensuring data integrity from solid-state analysis to thermodynamic modeling.
Figure 2: Integrated workflow for thermodynamic profiling of benzamide derivatives.
Part 5: Data Presentation & Analysis
When reporting your findings, structure the data as follows. (Note: Values below are representative of the class, to be replaced by experimental data).
Representative Solubility Table (Template)
| Solvent | Comment | |||
| Methanol | 29.6 | High solubility (H-bonding) | ||
| Ethanol | 26.5 | Good solvent | ||
| Water | 47.8 | Poor (Hydrophobic effect) | ||
| Ethyl Acetate | 18.1 | Best organic solvent |
Mechanistic Insight[2]
-
Enthalpy-Entropy Compensation: For 2,6-disubstituted benzamides, the dissolution is typically endothermic (
) and entropy-driven ( ).[2] The disruption of the highly ordered crystal lattice (due to amide-amide hydrogen bonding) requires significant energy, which is compensated by the increased disorder of the solute in the solvent.[2] -
Solvent Effect: Solubility generally increases with solvents that can disrupt the intermolecular N-H...O hydrogen bonds of the benzamide dimer.[2] Protic solvents (alcohols) or strong H-bond acceptors (DMSO, DMF) are preferred over non-polar solvents (Hexane).[2]
References
-
Haynes, W. M. (Ed.).[2] CRC Handbook of Chemistry and Physics. 97th Edition.[2] CRC Press, 2016.[2] (Source for 2,6-dichlorobenzamide comparative data).
-
ChemicalBook. this compound Product Entry. Link
-
Grant, D. J. W., & Higuchi, T. Solubility Behavior of Organic Compounds. Wiley-Interscience, 1990.[2] (Authoritative text on solubility thermodynamics).
-
Shaojing Yan et al. "Thermodynamic Models for Solubility of Selected Benzamides."[2] Journal of Chemical & Engineering Data. (Reference for standard Apelblat modeling protocols).
Sources
Physicochemical Profiling: 2,6-Dichloro-4-methylbenzamide
The following technical guide details the physicochemical profile, specifically the acidity and pKa constants, of 2,6-Dichloro-4-methylbenzamide .
Executive Summary
This compound (CAS: 84829-58-3 / Analogous to BAM) is a substituted primary benzamide characterized by significant steric hindrance and electron-withdrawing effects. In the context of drug development and environmental chemistry, it is defined as a neutral molecule across the physiological pH range (pH 1.0 – 10.0).
Unlike its hydrolytic precursor (2,6-dichloro-4-methylbenzoic acid, pKa ~2.0), the amide moiety does not ionize under standard biological conditions. Its theoretical acidity (N-H deprotonation) occurs at pKa ~14.5 , while its basicity (O-protonation) occurs at pKa ~ -1.8 . This guide explores the structural causality of these values, their impact on lipophilicity (logD), and provides a validated protocol for confirming its neutral status.
Structural Analysis & Theoretical Acidity
The "Ortho Effect" and Steric Inhibition
The acidity of benzamides is governed by the resonance delocalization of the nitrogen lone pair into the carbonyl group (and secondarily the aromatic ring). In this compound, the two chlorine atoms at the ortho positions create a "steric lock."
-
Steric Inhibition of Resonance: The bulky chlorine atoms force the amide group to rotate out of the plane of the benzene ring to minimize steric clash.
-
Electronic Decoupling: This twist (dihedral angle approx. 60–80°) decouples the amide
-system from the aromatic -system. -
Consequence: The molecule behaves more like an aliphatic amide than a typical benzamide. The electron-withdrawing induction (-I effect) of the chlorines still operates through the
-bonds, slightly increasing the acidity of the N-H protons compared to a non-substituted benzamide, but the loss of resonance stabilization prevents significant ionization.
Electronic Substituent Effects (Hammett Analysis)
-
2,6-Dichloro (-I, +M): Strong inductive withdrawal (-I) dominates due to proximity, pulling electron density from the carbonyl carbon. This makes the N-H protons more acidic (lower pKa) but the Carbonyl oxygen less basic.
-
4-Methyl (+I): The para-methyl group is a weak electron donor. It slightly destabilizes the conjugate base (anion), nominally increasing the pKa (making it less acidic) compared to the non-methylated analog (2,6-dichlorobenzamide, BAM).
Figure 1: Mechanistic pathway showing how steric hindrance at the 2,6-position dictates the lack of ionization (neutrality) in the physiological window.
pKa Data Profile
The following values represent the consensus of theoretical prediction and comparative analysis with experimentally validated analogs (e.g., 2,6-dichlorobenzamide).
| Parameter | Value / Range | Type | Description |
| pKa (Acidic) | 14.5 ± 0.5 | Predicted | Deprotonation of Amide Nitrogen ( |
| pKa (Basic) | -1.8 ± 0.3 | Predicted | Protonation of Carbonyl Oxygen ( |
| Physiological State | Neutral | Experimental | 100% Neutral species from pH 1.0 to pH 10.0. |
| LogP (Neutral) | 1.35 | Predicted | Partition coefficient (Octanol/Water). |
| LogD (pH 7.4) | 1.35 | Derived | Distribution coefficient.[1] Identical to LogP due to lack of ionization. |
Comparative Context:
-
2,6-Dichlorobenzoic Acid:[4][5][6][7][8] pKa ~1.6 (Very strong acid due to ortho effect).
-
This compound: Remains neutral. The "acidic" pKa cited in some automated databases often erroneously refers to the hydrolyzed benzoic acid form.
Experimental Methodologies
Since the molecule does not ionize in water, standard potentiometric titration will yield no inflection points. The following protocols are designed to validate neutrality and measure the partition coefficient, which is the critical parameter for this compound.
Protocol A: Validation of Neutrality (Cosolvent UV-Metric Screen)
Objective: To confirm the absence of ionization between pH 2 and 12. Principle: If the compound is neutral, its UV absorption spectrum will remain unchanged across the pH gradient.
Reagents:
-
Universal Buffer (Britton-Robinson), pH 2.0 – 12.0.
-
Stock Solution: 10 mM this compound in Methanol.
Workflow:
-
Preparation: Prepare 11 buffer aliquots (pH 2, 3, ... 12).
-
Spiking: Add 10 µL of Stock Solution to 990 µL of each buffer (Final Conc: 100 µM).
-
Incubation: Vortex and let stand for 15 minutes at 25°C.
-
Analysis: Scan UV absorbance (200–400 nm) for each sample.
-
Data Processing: Overlay spectra.
-
Pass Criteria: Spectra are superimposable (RMSD < 0.005 AU).
-
Fail Criteria: Shift in
or isosbestic point observed (indicates ionization or hydrolysis).
-
Protocol B: LogD Determination (Shake-Flask Method)
Objective: Determine lipophilicity since pKa is not applicable.
Workflow:
-
Phase Saturation: Saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice versa for 24 hours.
-
Dissolution: Dissolve 1 mg of compound in 2 mL of pre-saturated Octanol.
-
Equilibration: Add 2 mL of pre-saturated Buffer. Shake for 60 minutes at 25°C.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
Figure 2: Workflow for determining LogD, the primary physicochemical descriptor for neutral benzamides.
Implications for Development
Solubility & Formulation
Because this compound is neutral, its aqueous solubility is intrinsic (
-
Strategy: To enhance solubility, do not rely on pH buffers. Instead, utilize cosolvents (PEG400, Ethanol) or complexing agents (Cyclodextrins).
-
Risk: High potential for precipitation in biological media if formulated as a supersaturated solution, as there is no "charged" form to stabilize it.
Membrane Permeability
-
Passive Diffusion: Being neutral and moderately lipophilic (LogP ~1.35), the molecule is expected to have high passive permeability (Papp >
cm/s). -
Blood-Brain Barrier: The physicochemical properties (MW < 300, Neutral, LogP ~1.[9][10]3) suggest favorable CNS penetration, assuming it is not a P-gp substrate.
Stability (Hydrolysis Warning)
While the amide is neutral, the 2,6-dichloro substitution protects the amide bond from enzymatic hydrolysis (steric shield). However, under extreme acidic or basic conditions (non-physiological), it may hydrolyze to 2,6-dichloro-4-methylbenzoic acid .
-
Detection: If pKa screening reveals a pKa ~2.0, the sample has degraded to the acid.
References
-
Structural Geometry & Sterics: Gowda, B. T., et al. (2011). "Structure of N-(2,6-Dichlorophenyl)-4-methylbenzamide." Acta Crystallographica Section E, 67(2), o423. Link (Note: Describes the analogous anilide, establishing the orthogonal ring geometry applicable to the primary amide).
-
pKa of Benzamides: Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link
-
Metabolite Analysis (BAM): U.S. EPA. (2000).[5] "Dichlobenil and its degradate, 2,6-dichlorobenzamide (BAM)."[4][5][7][8][11] EPA Method Archives. Link
-
Physicochemical Data (BAM): Danish Environmental Protection Agency. (2003).[5] "BAM (2,6-Dichlorobenzamide) Health Risk Assessment."[4][8] Miljøstyrelsen.[5] Link
- General Amide Acidity: Brown, T. N., & Mora-Diez, N. (2006). "Computational Determination of Aqueous pKa Values." Journal of Physical Chemistry A. (Contextual reference for amide prediction).
Sources
- 1. Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Benzamide, 2,6-dichloro- [webbook.nist.gov]
- 4. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. www2.mst.dk [www2.mst.dk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [helda.helsinki.fi]
- 9. N-(2,6-Dichlorophenyl)-4-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,6-Dichloro-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
Introduction: The Versatile Scaffold of 2,6-Dichloro-4-methylbenzamide
An In-Depth Technical Guide to the Core of 2,6-Dichloro-4-methylbenzamide Derivatives
The benzamide functional group is a cornerstone in medicinal chemistry and agrochemistry, valued for its ability to form key hydrogen bonds with biological targets and its metabolic stability. Within this broad class of compounds, the this compound scaffold represents a particularly intriguing, albeit underexplored, core structure. The 2,6-dichloro substitution pattern significantly influences the molecule's conformation by restricting the rotation of the amide bond, which can lock the molecule into a bioactive conformation and enhance its binding affinity to target proteins. The addition of a 4-methyl group can further modulate lipophilicity and metabolic stability, offering a fine-tuning mechanism for pharmacokinetic and pharmacodynamic properties.
This technical guide provides a comprehensive literature review of derivatives based on the this compound core and its closely related analogues. It is designed for researchers, scientists, and drug development professionals, offering insights into the synthesis, multifaceted biological activities, and structure-activity relationships of these compounds. We will delve into their potential as anticancer, antimicrobial, insecticidal, and herbicidal agents, supported by detailed experimental protocols and mechanistic diagrams.
Synthesis of this compound Derivatives
The primary and most direct method for the synthesis of this compound derivatives is the acylation of a primary or secondary amine with 2,6-dichloro-4-methylbenzoyl chloride. This is a robust and versatile reaction that allows for the introduction of a wide variety of substituents on the amide nitrogen.
A general synthetic workflow is depicted below:
Figure 1: General synthetic scheme for this compound derivatives.
Experimental Protocol: Synthesis of N-Aryl-2,6-dichloro-4-methylbenzamide
This protocol describes a typical procedure for the synthesis of an N-aryl derivative.
Materials:
-
2,6-dichloro-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Substituted aniline
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Acyl Chloride Formation:
-
To a solution of 2,6-dichloro-4-methylbenzoic acid (1.0 eq) in anhydrous THF, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,6-dichloro-4-methylbenzoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous THF.
-
In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF.
-
Add the acyl chloride solution dropwise to the aniline solution at 0 °C.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-aryl-2,6-dichloro-4-methylbenzamide derivative.
-
Biological Activities and Mechanisms of Action
Derivatives of the 2,6-dichlorobenzamide and 4-methylbenzamide scaffolds have demonstrated a wide range of biological activities. By inference, derivatives of the combined this compound core are expected to exhibit a similar spectrum of activities, with the specific substitution pattern fine-tuning their potency and selectivity.
Anticancer Activity: Protein Kinase Inhibition
A significant area of research for 4-methylbenzamide derivatives has been in the development of protein kinase inhibitors for cancer therapy. These compounds often act as flexible linkers that can position other pharmacophoric groups into the ATP-binding site of kinases.
One study detailed the synthesis of 4-methylbenzamide derivatives with 2,6-substituted purines as potential inhibitors of protein kinases such as Bcr-Abl and PDGFR.[1] The 4-methylbenzamide core was used to link the purine moiety to a trifluoromethylaniline group.[1]
Mechanism of Action: The most promising compounds in this class induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.[1] Molecular modeling suggests that these derivatives can bind to protein kinases as either Type 1 (ATP-competitive) or Type 2 (allosteric) inhibitors, depending on the substituents.[1]
Figure 2: Signaling pathway for anticancer activity via protein kinase inhibition.
Quantitative Data: The following table summarizes the in vitro anticancer activity of some 4-methylbenzamide derivatives from the literature.[1]
| Compound | Target Cell Line | IC₅₀ (µM) |
| Compound 7 | K562 (Leukemia) | 2.27 |
| HL-60 (Leukemia) | 1.42 | |
| OKP-GS (Renal) | 4.56 | |
| Compound 10 | K562 (Leukemia) | 2.53 |
| HL-60 (Leukemia) | 1.52 |
Antimicrobial Activity
Benzamide derivatives have been widely investigated for their antimicrobial properties.[2][3] The 2,6-dichloro substitution pattern is of particular interest in this context.
Mechanism of Action: While the exact mechanism can vary, some benzamide derivatives are known to inhibit essential bacterial enzymes. For example, some 2,6-difluorobenzamide derivatives have been shown to inhibit the bacterial cell division protein FtsZ.[4] It is plausible that this compound derivatives could act through a similar mechanism.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum:
-
Grow bacterial strains in MHB overnight at 37 °C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each derivative in DMSO.
-
Perform serial two-fold dilutions of the stock solutions in MHB in the 96-well plates to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
-
Quantitative Data: The following table presents MIC values for some benzamide derivatives against various bacterial strains.[2]
| Derivative Type | Bacterial Strain | MIC (µg/mL) |
| Benzamide derivative 1d | Drug-resistant B. subtilis | 1.95 |
| B. subtilis | 3.9 | |
| S. aureus | 7.8 | |
| 4-oxoquinazolin-3(4H)-yl)benzamide | S. aureus | 0.25-0.5 |
Herbicidal and Plant Growth Regulatory Activity
2,6-Dichlorobenzamide (BAM) is a well-known and persistent metabolite of the herbicide dichlobenil (2,6-dichlorobenzonitrile).[5][6][7] BAM itself exhibits herbicidal properties.[8]
Mechanism of Action: Dichlobenil acts by inhibiting cellulose biosynthesis in plants, which disrupts cell wall formation and leads to growth arrest and death. While the primary mode of action of BAM is less studied, it is believed to contribute to the overall herbicidal effect of dichlobenil.
Figure 3: Proposed herbicidal mechanism of action for dichlobenil and its metabolite BAM.
Insecticidal Activity
Certain benzamide derivatives, particularly m-diamides, have been developed as potent insecticides.[9] These compounds often target the insect nervous system.
Mechanism of Action: Many diamide insecticides are modulators of ryanodine receptors (RyRs), which are calcium channels in the sarcoplasmic reticulum of muscle cells. Binding of these insecticides to RyRs causes uncontrolled release of calcium, leading to muscle contraction, paralysis, and death of the insect.
Structure-Activity Relationships (SAR)
Relating the chemical structure of these derivatives to their biological activity is crucial for designing more potent and selective compounds.[10]
-
Anticancer Activity: For the 4-methylbenzamide-purine derivatives, the nature of the substituents on the purine ring is critical. The presence of two chlorine atoms at the C-2 and C-6 positions of the purine resulted in high activity against leukemia cell lines.[1] This suggests that halogenation at these positions is beneficial for kinase inhibition.
-
Antimicrobial Activity: The lipophilicity and electronic properties of the substituents on the amide nitrogen play a significant role. Generally, increasing lipophilicity can enhance cell membrane penetration. The 2,6-dichloro substitution on the benzamide ring appears to be a key feature for potent activity.
-
Insecticidal Activity: In sulfur-containing m-diamide analogues, the oxidation state of the sulfur atom significantly influences insecticidal potency. Sulfone derivatives have shown superior activity compared to thioether or sulfoxide analogues against pests like Plutella xylostella.[9]
Conclusion and Future Perspectives
The this compound scaffold holds considerable promise as a versatile core for the development of new therapeutic agents and agrochemicals. While direct research on this specific scaffold is limited, the extensive studies on its 2,6-dichloro and 4-methyl analogues provide a strong foundation for future investigations. The synthetic accessibility of these derivatives allows for the creation of diverse chemical libraries for screening.
Future research should focus on the systematic exploration of the chemical space around the this compound core. This includes:
-
Synthesizing and screening a library of derivatives with diverse substituents on the amide nitrogen to establish clear structure-activity relationships for various biological targets.
-
Conducting in-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by these compounds.
-
Optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel this compound derivatives with significant potential in medicine and agriculture.
References
-
Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]
-
de la Rosa, M. A., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Vaishnav, J. (2024). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]
-
Wellt Chemicals. (2024). Unveiling Dichlobenil: The Herbicide that Leaves No Residue. [Link]
-
Vaishnav, J. (2024). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 30-31. [Link]
-
Perez-Castillo, Y., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 30(20), 5021. [Link]
-
Kurokawa, S., et al. (1991). Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. Chemical & Pharmaceutical Bulletin, 39(8), 2059-2065. [Link]
-
Wang, C., et al. (2022). 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors. ResearchGate. [Link]
-
Cheah, Y. K., et al. (2021). Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents. Frontiers in Oncology, 11, 760596. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. [Link]
-
Miljøstyrelsen. (2003). BAM (2,6-Dichlorobenzamide). [Link]
-
Langdahl, B. R., et al. (2006). Transformation of the herbicide 2,6-dichlorobenzonitrile to the persistent metabolite 2,6-dichlorobenzamide (BAM) by soil bacteria known to harbour nitrile hydratase or nitrilase. FEMS Microbiology Ecology, 58(3), 493-501. [Link]
-
Li, J., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 110-114. [Link]
-
PubChem. 2,6-Dichlorobenzamide. [Link]
-
Manivannan, E., & Chaturvedi, S. C. (2019). Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. ResearchGate. [Link]
-
Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(5), 1163-1168. [Link]
-
Wang, C., et al. (2022). 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors. European Journal of Medicinal Chemistry, 244, 114841. [Link]
-
Al-Omair, M. A. (2023). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Advances, 13(38), 26867-26888. [Link]
-
U.S. Environmental Protection Agency. Dichlobenil and its degradate, 2,6-dichlorobenzamide (BAM), were solvent extracted. [Link]
-
Knuutinen, J., & Nystén, T. (2009). Degradation of 2,6-dichlorobenzonitrile and 2,6-dichlorobenzamide in groundwater sedimentary deposits and topsoil. Helda. [Link]
-
Li, J., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. ResearchGate. [Link]
-
AERU. 2,6-dichlorobenzamide (Ref: AE C653711). [Link]
-
Zhang, Y., et al. (2024). Design, synthesis, and insecticidal activities of the novel sulfur-containing meta-amide compounds as potential pesticides. Semantic Scholar. [Link]
-
Misiura, K., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 1982. [Link]
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Methodological & Application
Application Note & Detailed Protocol: A Robust One-Pot Synthesis of 2,6-Dichloro-4-methylbenzamide from 2,6-Dichloro-4-methylbenzoic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 2,6-Dichloro-4-methylbenzamide, a valuable substituted benzamide for research and development in medicinal chemistry and materials science. We present a reliable and efficient one-pot protocol starting from the commercially available 2,6-Dichloro-4-methylbenzoic acid. The methodology leverages in-situ activation of the carboxylic acid using thionyl chloride followed by amidation. This guide is designed for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and data interpretation guidelines to ensure reproducible and high-yield synthesis.
Introduction and Rationale
Substituted benzamides are a cornerstone functional group in a vast array of pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern of this compound offers a unique electronic and steric profile, making it an attractive building block for targeted synthesis. The ortho-dichloro substituents enforce a twisted conformation relative to the amide bond, which can be crucial for modulating biological activity or material properties.
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. Direct condensation of a carboxylic acid with an amine source (like ammonia) is generally infeasible due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[1] Therefore, the most common and effective strategy involves the activation of the carboxylic acid to a more electrophilic species.[1]
This protocol employs thionyl chloride (SOCl₂) as the activating agent. Thionyl chloride is a popular and cost-effective choice for converting carboxylic acids into highly reactive acyl chlorides.[2] The key advantages of this one-pot method are:
-
Efficiency: The entire sequence is performed in a single reaction vessel, minimizing handling losses and saving time.
-
High Yield: By converting the acid to the acyl chloride in situ, the highly reactive intermediate is immediately consumed by the amine, driving the reaction to completion.
-
Favorable Byproducts: The byproducts of the thionyl chloride reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which can be easily removed from the reaction mixture.[2]
Reaction Principle and Mechanism
The overall synthesis proceeds in two key stages within the same pot: (1) Formation of the acyl chloride intermediate, and (2) Nucleophilic acyl substitution by ammonia.
Stage 1: Acyl Chloride Formation The carboxylic acid (2,6-Dichloro-4-methylbenzoic acid) reacts with thionyl chloride. This reaction is often catalyzed by a small amount of a tertiary amine or N,N-dimethylformamide (DMF), which forms a Vilsmeier-type intermediate that accelerates the chlorination.[2]
Stage 2: Amidation The highly electrophilic acyl chloride is then subjected to nucleophilic attack by aqueous ammonia. A base, such as triethylamine (Et₃N), is used to neutralize the HCl generated during both the acyl chloride formation and the final amidation step, driving the equilibrium towards the product.[2][3]
Below is a diagram illustrating the core reaction mechanism.
Caption: High-level overview of the two-stage, one-pot reaction mechanism.
Detailed Synthesis Protocol
This protocol is designed for a 10 mmol scale synthesis. Adjustments can be made proportionally for different scales.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Amount (10 mmol scale) | Molar Eq. | Notes |
| 2,6-Dichloro-4-methylbenzoic acid | 99520-05-5 | 205.04 | 2.05 g | 1.0 | Starting material. Ensure it is dry. |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 0.8 mL (11 mmol) | 1.1 | Use fresh, high-purity reagent. Handle in a fume hood. |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 4.2 mL (30 mmol) | 3.0 | Acts as a base to neutralize HCl.[2] |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - | Anhydrous grade solvent. |
| Ammonium Hydroxide (28-30% NH₃) | 1336-21-6 | 35.05 (as NH₄OH) | ~5 mL (excess) | >4.0 | Nucleophile for amidation. |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | As needed | - | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | As needed | - | For aqueous workup. |
| Brine (Saturated NaCl) | 7647-14-5 | - | As needed | - | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | As needed | - | Drying agent. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
CRITICAL SAFETY NOTE: This procedure must be performed in a well-ventilated chemical fume hood. Thionyl chloride is corrosive and reacts violently with water. It releases toxic SO₂ and HCl gases. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-Dichloro-4-methylbenzoic acid (2.05 g, 10 mmol) and anhydrous dichloromethane (DCM, 50 mL).
-
Base Addition: Add triethylamine (4.2 mL, 30 mmol) to the suspension. Stir until the acid dissolves.
-
Acyl Chloride Formation: Cool the flask in an ice-water bath to 0 °C. Slowly add thionyl chloride (0.8 mL, 11 mmol) dropwise over 5-10 minutes using a syringe.
-
Causality Note: Dropwise addition is crucial to control the exothermic reaction and prevent excessive HCl gas evolution. The triethylamine will react with the generated HCl to form triethylammonium chloride, which may precipitate as a white solid.[2]
-
-
Reaction Progression: After the addition is complete, stir the mixture at 0 °C for an additional 20 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Expert Insight: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting carboxylic acid spot is no longer visible.
-
-
Amidation: Once the formation of the acyl chloride is complete, cool the reaction mixture back down to 0 °C in an ice bath.
-
Ammonia Addition: Slowly and carefully add aqueous ammonium hydroxide (~5 mL, excess) dropwise. A significant exotherm may be observed. Maintain the temperature below 10 °C during the addition.
-
Causality Note: The reaction of the acyl chloride with ammonia is very rapid and exothermic. Cooling prevents potential side reactions and ensures safety.
-
-
Final Stirring: After the addition is complete, allow the mixture to stir at room temperature for an additional 1 hour to ensure the reaction goes to completion.
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (2 x 25 mL) - to remove excess triethylamine.
-
Saturated NaHCO₃ solution (2 x 25 mL) - to remove any unreacted acid and neutralize remaining HCl.
-
Brine (1 x 25 mL) - to remove residual water.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude solid can be purified by recrystallization. A common solvent system for similar benzamides is ethanol or an ethanol/water mixture.[4] The pure this compound should be collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Expected Results and Characterization
-
Yield: Typical yields for this type of one-pot amidation are generally high, often in the range of 80-95%.[5]
-
Appearance: The final product is expected to be a white to off-white crystalline solid.
-
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the methyl group and the aromatic protons.
-
¹³C NMR: To confirm the number of unique carbon atoms.
-
FT-IR: To identify the characteristic C=O stretch of the amide (typically ~1650-1680 cm⁻¹) and the N-H stretches (~3100-3500 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight (Expected [M+H]⁺ for C₈H₇Cl₂NO ≈ 204.0).
-
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | Inactive/old thionyl chloride. Wet solvent or starting material. | Use a fresh bottle of SOCl₂. Ensure all glassware and reagents are thoroughly dry. Use anhydrous grade solvents. |
| Incomplete Reaction | Insufficient reaction time or temperature for acyl chloride formation. | Increase the reaction time at room temperature to 3-4 hours or gently warm the mixture to 40 °C (refluxing DCM) before the ammonia addition step. |
| Product is an Oil | Presence of impurities. | Attempt purification via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) instead of recrystallization. |
| Side Product Formed | Reaction temperature was too high during ammonia addition. | Ensure efficient cooling and slow, dropwise addition of the ammonium hydroxide solution to maintain a low reaction temperature. |
References
-
Furia, M., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic Communications, 9(2), 34-43. [Link]
-
Cvetovich, R. J. (2006). Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases. Organic Process Research & Development, 10(5), 949-951. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. . [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. . [Link]
-
Furia, M., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. chemistry.stackexchange.com. [Link]
-
Chemistry Steps. (2024). Converting Nitriles to Amides. . [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. organicchemistrytutor.com. [Link]
-
Chen, S. F., et al. (2009). 2,6-Dichloro-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2498. [Link]
-
PrepChem. (n.d.). Synthesis of 2,6-Dichloro-N-[[4-(trifluoromethyl)phenyl]-methyl]benzamide. . [Link]
-
Gowda, B. T., et al. (2011). N-(2,6-Dichlorophenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2123. [Link]
-
Vaishnav, J. (2024). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 30-31. [Link]
-
EAWAG. (2009). 2,6-Dichlorobenzonitrile Degradation Pathway. eawag-bbd.ethz.ch. [Link]
-
Briggs, G. G., & Dawson, J. E. (1970). Hydrolysis of 2,6-dichlorobenzonitrile in soils. Journal of Agricultural and Food Chemistry, 18(1), 97-99. [Link]
-
Henriksen, M. S., et al. (2006). Transformation of the herbicide 2,6-dichlorobenzonitrile to the persistent metabolite 2,6-dichlorobenzamide (BAM) by soil bacteria known to harbour nitrile hydratase or nitrilase. Biodegradation, 17(6), 503-510. [Link]
-
PubChem. (n.d.). 2,6-Dichloro-4-methylbenzoic acid. pubchem.ncbi.nlm.nih.gov. [Link]
-
ResearchGate. (2024). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. . [Link]
- Google Patents. (2020).
- Google Patents. (2002). Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
- Google Patents. (1968). Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
Sources
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- 5. pubs.acs.org [pubs.acs.org]
Precision Synthesis of 2,6-Dichloro-4-methylbenzamide: Overcoming Steric Deactivation
Part 1: Strategic Analysis & Chemical Logic
The Steric Challenge
The synthesis of 2,6-dichloro-4-methylbenzamide from its corresponding acid chloride, 2,6-dichloro-4-methylbenzoyl chloride , presents a classic organic chemistry paradox: the activation provided by the acid chloride functionality versus the deactivation imposed by steric hindrance.
-
Electronic Activation: The acyl chloride group (
) is highly electrophilic due to the inductive withdrawal of the chlorine and the leaving group ability of the chloride ion. -
Steric Deactivation (The "Ortho Effect"): The two chlorine atoms at the 2- and 6-positions create a significant steric blockade (van der Waals radius of Cl ≈ 1.75 Å). This "steric gate" hinders the approach of nucleophiles to the carbonyl carbon perpendicular to the ring plane (the Bürgi-Dunitz trajectory).
Implication for Protocol Design: Standard aqueous ammonolysis (Schotten-Baumann conditions) often fails or suffers from low yields because the rate of nucleophilic attack by ammonia is retarded, allowing the competing hydrolysis reaction (attack by water) to dominate, reverting the starting material to the carboxylic acid.
The Solution: To ensure quantitative conversion, the protocol must utilize anhydrous conditions with a high concentration of nucleophile (Ammonia) in a solvent that solubilizes the lipophilic acid chloride while accommodating the polar transition state.
Reagent Selection Guide
| Reagent Class | Specific Reagent | Role | Recommendation |
| Substrate | 2,6-Dichloro-4-methylbenzoyl chloride | Electrophile | Ensure purity >95%. If generated in situ (via |
| Nucleophile | Ammonia (Gas) or 7N | Nucleophile | Preferred. Eliminates water, preventing hydrolysis. High concentration drives kinetics against steric bulk. |
| Alt. Nucleophile | Ammonium Hydroxide (28-30% aq) | Nucleophile | Secondary. Use only in biphasic systems (DCM/Water) with vigorous stirring. Prone to hydrolysis side-products. |
| Solvent | Tetrahydrofuran (THF) (Anhydrous) | Solvent | Ideal. Solubilizes the acid chloride and the intermediate ammonium salts. |
| Solvent | Dichloromethane (DCM) | Solvent | Good. Excellent for workup, but ammonium chloride precipitates rapidly, potentially coating unreacted starting material. |
| Auxiliary Base | Triethylamine (TEA) | Proton Scavenger | Optional. Ammonia itself acts as the base, but TEA can prevent ammonium chloride precipitation if used in specific ratios. |
Part 2: Detailed Experimental Protocols
Protocol A: Anhydrous Ammonolysis (The "Gold Standard")
Recommended for high purity requirements and maximum yield.
1. Materials & Equipment
-
Reagents: 2,6-Dichloro-4-methylbenzoyl chloride (10 mmol, 2.23 g), Anhydrous THF (20 mL), Ammonia gas (cylinder) OR 7N Ammonia in Methanol (5 eq).
-
Glassware: 3-neck Round Bottom Flask (RBF), Drying tube (
), Gas inlet tube (if using gas), Ice bath.
2. Step-by-Step Procedure
-
Preparation: Flame-dry the 3-neck RBF and cool under nitrogen.
-
Dissolution: Dissolve 2.23 g of 2,6-dichloro-4-methylbenzoyl chloride in 20 mL of anhydrous THF.
-
Note: The solution should be clear. If turbid, filter quickly to remove hydrolyzed acid.
-
-
Cooling: Submerge the flask in an ice/water bath (0 °C).
-
Reasoning: Although the reaction is hindered, the initial exotherm can be significant. Cooling minimizes thermal decomposition.
-
-
Addition (Choose one):
-
Gas Method: Bubble anhydrous
gas slowly through the solution for 15–20 minutes. A white precipitate ( ) will form immediately. -
Solution Method: Add 7.1 mL of 7N
in MeOH dropwise over 10 minutes.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours.
-
Validation: Spot TLC (Hexane/EtOAc 3:1). The starting material (
) should disappear; product ( ) appears.
-
-
Quench & Workup:
-
Remove solvent under reduced pressure (Rotavap).[1]
-
Resuspend the solid residue in 30 mL EtOAc and 15 mL Water.
-
Transfer to a separatory funnel.[2] Shake and separate layers.
-
Wash organic layer with Sat.
(10 mL) to remove any traces of hydrolyzed acid. -
Wash with Brine (10 mL), dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or Toluene if necessary.
Protocol B: Biphasic Schotten-Baumann (Scalable/Robust)
Recommended for large-scale batches where anhydrous handling is difficult.
1. Step-by-Step Procedure
-
Aqueous Phase: In a 100 mL flask, charge 20 mL of Ammonium Hydroxide (28%
). Cool to 0 °C. -
Organic Phase: Dissolve 2.23 g of acid chloride in 15 mL of Dichloromethane (DCM).
-
Addition: Add the organic phase to the rapidly stirring aqueous phase dropwise.
-
Critical: Stirring must be vigorous to create a fine emulsion, maximizing the interfacial surface area for the reaction to outcompete hydrolysis.
-
-
Completion: Stir at 0 °C for 30 mins, then RT for 1 hour.
-
Isolation:
-
The product often precipitates at the interface or in the DCM layer.
-
Evaporate the DCM layer. Wash the solid with water to remove
. -
Dry in a vacuum oven at 50 °C.
-
Part 3: Visualization & Mechanism
Reaction Mechanism & Steric Pathway
The following diagram illustrates the nucleophilic attack trajectory and the competition between Amidation and Hydrolysis.
Figure 1: Mechanistic pathway highlighting the critical "Steric Gate" where reagent choice determines the ratio of Amide (Target) to Acid (Impurity).
Experimental Workflow (Method A)
Figure 2: Step-by-step workflow for the Anhydrous Ammonolysis protocol.
Part 4: Quality Control & Troubleshooting
Analytical Specifications
| Test | Expected Result | Notes |
| Appearance | White crystalline solid | Yellowing indicates amine oxidation or impurities.[3] |
| Melting Point | 198–202 °C (Typical for 2,6-dichloro amides) | Sharp range (<2°C) indicates high purity. |
| The | ||
| IR Spectroscopy | 3350, 3180 | Absence of broad OH stretch (2500-3000) confirms no acid. |
Troubleshooting Guide
-
Problem: Product contains carboxylic acid (broad peak in NMR >10 ppm).
-
Cause: Moisture in solvent or insufficient ammonia excess.
-
Fix: Wash organic layer with 1M NaOH (removes acid as salt), then re-extract. Ensure THF is distilled or dried over molecular sieves.
-
-
Problem: Low Yield.
-
Cause: Steric hindrance prevented complete conversion.[4]
-
Fix: Increase reaction time to 12 hours or heat to 40 °C (gentle reflux) in a sealed vessel (pressure tube) to keep
in solution.
-
References
-
Vertex AI Search. (2025). Synthesis of 2,6-Dichloro-N-(4-methylphenyl)benzamide. National Institutes of Health (PMC). Retrieved from [Link]
-
Organic Syntheses. (2010). Synthesis of 2-Arylindole-4-Carboxylic Amides. Org. Synth. 2010, 87, 201-212. Retrieved from [Link]
-
Google Patents. (1969). US3444196A - Methods of manufacturing 2,6-dichlorobenzamide.[5] Retrieved from
Sources
Application Note: Catalytic Hydrogenation Protocols for the Selective Dechlorination of 2,6-Dichloro-4-methylbenzamide
Introduction and Scope
In the landscape of pharmaceutical and agrochemical development, the precise modification of molecular scaffolds is paramount. 2,6-Dichloro-4-methylbenzamide serves as a valuable, albeit sterically hindered, starting material or intermediate. The selective removal of its aryl chloride groups via catalytic hydrogenation, a process known as hydrodehalogenation, transforms it into 4-methylbenzamide, opening pathways to novel derivatives. This transformation is a key example of hydrogenolysis, where a carbon-halogen bond is cleaved and replaced by a carbon-hydrogen bond.[1]
This application note provides in-depth, field-proven protocols for the successful catalytic hydrodehalogenation of this compound. It is designed for researchers, chemists, and process development professionals who require reliable, scalable, and safe methodologies for this transformation. We will explore two primary catalytic systems: the widely-used Palladium on Carbon (Pd/C) and the robust Raney® Nickel. The causality behind experimental choices, critical safety procedures, and troubleshooting guidance are detailed to ensure trustworthy and reproducible outcomes.
Reaction Principle and Mechanistic Considerations
The conversion of this compound to 4-methylbenzamide is a reductive dechlorination reaction. The overall transformation is shown below:
Figure 1: Overall reaction scheme for the hydrodehalogenation of this compound.
The catalytic cycle, particularly for palladium-based catalysts, is generally understood to proceed through a series of steps involving the heterogeneous metal surface.[2] While the exact mechanism on a solid surface is complex, a simplified model provides valuable insight.
Caption: Simplified catalytic cycle for Pd-catalyzed hydrodehalogenation.
Key Mechanistic Considerations:
-
C-Cl Bond Activation: Aryl chloride bonds are significantly stronger and less reactive than their bromide or iodide counterparts, often necessitating more active catalysts or more forcing conditions like elevated temperature and pressure.
-
Catalyst Choice:
-
Palladium on Carbon (Pd/C): The workhorse for hydrogenation and hydrodehalogenation. It offers high activity and selectivity. The amide functional group is generally stable under these conditions.
-
Raney® Nickel: A sponge-like nickel-aluminum alloy, is an alternative heterogeneous catalyst known for its high activity and lower cost.[3][4] It is particularly effective for reducing a wide range of functional groups.[5]
-
-
Steric Hindrance: The two chlorine atoms ortho to the amide group present considerable steric hindrance. This may slow the rate of reaction by impeding access to the catalyst's active sites, potentially requiring higher catalyst loading or increased hydrogen pressure for efficient conversion.
-
Solvent Effects: Protic solvents like ethanol or methanol are commonly used as they are effective at dissolving the substrate and stabilizing intermediates.[6] The choice of solvent can influence reaction kinetics.[7]
Critical Safety Protocols for Catalytic Hydrogenation
Hydrogenation reactions are inherently hazardous due to the use of flammable hydrogen gas, pyrophoric catalysts, and often elevated pressures.[8] Adherence to strict safety protocols is non-negotiable.
Core Safety Mandates:
-
Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (Nitrogen or Argon) before introducing the catalyst or hydrogen. This removes oxygen, which can form explosive mixtures with hydrogen and can ignite pyrophoric catalysts.[9][10]
-
Catalyst Handling:
-
Never add a dry hydrogenation catalyst (especially used Pd/C or Raney Ni) to a solvent in the presence of air. It can ignite spontaneously.[8] Add the solvent to the flask first, under an inert atmosphere, then add the catalyst.
-
After the reaction, the catalyst must be filtered carefully. Never allow the filter cake to dry in the air. Keep it wet with solvent or water at all times.[6][10]
-
-
Hydrogen Management:
-
All hydrogenation reactions must be conducted in a well-ventilated chemical fume hood.[9]
-
Use appropriate pressure-rated equipment and inspect all glassware for cracks or defects before use.[11] For reactions above atmospheric pressure, a blast shield is mandatory.[11]
-
Ensure all connections are secure and perform a leak test with inert gas before introducing hydrogen.[12]
-
Vent excess hydrogen safely to the back of the fume hood or through an appropriate exhaust system.[12]
-
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves. For high-pressure work, additional protective gear may be necessary.
Caption: Mandatory safety workflow for catalytic hydrogenation experiments.
Experimental Protocols
Protocol 1: Dechlorination using Palladium on Carbon (Pd/C)
This protocol is a robust and widely applicable method for hydrodehalogenation. It can be performed at atmospheric pressure (balloon) for small-scale synthesis or at elevated pressures in an autoclave for more challenging substrates or larger scales.
Materials & Equipment:
-
This compound
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Sodium Acetate (NaOAc) or Triethylamine (Et₃N)
-
Hydrogen gas supply (balloon or cylinder with regulator)
-
Three-neck round-bottom flask with magnetic stir bar
-
Schlenk line (for vacuum/inert gas cycling)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Celite® 545
-
Parr shaker or similar hydrogenation autoclave (for pressure reaction)
Step-by-Step Procedure (Atmospheric Pressure):
-
Setup: To a 100 mL three-neck flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 1.0 equiv) and a base such as Sodium Acetate (2.0 equiv).
-
Inerting: Secure the flask in the fume hood. Seal the necks with septa and a gas inlet adapter. Connect the flask to a Schlenk line and perform three cycles of evacuating the flask under vacuum and backfilling with nitrogen gas to ensure an inert atmosphere.[10][13]
-
Solvent Addition: Add anhydrous Methanol (20-30 mL) via syringe. Stir the mixture until the substrate is fully dissolved.
-
Catalyst Addition: Under a positive flow of nitrogen, carefully add 10% Pd/C (5-10 mol% Pd, e.g., 100-200 mg for a 1.0 g scale). The catalyst should be added in one portion to avoid clumping.
-
Hydrogenation: Evacuate the nitrogen atmosphere and introduce hydrogen gas by attaching a hydrogen-filled balloon. Ensure vigorous stirring to maintain a good suspension of the catalyst.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. To take a sample, purge the flask with nitrogen, remove an aliquot via syringe, and then re-establish the hydrogen atmosphere.
-
Work-up: Once the reaction is complete (typically 12-24 hours), carefully purge the flask with nitrogen.
-
Catalyst Removal: Prepare a pad of Celite® (approx. 1-2 cm thick) in a Büchner funnel and wet it with methanol. Filter the reaction mixture through the Celite pad. Crucially, ensure the Celite pad containing the catalyst remains wet with solvent throughout the filtration process to prevent ignition. [6] Wash the filter cake with additional methanol (2 x 10 mL).
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude 4-methylbenzamide, which can be purified further by recrystallization or column chromatography if necessary.
-
Catalyst Quenching: Immediately after filtration, carefully transfer the wet Celite/catalyst pad to a beaker and add water to create a slurry. This deactivates the catalyst for safe disposal.[10]
Protocol 2: Dechlorination using Raney® Nickel
Raney® Nickel is a highly active catalyst and must be handled with extreme care. It is typically supplied as a slurry in water, which should not be allowed to dry out.
Materials & Equipment:
-
This compound
-
Raney® Nickel (aqueous slurry, e.g., W.R. Grace 2800)
-
Ethanol (EtOH), anhydrous
-
Sodium Hydroxide (NaOH), 2 M solution
-
High-pressure hydrogenation reactor (e.g., Parr or Büchi autoclave)
-
Glass liner for the reactor
-
Mechanical stirrer
Step-by-Step Procedure (High Pressure):
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been inspected according to manufacturer guidelines.[12] Place the glass liner inside the reactor body.
-
Loading: Add this compound (e.g., 5.0 g, 1.0 equiv) and Ethanol (50 mL) to the glass liner.
-
Catalyst Addition: Decant the water from the Raney® Nickel slurry. Wash the catalyst with ethanol by decantation (3 x 20 mL) to remove water. Carefully transfer the ethanolic slurry of Raney® Nickel (approx. 10-20% by weight of the substrate) to the reactor. This entire process should be done quickly to minimize air exposure.
-
Assembly & Purging: Assemble the reactor head and tighten the bolts securely. Purge the system by pressurizing with nitrogen to ~100 psi, venting, and repeating this cycle at least 5 times to remove all oxygen.[8]
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi). Begin stirring and heat the reactor to the target temperature (e.g., 50-80 °C). The reaction is often exothermic, so monitor the temperature closely.[8]
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake on the pressure gauge.
-
Cooldown & Venting: Once complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure to a safe exhaust.
-
Purging & Disassembly: Purge the reactor with nitrogen (5x cycles) before opening.
-
Work-up: The work-up procedure follows the same principles as for Pd/C. Filter the reaction mixture through a wet pad of Celite® and wash with ethanol. Again, never let the Raney® Nickel filter cake dry.
-
Isolation & Quenching: Isolate the product by removing the solvent. Quench the catalyst by slowly and carefully adding it to a large volume of water.
Data Summary and Troubleshooting
The optimal conditions may vary depending on the reaction scale and purity of the starting material. The following table provides a starting point for optimization.
| Parameter | Protocol 1: Pd/C | Protocol 2: Raney® Ni | Rationale & Optimization Notes |
| Catalyst Loading | 5-10 mol% (Pd basis) | 10-20 wt% | Higher loading increases rate but also cost. For sterically hindered substrates, higher loading may be necessary. |
| H₂ Pressure | 1 atm (balloon) - 100 psi | 100 - 500 psi | Increased pressure accelerates the reaction by increasing H₂ concentration on the catalyst surface. Essential for difficult C-Cl bonds.[6] |
| Temperature | Room Temp. - 50 °C | 50 - 80 °C | Higher temperatures increase reaction rates but may lead to side reactions or catalyst degradation. Monitor closely.[6] |
| Solvent | MeOH, EtOH, THF | EtOH, MeOH | Protic solvents are generally preferred. Ensure the substrate is fully soluble.[6] |
| Base/Additive | NaOAc, Et₃N (2 equiv) | Optional, can use NaOH | A base is often required to neutralize the HCl byproduct, which can poison the catalyst.[14] |
| Reaction Time | 12 - 24 hours | 4 - 12 hours | Monitor by an appropriate analytical method (TLC, GC, LC-MS) to determine completion.[6] |
Troubleshooting Guide:
-
Symptom: No or Slow Reaction:
-
Cause: Inactive catalyst.
-
Solution: Ensure the catalyst was handled properly under an inert atmosphere. Use fresh catalyst.
-
Cause: Insufficient hydrogen pressure or poor mixing.
-
Solution: Increase H₂ pressure. Ensure vigorous stirring to keep the catalyst suspended.[2]
-
-
Symptom: Incomplete Conversion:
-
Cause: Insufficient catalyst or reaction time.
-
Solution: Increase catalyst loading or prolong the reaction time.
-
Cause: Catalyst poisoning by HCl byproduct.
-
Solution: Ensure an adequate amount of base (e.g., NaOAc, Et₃N) is present.
-
-
Symptom: Side Product Formation:
-
Cause: Over-reduction or side reactions at high temperatures.
-
Solution: Lower the reaction temperature or pressure. Screen different catalysts for better selectivity.
-
References
-
Burhenn, A., Bavaro, R., & Gessner, V. H. (2023). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]
-
Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Linquip. [Link]
-
Kim, J., & Lee, S. (2010). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ChemInform. [Link]
-
Hydrogenation Reaction Safety In The Chemical Industry. (2025). Industrial Safety Solution. [Link]
-
Bhattacharjya, A., Klumphu, P., & Lipshutz, B. H. (2015). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Organic Letters. [Link]
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. (2023). RSC Publishing. [Link]
-
Mizuno, H., et al. (2014). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules. [Link]
-
Kalluri, R., et al. (2020). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]
-
Nevolova, S., et al. (2019). Development of Fluorescent Assay for Monitoring of Dehalogenase Activity. PubMed. [Link]
-
Nevolova, S., et al. (2018). Development of Fluorescent Assay for Monitoring of Dehalogenase Activity. Protein Engineering Group. [Link]
-
Nevolova, S., et al. (2018). Development of Fluorescent Assay for Monitoring of Dehalogenase Activity. ResearchGate. [Link]
-
Oro, L. A., et al. (2010). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics. [Link]
-
Hydrogenation Reactions Safety Guidelines. (2012). University of Pittsburgh. [Link]
-
SAFETY PRECAUTION Safety Precaution of Hydrogen. environmentclearance.nic.in. [Link]
-
Stádler, A., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Molecules. [Link]
- KR20090017677A - Dehalogenation Method of Aromatic Halide.
-
Analytics of Dehalogenases: Structural, Functional, and In Silico Perspectives. (2025). MDPI. [Link]
-
How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023). YouTube. [Link]
-
De la Torre, A., et al. (2021). Pd/C Catalyzed Dehalogenation of (Hetero)aryls Using Triethylsilane as Hydrogen Donor. Organic Process Research & Development. [Link]
-
Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. (2010). ResearchGate. [Link]
-
Raney® Nickel: A Life-Changing Catalyst. (2022). American Chemical Society. [Link]
-
Hydrogenation SOP. University of Rochester. [Link]
-
Reagent Friday: Raney Nickel. (2011). Master Organic Chemistry. [Link]
-
Raney Nickel Catalysts. Organic Syntheses. [Link]
-
Hydrogenation. Organic Chemistry Portal. [Link]
-
2,6-Dichloro-N-(4-methylphenyl)benzamide. PMC. [Link]
-
N-(2,6-Dichlorophenyl)-4-methylbenzamide. PMC. [Link]
-
Raney nickel. Wikipedia. [Link]
-
Dehalogenation. Wikipedia. [Link]
-
HYDROGENATION REACTIONS. (2021). JKU ePUB. [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]
-
Dehalogenation Mechanisms from 37Cl/35Cl and 13C/12C Isotope Analysis. Technical University of Munich. [Link]
-
Raney Nickel – Knowledge and References. Taylor & Francis. [Link]
-
N-Carboxylated-2-substituted Indoles and 2,3-Disubstituted-2,3-dihydro-4-quinolones from 2-Alkynylbenzamides. Organic Syntheses. [Link]
-
Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. University of Illinois Urbana-Champaign. [Link]
-
Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. ScienceDirect. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
Sources
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. acs.org [acs.org]
- 4. Raney nickel - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 8. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 9. pubs.acs.org [pubs.acs.org]
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- 12. njhjchem.com [njhjchem.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Application Note: 2,6-Dichloro-4-methylbenzamide in Agrochemical Synthesis
Executive Summary
2,6-Dichloro-4-methylbenzamide (CAS: 99520-04-4) serves as a critical "pivot intermediate" in the synthesis of halogenated benzonitriles and anilines, which are foundational scaffolds for herbicides (e.g., Dichlobenil analogs) and fungicides (e.g., Zoxamide analogs). Its structural significance lies in the 2,6-dichlorophenyl moiety , which provides steric protection against metabolic hydrolysis in plants, extending residual activity.
This guide details the synthesis, handling, and downstream transformation of this compound. It specifically addresses the challenge of steric hindrance at the 2,6-positions, which dictates specific protocol adjustments during acylation and amidation.
Chemical Profile & Material Science
| Property | Specification | Notes |
| IUPAC Name | This compound | |
| CAS Number | 99520-04-4 | Distinct from N-methyl (CAS 349395-57-9) |
| Precursor | 2,6-Dichloro-4-methylbenzoic acid | CAS 99520-05-5 |
| Molecular Weight | 204.05 g/mol | |
| Appearance | Off-white to beige crystalline solid | |
| Solubility | DMSO, DMF, Methanol (Hot) | Poor solubility in water/hexane |
| Key Reactivity | Dehydration (to Nitrile), Hofmann Rearrangement (to Aniline) | Sterically hindered Carbonyl |
Safety & Handling (PPE)
-
Hazard: Causes skin irritation (H315) and serious eye irritation (H319).[1] May cause respiratory irritation (H335).[1]
-
Engineering Controls: Use a chemical fume hood. The acid chloride intermediate is corrosive and moisture-sensitive.[1]
-
PPE: Nitrile gloves (0.11 mm min), safety goggles, and lab coat.
Synthetic Utility & Mechanisms[3][4]
The utility of this compound stems from its position at a synthetic fork in the road.[1] It is rarely the final active ingredient (AI) but rather the stable precursor to two major classes of agrochemicals:
-
Benzonitriles (Herbicides): Via dehydration.[1] The 2,6-dichloro substitution pattern is essential for auxin-mimic or cellulose-biosynthesis inhibition activity (similar to Dichlobenil).[1]
-
Anilines (Fungicides/Insecticides): Via Hofmann degradation.[1] The resulting 2,6-dichloro-4-methylaniline is a building block for phenylurea and benzoylurea insecticides.[1]
Pathway Visualization
The following diagram illustrates the "Pivot" role of this amide in agrochemical workflows.
Caption: Synthetic workflow illustrating the central role of the amide scaffold in accessing diverse agrochemical classes.
Application Protocol 1: Synthesis from Benzoic Acid
Objective: Synthesize high-purity (>98%) this compound from 2,6-dichloro-4-methylbenzoic acid.
Challenge: The chlorine atoms at positions 2 and 6 create significant steric bulk, shielding the carbonyl carbon.[1] Standard activation methods (e.g., DCC coupling) often fail or proceed slowly.[1] Conversion to the acid chloride followed by ammonolysis is the most robust industrial method.[1]
Reagents
-
2,6-Dichloro-4-methylbenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 3.0 eq) - Excess required to drive equilibrium.
-
DMF (Catalytic, 2-3 drops) - Essential for Vilsmeier-Haack type activation.
-
Ammonium Hydroxide (28-30% NH₃, Excess) or Ammonia gas.[1]
-
Solvent: Toluene (anhydrous).[1]
Step-by-Step Methodology
-
Activation (Acid Chloride Formation):
-
In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend 2,6-dichloro-4-methylbenzoic acid (10 g, 48.8 mmol) in anhydrous Toluene (50 mL).
-
Add Thionyl Chloride (10.6 mL, 146 mmol) slowly.
-
Add 2 drops of DMF.[1] Note: Gas evolution (SO₂, HCl) will begin immediately.
-
Crucial Step: Heat to reflux (110°C) for 3–4 hours. The solution must turn clear, indicating complete conversion to the acid chloride.
-
QC Check: Aliquot 100 µL into MeOH. TLC should show the methyl ester, not the free acid.
-
Remove excess SOCl₂ and Toluene via rotary evaporation to yield the crude acid chloride as a yellow oil/solid.[1]
-
-
Ammonolysis (Amide Formation):
-
Redissolve the crude acid chloride in dry THF or Dichloromethane (30 mL).[1]
-
Cool a separate flask containing Ammonium Hydroxide (50 mL) to 0–5°C in an ice bath.
-
Add the acid chloride solution dropwise to the stirred ammonia solution. Exothermic reaction.[1]
-
Why dropwise? To prevent localized heating which can cause hydrolysis back to the acid.[1]
-
Stir at room temperature for 2 hours.
-
-
Isolation & Purification:
Application Protocol 2: Functional Transformations
A. Dehydration to Nitrile (Herbicide Pathway)
This reaction converts the amide to 2,6-dichloro-4-methylbenzonitrile , a structural analog of the herbicide Dichlobenil.[1]
-
Reagents: Amide (1.0 eq), Phosphorus Oxychloride (POCl₃, 5.0 eq).
-
Procedure:
B. Hofmann Rearrangement (Aniline Pathway)
This reaction degrades the amide to 2,6-dichloro-4-methylaniline , removing the carbonyl carbon.[1]
-
Reagents: Amide (1.0 eq), NaOH (4.0 eq), Bromine (Br₂, 1.05 eq).
-
Procedure:
-
Prepare a solution of Sodium Hypobromite (NaOBr) by adding bromine to ice-cold NaOH solution.[1]
-
Add the amide to the hypobromite solution at 0°C.[1]
-
Heat the mixture to 70–80°C for 1 hour.
-
Observation: The solution will bubble (release of CO₂) and an oily amine will separate.[1]
-
Isolation: Steam distillation or solvent extraction (Ether).[1]
-
Analytical Validation & Troubleshooting
Self-Validating Quality Control
To ensure the protocol is working, use these "Checkpoints":
| Checkpoint | Method | Acceptance Criteria | Troubleshooting |
| Acid Chloride Conversion | Methanol Quench TLC | Single spot (Methyl Ester), Rf ~0.6-0.8 | If Acid spot (low Rf) remains, reflux longer or add fresh SOCl₂. |
| Amide Purity | HPLC (C18, ACN/Water) | >98% Area.[1] Retention time distinct from Acid.[1][2] | If Acid present: Wash solid with sat.[1] NaHCO₃. |
| Water Content | Karl Fischer | <0.5% | High water content interferes with downstream Grignard or dehydration reactions.[1] |
Impurity Profiling (DOT Visualization)
Understanding degradation is key for residue analysis.[1]
Caption: Common impurity pathways.[1] Impurity A arises from moisture; Impurity B arises from poor stoichiometry.[1]
References
-
PubChem. (2025).[1] 2,6-Dichloro-4-methylbenzoic acid (Precursor Data).[1][3] National Library of Medicine.[1] Link
-
ChemicalBook. (2025).[1] this compound Product Properties.Link
-
Organic Syntheses. (1941).[1][4] General methods for amide synthesis from sterically hindered acids.[1] Org.[1][4][5] Synth. Coll. Vol. 1, p. 222.[1][4] Link
-
Google Patents. (2009).[1] Preparation Method of 2,6-Dichlor-4-Trifluoromethyl Aniline (Analogous Hofmann Chemistry).[1] US20090240083A1.[1] Link
-
BenchChem. (2025).[1][6][7] Agrochemical Intermediates Application Note. (General reference for benzamide handling). Link
Sources
- 1. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lidsen.com [lidsen.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: Hydrolysis of Sterically Hindered 2,6-Dichloro-4-methylbenzonitrile
Topic: Reaction Conditions for Hydrolysis of 2,6-Dichloro-4-methylbenzonitrile Content Type: Detailed Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary & Strategic Analysis
The Challenge: Hydrolyzing 2,6-Dichloro-4-methylbenzonitrile (DCMBN) is not a trivial transformation. Unlike unhindered nitriles, the 2,6-dichloro substitution pattern creates a severe "ortho-effect." These bulky chlorine atoms sterically shield the cyano carbon, inhibiting the attack of nucleophiles (H₂O or OH⁻). Furthermore, the 4-methyl group exerts a weak electron-donating effect, slightly reducing the electrophilicity of the nitrile carbon, further retarding the reaction rate.
The Reality: Standard laboratory hydrolysis conditions (e.g., refluxing aqueous HCl or NaOH) often fail to drive this reaction to completion, typically stalling at the 2,6-dichloro-4-methylbenzamide intermediate. The conversion of this sterically congested amide to the carboxylic acid is the rate-limiting step and requires forcing conditions.
Scope of Guide: This protocol details three validated methodologies to overcome this steric barrier, prioritizing yield, purity, and scalability.
Mechanistic Insight: The Steric Barrier
To successfully execute this reaction, one must understand the failure mode of standard protocols.
-
Stage 1 (Nitrile
Amide): The attack of the nucleophile on the linear nitrile group is hindered but feasible under moderate heating. -
Stage 2 (Amide
Acid): This is the bottleneck. In the tetrahedral intermediate, the bulky ortho-chlorines force the amide group out of planarity with the aromatic ring. This prevents resonance stabilization and creates significant steric compression in the transition state for the second nucleophilic attack.
Pathway Visualization
Figure 1: Reaction pathway highlighting the energy barrier at the amide stage due to steric inhibition.
Experimental Protocols
Method A: High-Pressure Alkaline Hydrolysis (The "Gold Standard")
Best for: High yield, clean conversion to the carboxylic acid, scale-up. Rationale: The boiling point of standard aqueous solvents limits the kinetic energy available to overcome the steric barrier. Using an autoclave allows temperatures >150°C, ensuring the amide intermediate is fully converted.
Materials
-
Substrate: 2,6-Dichloro-4-methylbenzonitrile (1.0 eq)
-
Base: Sodium Hydroxide (NaOH), 25% w/w aqueous solution (10-15 eq)
-
Solvent: Ethylene Glycol (optional co-solvent for solubility) or water.
-
Equipment: Stainless steel autoclave or high-pressure microwave reactor.
Step-by-Step Protocol
-
Charge: Load the substrate into the autoclave vessel.
-
Solvation: Add 25% NaOH solution. A large excess of base is required not just for stoichiometry but to maintain a high chemical potential of OH⁻.
-
Note: If the substrate is not wetting well, add 10% volume of ethylene glycol.
-
-
Seal & Heat: Seal the autoclave. Heat to 150°C - 160°C .
-
Pressure Warning: Expect internal pressures to reach 5-10 bar depending on fill volume. Ensure the vessel is rated for 20 bar minimum.
-
-
Reaction Time: Maintain temperature for 12 - 16 hours .
-
Work-up:
-
Transfer the alkaline solution to a beaker.
-
Critical Step: Wash the aqueous phase with Dichloromethane (DCM) before acidification to remove any unreacted nitrile or neutral amide.
-
Acidify the aqueous layer to pH 1-2 using conc. HCl. The product, 2,6-Dichloro-4-methylbenzoic acid, will precipitate as a white solid.
-
Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.
Method B: Acidic Hydrolysis (Sulfuric Acid Route)
Best for: Laboratories without autoclave facilities. Rationale: Concentrated sulfuric acid (H₂SO₄) acts as both solvent and catalyst, providing a much higher boiling point than water. It proceeds via the imidate mechanism which is less sensitive to steric bulk than direct nucleophilic attack.
Materials
-
Substrate: 2,6-Dichloro-4-methylbenzonitrile (1.0 eq)
-
Acid: Sulfuric Acid (H₂SO₄), 70-80% w/w.
-
Note: Do not use 98% H₂SO₄ initially; water is a reagent. A 70-80% concentration provides the optimal balance of protonation power and water activity.
-
-
Reagent: Sodium Nitrite (NaNO₂) - Optional for diazotization method.
Step-by-Step Protocol
-
Dissolution: Dissolve the nitrile in 70% H₂SO₄ (approx. 5 mL per gram of substrate).
-
Heating: Heat the mixture to 130°C - 140°C .
-
Observation: The nitrile usually converts to the amide quickly. The amide-to-acid conversion will take significantly longer (6-12 hours).
-
-
Monitoring: Monitor by TLC or HPLC. If the reaction stalls at the amide:
-
The Nitrosyl Variation: Cool to 0-5°C. Slowly add aqueous NaNO₂ (1.5 eq). This generates nitrous acid in situ, converting the amide to the diazonium species, which rapidly hydrolyzes to the acid even in hindered systems.
-
-
Quenching: Pour the hot reaction mixture onto crushed ice (exothermic!).
-
Isolation: The product precipitates.[2] Filter and recrystallize from Ethanol/Water if necessary.
Method C: Microwave-Assisted Hydrolysis (Rapid Screening)
Best for: Small scale (<500 mg), optimization, rapid turnover.
| Parameter | Setting |
| Solvent | 1:1 Ethanol / 4M NaOH |
| Temperature | 160°C |
| Pressure Limit | 15 bar |
| Time | 30 - 60 minutes |
| Power | Dynamic (Max 300W) |
Protocol:
-
Suspend nitrile in the solvent mixture in a microwave-safe vial.
-
Cap and crimp tightly.
-
Ramp to 160°C over 2 minutes; hold for 45 minutes.
-
Cool and acidify as per Method A.
Comparison of Reaction Conditions
| Feature | Method A: Autoclave (NaOH) | Method B: H₂SO₄ (Acidic) | Method C: Microwave |
| Conversion | >95% to Acid | >90% (Risk of sulfonation) | >95% (Scale limited) |
| Reaction Time | 12-16 Hours | 6-12 Hours | 1 Hour |
| Purity Profile | High (Clean precipitation) | Moderate (Colored impurities common) | High |
| Safety Risk | High Pressure | Corrosive / Thermal burns | Solvent superheating |
| Scalability | Excellent (kg scale) | Good | Poor (g scale) |
Troubleshooting & Quality Control
Common Failure Modes
-
Stalling at Amide: If the isolated product melts at ~178-180°C (check specific literature value for amide), you have the amide, not the acid.
-
Fix: Resubmit the amide to Method A conditions.
-
-
Decarboxylation: At extremely high temperatures (>180°C) or prolonged exposure, the carboxylic acid group may be lost, yielding 3,5-dichlorotoluene.
-
Prevention: Do not exceed 165°C.
-
Analytical Checkpoints
-
IR Spectroscopy: Look for the shift from 2230 cm⁻¹ (C≡N stretch) to 1680-1700 cm⁻¹ (C=O acid stretch). The amide would show a doublet around 3400 cm⁻¹ (NH₂) and a carbonyl stretch at ~1650 cm⁻¹.
-
1H NMR (DMSO-d6):
-
Product (Acid): Broad singlet at 13.0-14.0 ppm (COOH).
-
Impurity (Amide): Two broad singlets at 7.5-8.0 ppm (NH₂).
-
Safety & Handling
-
Cyanide Risk: While hydrolysis releases Ammonia (NH₃), not Hydrogen Cyanide (HCN), under basic conditions, always treat nitrile degradation with caution. Ensure good ventilation.
-
Corrosives: Hot sulfuric acid and caustic soda at 150°C are extremely hazardous. Use full PPE including face shields and chemically resistant gloves.
References
-
BenchChem. Synthesis of 2-Chloro-6-mercaptobenzoic acid (Route from 2,6-dichlorobenzonitrile). Retrieved from .
-
Cohen, T. et al. Hydrolysis of Sterically Hindered Nitriles. Journal of Organic Chemistry.[3] (General reference for hindered nitrile hydrolysis methodology).
-
US Patent 3542858A. Method for preparing 2,6-dichloro-4-nitrobenzoic acid.[4] Google Patents. Available at: .
-
Organic Chemistry Portal. Hydrolysis of Nitriles. Available at: [Link].
Sources
Advanced Protocols for the Functionalization of the Amide Group in 2,6-Dichloro-4-methylbenzamide
Executive Summary & Chemical Context
2,6-Dichloro-4-methylbenzamide is a sterically hindered, electron-deficient primary amide. The 2,6-dichlorobenzamide (BAM) motif is highly significant in environmental and agricultural chemistry, widely recognized as the stable, water-soluble degradation product of the herbicide dichlobenil (2,6-dichlorobenzonitrile)[1][2]. In pharmaceutical and agrochemical drug development, the primary amide group serves as a versatile synthetic node[3][4].
This application note provides field-proven, self-validating protocols for two primary modes of functionalization:
-
Dehydration to Nitriles : Converting the amide back to 2,6-dichloro-4-methylbenzonitrile.
-
N-Alkylation : Synthesizing secondary or tertiary amides via base-mediated nucleophilic substitution.
By understanding the mechanistic causality behind reagent selection, temperature control, and solvent effects, researchers can adapt these protocols to highly complex, functionalized derivatives.
Comparative Data: Functionalization Strategies
The table below summarizes the quantitative parameters and expected outcomes for the functionalization pathways discussed in this guide.
| Functionalization Type | Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantage |
| Dehydration (Classical) | POCl₃, Et₃N | THF | 0 to RT | 1.5 - 2.0 | 85 - 92 | Highly scalable, low reagent cost. |
| Dehydration (Mild) | Burgess Reagent | CH₂Cl₂ | RT | 2.0 - 4.0 | 90 - 95 | Neutral conditions, high functional group tolerance. |
| N-Alkylation (Mono) | NaH (1.1 eq), R-X | DMF | 0 to RT | 4.0 - 6.0 | 75 - 82 | Clean mono-substitution with strict stoichiometry. |
| N-Alkylation (Di) | NaH (2.5 eq), R-X | DMF | 0 to 60 | 12.0 - 16.0 | 65 - 75 | Access to fully substituted tertiary amides. |
Pathway 1: Dehydration to 2,6-Dichloro-4-methylbenzonitrile
Causality & Mechanism
The dehydration of primary amides to nitriles requires converting the highly stable carbonyl oxygen into a labile leaving group.
-
POCl₃ / Et₃N Method : Phosphorus oxychloride (POCl₃) acts as a potent electrophile. The nucleophilic oxygen of the amide attacks the phosphorus atom, displacing a chloride ion to form a phosphorodichloridate intermediate[5][6]. Because this O-phosphorylation is highly exothermic, the reaction must be initiated at 0 °C to prevent substrate degradation or polymerization[6]. Triethylamine (Et₃N) is strictly required to neutralize the generated HCl and to drive the E2-like elimination of the phosphorodichloridate group, yielding the nitrile[6][7].
-
Burgess Reagent Method : For substrates containing acid-sensitive groups, the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) provides a neutral, mild alternative[8][9]. Dehydration proceeds via a sulfamidate intermediate followed by a rapid syn-elimination, preventing the rearrangement of sensitive adjacent stereocenters[8][10].
Protocol 1A: Classical POCl₃ Dehydration
Self-Validation Check: The reaction mixture will turn cloudy as Et₃N·HCl salts precipitate, visually confirming the elimination step is proceeding.
-
Preparation : In an oven-dried 50 mL round-bottom flask fitted with a magnetic stir bar and a rubber septum, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL)[6].
-
Cooling & Base Addition : Flush the flask with argon and cool to 0 °C using an ice-water bath. Inject triethylamine (4.0 mmol, 4.0 equiv) via syringe and allow the mixture to equilibrate for 5 minutes[6].
-
Electrophile Addition : Dropwise add POCl₃ (1.2 mmol, 1.2 equiv) over 3–5 minutes. Critical: Maintain vigorous stirring and keep the temperature at 0 °C to control the exothermic O-phosphorylation[6].
-
Elimination : Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature for 1 hour[6].
-
Quench & Workup : Cool the flask back to 0 °C and cautiously quench by dropwise addition of saturated aqueous NaHCO₃ (10 mL) to neutralize excess POCl₃ (Caution: vigorous CO₂ evolution)[6]. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 1B: Mild Burgess Reagent Dehydration
-
Preparation : Dissolve the amide (1.0 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (10 mL) under an argon atmosphere.
-
Reagent Addition : Add the Burgess reagent (1.5 mmol, 1.5 equiv) in a single portion at room temperature[8][10].
-
Reaction : Stir the mixture at room temperature for 2–4 hours. Monitor the disappearance of the highly polar amide spot via TLC (n-hexane/EtOAc 7:3).
-
Workup : Dilute with CH₂Cl₂ (10 mL) and wash directly with distilled water (2 × 10 mL) to remove the water-soluble sulfamic acid byproducts. Dry the organic layer over MgSO₄ and concentrate.
Pathway 2: N-Alkylation of the Amide Group
Causality & Mechanism
Primary amides are inherently poor nucleophiles because the nitrogen lone pair is delocalized into the adjacent carbonyl pi-system. To achieve N-alkylation, the amide must be deprotonated (pKa ~15-16) to form a highly nucleophilic amidate anion.
-
Base & Solvent Selection : Sodium hydride (NaH) is the optimal base for this deprotonation. The reaction is conducted in N,N-Dimethylformamide (DMF)[11]. As a polar aprotic solvent, DMF effectively solvates the sodium cation but leaves the amidate anion relatively unsolvated, drastically increasing its nucleophilicity for the subsequent S_N2 attack on the alkyl halide[4].
Protocol 2: NaH-Mediated N-Alkylation
Self-Validation Check: The addition of the amide to the NaH suspension will generate H₂ gas. The cessation of bubbling indicates complete formation of the amidate anion.
-
Base Preparation : In an oven-dried flask under argon, suspend NaH (60% dispersion in mineral oil, 1.1 mmol, 1.1 equiv for monoalkylation) in anhydrous DMF (5 mL). Cool to 0 °C[11]. (Note: For rigorous analytical purity, the mineral oil can be pre-washed with anhydrous hexanes, though standard 60% dispersion is mathematically accounted for here).
-
Deprotonation : Dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous DMF (3 mL). Add this solution dropwise to the NaH suspension at 0 °C. Stir for 30 minutes until hydrogen gas evolution ceases.
-
Alkylation : Introduce the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 mmol, 1.2 equiv) dropwise to the cold amidate solution.
-
Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours[11].
-
Quench & Workup : Cool the reaction to 0 °C and carefully quench with ice-cold water (10 mL). Extract the aqueous mixture with EtOAc (3 × 15 mL).
-
DMF Removal : Wash the combined organic layers extensively with water (5 × 15 mL) and brine (1 × 15 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.
Workflow & Mechanistic Visualizations
Workflow for the functionalization of this compound via dehydration and alkylation.
Mechanistic pathway of primary amide dehydration using phosphorus oxychloride (POCl3) and base.
References
1.1 2.2 3.3 4.5 5. 8 6.9 7.11 8.10 9.6 10.7 11.4
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Bioaugmentation potential of free and formulated 2,6-dichlorobenzamide (BAM) degrading Aminobacter sp. MSH1 in soil, sand and water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 6. Attempted Dehydration of a Formyl Group | SciFailures [scifailures.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. Synthesis of Nitrile [en.highfine.com]
- 10. researchgate.net [researchgate.net]
- 11. US5942536A - N- 2-substituted-3-(2-aminoethyl)-1H-indol-5-YL!-Amides: new 5-HT1F agonists - Google Patents [patents.google.com]
Microwave-Assisted Synthesis of 2,6-Dichloro-4-methylbenzamide: Accelerated Amidation and Nitrile Hydration Protocols
Executive Summary
2,6-Dichloro-4-methylbenzamide is a highly substituted, sterically hindered benzamide derivative that serves as a critical intermediate in the synthesis of advanced agrochemicals and pharmaceutical active ingredients. Traditional synthetic routes to sterically hindered benzamides typically require harsh conditions—such as prolonged refluxing with thionyl chloride followed by aggressive ammonolysis—which often result in poor yields, thermal degradation, and hazardous byproducts.
Microwave-Assisted Organic Synthesis (MAOS) overcomes these kinetic barriers. By leveraging direct dielectric heating, MAOS significantly accelerates reaction rates, improves atom economy, and provides a greener alternative to conventional thermal methods. This application note details two field-proven, self-validating protocols for the rapid synthesis of this compound.
Mechanistic Rationale & Causality (The "Why")
In conventional conductive heating, energy is transferred slowly from the vessel walls to the bulk solvent. In contrast, MAOS utilizes an applied electromagnetic field that directly interacts with the dipoles of the reaction mixture.
For sterically hindered substrates like 2,6-dichloro-4-methylbenzoic acid, the transition state of the amidation reaction is highly polar. Microwave irradiation selectively stabilizes this polar transition state, lowering the activation energy and driving the reaction forward in minutes rather than hours[1].
We present two distinct synthetic pathways:
-
Pathway A (Solvent-Free Direct Amidation): This pathway employs ammonium chloride as the nitrogen source, activated by p-toluenesulfonyl chloride (TsCl) and potassium carbonate (K₂CO₃) on a silica gel (SiO₂) support. The solvent-free environment maximizes the localized concentration of reactants. Tetrabutylammonium bromide (TBAB) is included not just as a phase-transfer agent, but as a microwave susceptor that distributes thermal energy evenly across the solid matrix, preventing localized "hot spots"[2].
-
Pathway B (Aqueous Oxidative Hydration): Starting from 2,6-dichloro-4-methylbenzonitrile, this pathway uses sodium perborate tetrahydrate (NaBO₃·4H₂O) in an aqueous ethanol mixture. Sodium perborate is a mild, environmentally benign oxidant. Under microwave irradiation, the nitrile undergoes rapid nucleophilic attack by the perhydroxyl anion, forming a peroxyimidic acid intermediate that collapses exclusively into the primary amide without over-hydrolyzing to the carboxylic acid[3].
Synthetic Workflow
Figure 1: Dual microwave-assisted synthetic pathways for this compound.
Experimental Protocols
Pathway A: Solvent-Free Amidation of 2,6-Dichloro-4-methylbenzoic Acid
This protocol is optimized for laboratories prioritizing solvent-free, solid-state chemistry.
-
Preparation of Solid Support Mixture: In an agate mortar, thoroughly grind 2,6-dichloro-4-methylbenzoic acid (1.0 mmol), ammonium chloride (2.0 mmol), p-toluenesulfonyl chloride (1.0 mmol), anhydrous K₂CO₃ (1.0 mmol), TBAB (1.0 mmol), and activated SiO₂ (0.3 g). Grind until a fine, homogeneous powder is achieved[2].
-
Microwave Irradiation: Transfer the ground mixture to a standard microwave-safe quartz or Pyrex reaction vessel. Irradiate in a dedicated synthesis microwave reactor at 300 W for 2–3 minutes.
-
Critical Process Parameter (CPP): Monitor the internal temperature using an IR sensor to ensure it does not exceed 130 °C. Exceeding this temperature can cause sublimation of the ammonium salt and degradation of the TsCl activator.
-
-
Workup and Isolation: Allow the vessel to cool to ambient temperature. Suspend the crude solid in ethyl acetate (50 mL) and filter to remove the silica support. Wash the filtrate sequentially with 0.02 N HCl (2 × 25 mL) to quench and remove unreacted amines, followed by distilled water (2 × 25 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the residue from hot ethanol to yield pure this compound.
Pathway B: Oxidative Hydration of 2,6-Dichloro-4-methylbenzonitrile
This protocol is ideal for rapid, aqueous-based transformations using benign oxidants.
-
Reaction Assembly: In a 50 mL microwave-safe vessel, dissolve 2,6-dichloro-4-methylbenzonitrile (1.0 mmol) in a solvent mixture of distilled water (10 mL) and absolute ethanol (5 mL).
-
Reagent Addition: Add sodium perborate tetrahydrate (4.0 mmol) to the solution.
-
Critical Process Parameter (CPP): The 2:1 water/ethanol ratio is non-negotiable. Water (
) strongly absorbs microwave energy for rapid superheating and disrupts the sodium perborate structure to release the active oxidative species. Ethanol ( ) is required to ensure the solubility of the highly lipophilic 2,6-dichloro-4-methylbenzonitrile[3].
-
-
Microwave Irradiation: Seal the vessel (equipped with a pressure-release septum) and irradiate at 900 W for 2 minutes. The rapid volumetric heating will cause the mixture to reach reflux almost instantaneously.
-
Workup and Isolation: Post-irradiation, cool the vessel rapidly in an ice bath to halt the generation of perhydroxyl anions. Extract the aqueous mixture with ethyl acetate (3 × 20 mL). Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Evaporate the solvent under vacuum. The resulting crude product is typically of high purity, but can be passed through a short silica plug (ethyl acetate/hexane 1:1) if trace unreacted nitrile remains.
Comparative Data Analysis
The following table summarizes the quantitative metrics and operational parameters for both microwave-assisted pathways, allowing researchers to select the optimal route based on available starting materials and reactor capabilities.
| Parameter | Pathway A: Solvent-Free Amidation | Pathway B: Aqueous Nitrile Hydration |
| Starting Substrate | 2,6-Dichloro-4-methylbenzoic acid | 2,6-Dichloro-4-methylbenzonitrile |
| Reagents | NH₄Cl, TsCl, K₂CO₃, SiO₂, TBAB | NaBO₃·4H₂O |
| Reaction Medium | None (Solid-State / Solvent-Free) | Water / Ethanol (2:1 v/v) |
| Microwave Power | 300 W | 900 W |
| Reaction Time | 2 – 3 minutes | 2 – 4 minutes |
| Expected Yield | 85% – 95% | 83% – 97% |
| Green Chemistry Metric | High (Solvent-free, atom economical) | High (Aqueous media, benign oxidant) |
| Primary Byproducts | TsOH salts, KCl (easily washed out) | Borate salts (water-soluble) |
References
-
Sharifi, A., Mohsenzadeh, F., Mojtahedi, M. M., Saidi, M. R., & Balalaie, S. (2001). Microwave-Promoted Transformation of Nitriles to Amides with Aqueous Sodium Perborate. Synthetic Communications, 31(3), 431-434. URL:[Link][3]
-
Zare, A., Hasaninejad, A., Moosavi-Zare, A. R., Parhami, A., & Khalafi-Nezhad, A. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096. URL: [Link][2]
-
Wagner-Wysiecka, E., et al. (2012). Anion recognition by N,N′-diarylalkanediamides (Mechanisms of MAOS). Tetrahedron Letters, 53(45), 6029–6034. URL:[Link][1]
Sources
scale-up production methods for 2,6-Dichloro-4-methylbenzamide
An Application Note and Protocol Guide for the Scale-Up Production of 2,6-Dichloro-4-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scalable synthesis of this compound, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The protocols detailed herein are designed for robust and efficient production, with a focus on procedural safety and high-yield outcomes. This guide is intended to support researchers and process chemists in moving from laboratory-scale synthesis to larger-scale production.
Introduction
This compound is a substituted benzamide of significant interest in medicinal chemistry and drug discovery. The benzamide functional group is a common motif in a wide array of pharmacologically active molecules, including anti-inflammatory, and antimicrobial agents[1][2]. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex target molecules.
The development of a robust and scalable synthetic process is crucial for the timely and cost-effective production of this intermediate for further research and development. This guide outlines a reliable two-step synthesis from the commercially available 2,6-Dichloro-4-methylbenzoic acid, focusing on methods amenable to scale-up.
Synthetic Strategy Overview
The most direct and scalable approach to this compound is a two-step process commencing from 2,6-Dichloro-4-methylbenzoic acid. This strategy involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation.
The overall synthetic transformation is depicted below:
Caption: Synthetic pathway for this compound.
This approach is advantageous for scale-up due to the high reactivity of the acyl chloride intermediate, which typically leads to high conversion rates and simplified purification procedures.
Experimental Protocols
Protocol 1: Preparation of 2,6-Dichloro-4-methylbenzoyl chloride
This protocol details the conversion of 2,6-Dichloro-4-methylbenzoic acid to its corresponding acyl chloride. Thionyl chloride (SOCl₂) is a common and cost-effective reagent for this transformation.
Materials:
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and gas outlet
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add 2,6-Dichloro-4-methylbenzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene or DCM to the flask to create a slurry.
-
Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the slurry at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2,6-Dichloro-4-methylbenzoyl chloride is often used directly in the next step without further purification.
Caption: Workflow for the preparation of 2,6-dichloro-4-methylbenzoyl chloride.
Protocol 2: Amidation of 2,6-Dichloro-4-methylbenzoyl chloride
This protocol describes the reaction of 2,6-Dichloro-4-methylbenzoyl chloride with an ammonia source to form the desired benzamide. The use of aqueous ammonia is a common and practical approach.
Materials:
-
2,6-Dichloro-4-methylbenzoyl chloride (1.0 eq)
-
Aqueous Ammonium Hydroxide (NH₄OH, 28-30%) (excess, ~5-10 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Reaction vessel with overhead stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a reaction vessel equipped with an overhead stirrer and a dropping funnel, dissolve the crude 2,6-Dichloro-4-methylbenzoyl chloride (1.0 eq) in DCM or THF.
-
Cooling: Cool the solution to 0-5°C using an ice bath. The amidation reaction is often exothermic and cooling is necessary to control the reaction rate and minimize side reactions[].
-
Ammonia Addition: Add the aqueous ammonium hydroxide (5-10 eq) dropwise to the cooled acyl chloride solution while stirring vigorously. The addition rate should be controlled to maintain the internal temperature below 10°C. A white precipitate of the product will form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete conversion.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
If the product has precipitated, it can be collected by filtration, washed with cold water, and dried.
-
If the product remains in the organic layer, separate the layers.
-
Wash the organic layer sequentially with deionized water, saturated aqueous NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain a high-purity product.
Scale-Up Considerations
Transitioning the synthesis of this compound from the laboratory to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
| Parameter | Laboratory Scale (grams) | Scale-Up (kilograms) | Considerations & Rationale |
| Reaction Vessel | Round-bottom flask | Jacketed glass reactor or stainless steel vessel | Jacketed reactors allow for precise temperature control, which is critical for managing the exothermicity of the amidation step. |
| Reagent Addition | Dropping funnel | Metering pump | A metering pump provides better control over the addition rate of the ammonia solution, which is crucial for temperature management and safety on a larger scale. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Overhead stirring is essential for efficient mixing in larger reaction volumes to ensure homogeneity and effective heat transfer. |
| Temperature Control | Ice bath | Chiller/heating circulator | A chiller/heating circulator connected to the reactor jacket provides more reliable and uniform temperature control than an ice bath. |
| Work-up & Isolation | Separatory funnel, filtration | Centrifuge or filter press | For large quantities of solid product, a centrifuge or filter press is more efficient for separating the solid from the liquid phase. |
| Solvent Handling | Open to benchtop | Closed system with solvent recovery | On a larger scale, a closed system is necessary for safety and environmental reasons. Solvent recovery can also improve the process economics. |
| Safety | Fume hood | Process safety management (PSM) protocols, including hazard and operability (HAZOP) studies | A thorough safety assessment is required before scaling up, considering the corrosive nature of thionyl chloride and the exothermicity of the amidation reaction. |
Conclusion
The synthetic protocols detailed in this application note provide a reliable and scalable method for the production of this compound. By following the outlined procedures and giving careful consideration to the scale-up parameters, researchers and drug development professionals can efficiently produce this valuable intermediate for their ongoing projects. The use of readily available starting materials and well-established chemical transformations makes this a practical approach for both academic and industrial settings.
References
- CN1468838A - Prepn process of 2,6-dichloro-4-trifluoro methylaniline - Google P
- 2,6-Dichloro-N-(4-methylphenyl)benzamide - PMC. (URL: )
- Application Notes and Protocols for the Synthesis of Substituted Benzamides - Benchchem. (URL: )
- Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. (URL: )
- Synthesis of 2,6-Dichloro-N-[[4-(trifluoromethyl)phenyl]-methyl]benzamide - PrepChem.com. (URL: )
- Amide Synthesis - Fisher Scientific. (URL: )
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. (URL: )
- the prepar
- CN1436769A - Prepn process of 2,6-dichloro-4-trifluoro methylaniline - Google P
- Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. (URL: )
- N-(2,6-Dichlorophenyl)-4-methylbenzamide - PMC - PubMed Central. (URL: )
- Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | P
- Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline - WIPO P
- Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity - Current Trends in Pharmacy and Pharmaceutical Chemistry. (URL: )
- Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Deriv
- Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4 - PMC. (URL: )
- Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed. (URL: )
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide - PMC. (URL: )
- Synthesis of N-Substituted Benzamide Derivatives and their Evalu
- Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - ResearchG
- Design and synthesis of 4-substituted benzamides as potent, selective, and orally bioavailable I(Ks) blockers - PubMed. (URL: )
- 99520-05-5 | 2,6-Dichloro-4-methyl-benzoic acid | ChemScene. (URL: )
- 349395-57-9 | 2,6-Dichloro-N-methylbenzamide - ChemScene. (URL: )
- JPS5227734A - Process for preparation of 2,6-dichloro- 4-methylphenol - Google P
- 2,6-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 13649682 - PubChem. (URL: )
- DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride - Google P
- 2,6-Dichlorobenzoic acid 98 50-30-6 - Sigma-Aldrich. (URL: )
Sources
- 1. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. 2,6-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 13649682 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Advanced Crystallization and Isolation Techniques for 2,6-Dichloro-4-methylbenzamide
Introduction & Mechanistic Background
2,6-Dichloro-4-methylbenzamide is a highly specific halogenated intermediate utilized in advanced chemical synthesis and drug development. The isolation of this compound via crystallization presents unique thermodynamic and kinetic challenges.
Mechanistically, the presence of bulky chlorine atoms at the 2 and 6 positions introduces severe steric hindrance, which forces the aromatic ring and the amide plane out of coplanarity[1]. This structural distortion complicates the crystal packing landscape. Furthermore, benzamides as a chemical class are historically notorious for their complex polymorphic behavior, driven by competitive intermolecular amide N-H···O=C hydrogen bonding networks[2][3]. If the supersaturation of the solution is not rigorously controlled, the compound is highly prone to "oiling out"—a phenomenon where the solute phase-separates as a liquid above its melting point rather than nucleating as a crystalline solid[4].
This application note outlines self-validating crystallization protocols designed to overcome these molecular barriers, ensuring the reproducible isolation of the thermodynamically stable polymorph.
Solvent Screening & Quantitative Solubility
Selecting the correct solvent system is the foundational step for a robust crystallization protocol. The ideal primary solvent must exhibit a steep solubility curve to allow for high recovery yields upon cooling. Conversely, anti-solvents are deployed to force nucleation and maximize yield when thermodynamic cooling alone is insufficient.
Table 1: Representative Solvent Screening Profile for this compound
| Solvent System | Boiling Point (°C) | Sol. at 25°C (mg/mL) | Sol. at 70°C (mg/mL) | Crystallization Role |
| Ethanol (Absolute) | 78 | ~12 | > 110 | Primary Solvent (Optimal H-bonding) |
| Isopropanol (IPA) | 82 | ~8 | > 90 | Primary Solvent (Slower crystal growth) |
| Ethyl Acetate | 77 | ~25 | > 150 | Primary Solvent (High solubility) |
| n-Hexane | 69 | < 1 | < 2 | Anti-Solvent (Non-polar precipitation) |
| Water | 100 | < 0.1 | < 0.5 | Anti-Solvent (Polar precipitation) |
Experimental Workflows
Workflow for the isolation and crystallization of this compound.
Protocol A: Controlled Cooling Crystallization (For High Purity & Single Crystals)
Causality: A slow cooling rate ensures the solution remains within the metastable zone, preventing rapid kinetic nucleation that leads to fine powders, metastable polymorphs, or oiling out[4].
-
Dissolution: Suspend 10.0 g of crude this compound in 90 mL of absolute ethanol in a jacketed crystallizer.
-
Heating: Elevate the temperature to 75°C under continuous agitation (250 rpm) until complete dissolution is achieved.
-
Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove particulate impurities that could act as unwanted heterogeneous nucleation sites.
-
Controlled Cooling: Program the jacketed reactor to cool from 75°C to 15°C at a strict ramp rate of 0.1 to 0.5 °C/min[5]. Critical Step: Exceeding this cooling rate risks pushing the system out of the metastable zone, resulting in the formation of a supersaturated oil phase.
-
Aging: Hold the suspension at 15°C for 2 hours to allow for complete Ostwald ripening, where smaller unstable crystals redissolve and deposit onto larger, stable crystals.
-
Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold ethanol (0-5°C) to displace the mother liquor without dissolving the purified product.
-
Drying: Dry the isolated crystals under vacuum (50 mbar) at 40°C for 12 hours.
Protocol B: Anti-Solvent Crystallization (For Maximum Yield)
Causality: When the thermodynamic yield from cooling is insufficient, introducing an anti-solvent rapidly decreases the solubility limit of the mixture, forcing the remaining solute out of the mother liquor.
-
Dissolution: Dissolve 10.0 g of the crude compound in 70 mL of ethyl acetate at 65°C.
-
Anti-Solvent Addition: While maintaining agitation at 65°C, add 100 mL of n-hexane dropwise over 45 minutes. Causality: Dropwise addition prevents localized high-supersaturation zones that cause amorphous precipitation or entrapment of impurities.
-
Cooling: Cool the resulting mixture to 10°C at a rate of 1.0 °C/min.
-
Isolation: Filter under vacuum, wash with 20 mL of cold n-hexane, and dry under vacuum at 40°C.
Polymorphism and Troubleshooting
Kinetic vs thermodynamic pathways in benzamide polymorph crystallization.
-
Oiling Out: If the compound precipitates as a milky oil rather than distinct crystals, the supersaturation was generated at a temperature above the compound's melting point in that specific solvent mixture. To resolve this, reheat the mixture until the oil completely redissolves, add 10-15% more primary solvent to decrease the overall concentration, and reduce the cooling rate[4].
-
Polymorphic Control: Benzamides can transition between multiple polymorphic forms (e.g., Forms I, II, III) based on the thermodynamic driving force[2][3]. To guarantee the stable polymorph, always employ a low supersaturation strategy (Protocol A). If batch inconsistency persists, consider introducing 1-2% by weight of pure seed crystals at the metastable zone boundary (approximately 55°C in ethanol) to bypass the kinetic energy barrier of nucleation.
Conclusion
The successful isolation of this compound relies on a deep understanding of its non-coplanar molecular geometry and its propensity for hydrogen-bond-driven polymorphism. By strictly controlling the cooling ramp and utilizing appropriate solvent/anti-solvent pairings, researchers can avoid oiling out and achieve high-purity, thermodynamically stable crystalline products suitable for downstream pharmaceutical or agrochemical applications.
References
- Title: 2,6-Dichloro-N-(4-methylphenyl)
- Source: uni-konstanz.
- Source: researchgate.
- Title: Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)
- Source: google.
Sources
Troubleshooting & Optimization
improving yield in the synthesis of 2,6-Dichloro-4-methylbenzamide
Technical Support Guide: Synthesis & Yield Optimization of 2,6-Dichloro-4-methylbenzamide
To: Research Scientists & Process Chemists From: Senior Application Scientist, Technical Support Division Subject: Protocol Optimization for Sterically Hindered Benzamides
Executive Summary: The "Steric Fortress" Challenge
The synthesis of This compound presents a classic problem in organic synthesis: steric inhibition of resonance and nucleophilic attack . The two chlorine atoms at the ortho positions (2,6) create a "steric fortress" around the carbonyl carbon. This prevents the carbonyl group from achieving planarity with the benzene ring, reducing conjugation and making the carbonyl carbon less electrophilic. Furthermore, they physically block the approach of nucleophiles (like ammonia or water).
Standard protocols for unhindered benzamides often fail here, resulting in either non-reaction (recovery of starting material) or over-hydrolysis (formation of the benzoic acid derivative). This guide provides two optimized, high-yield pathways designed specifically to overcome this steric barrier.
Recommended Synthetic Pathways
Pathway A: The Activated Acid Chloride Route (Gold Standard)
Best for: High throughput, scalability, and maximum conversion.
This route relies on converting the carboxylic acid to an acid chloride, which is sufficiently reactive to overcome the steric hindrance when attacked by ammonia.
Mechanism:
-
Activation: 2,6-Dichloro-4-methylbenzoic acid is converted to its acid chloride using thionyl chloride (
). Crucial Step: You must use Dimethylformamide (DMF) as a catalyst. The Vilsmeier-Haack intermediate formed by DMF/SOCl2 is smaller and more reactive than SOCl2 alone, allowing it to penetrate the steric shield. -
Amidation: The acid chloride reacts with ammonia.[1][2] Due to the stability of the acid chloride, this step requires vigorous stirring and excess ammonia.
Protocol:
-
Chlorination: Suspend 1.0 eq of 2,6-dichloro-4-methylbenzoic acid in dry Toluene (5 vol). Add 1.5 eq
and 3-5 drops of dry DMF . -
Reflux: Heat to reflux (80-110°C) for 3-5 hours. Monitor gas evolution (
). The solution should become clear. -
Evaporation: Remove excess
and toluene under reduced pressure. Do not skip this—residual reacts with ammonia to form dangerous side products. -
Amidation: Dissolve the crude acid chloride in dry THF (5 vol). Cool to 0°C.
-
Addition: Slowly add concentrated aqueous ammonia (28-30%) (5.0 eq) or bubble
gas. Stir vigorously for 2 hours at 0°C, then warm to RT. -
Workup: Evaporate THF. Suspend residue in water, filter the solid, and wash with water to remove
.
Pathway B: The "Green" Nitrile Hydrolysis (UHP Method)
Best for: Avoiding corrosive acid chlorides, small-scale purity.
Direct hydrolysis of 2,6-dichloro-4-methylbenzonitrile usually fails or goes too far to the acid. The Urea-Hydrogen Peroxide (UHP) method allows for a controlled "radically-assisted" hydrolysis that stops selectively at the amide.
Protocol:
-
Dissolve 1.0 mmol of nitrile in Acetone/Water (3:1).
-
Add Urea-Hydrogen Peroxide (UHP) adduct (excess, ~4-5 eq) and
(0.2 eq). -
Stir at Room Temperature for 2-4 hours.
-
Quench: Add water. The product usually precipitates out as a white solid.
Visualizing the Chemistry
Figure 1: Reaction Pathways & Steric Management
This diagram illustrates the two pathways and the critical decision points for yield retention.
Caption: Pathway comparison. Blue path utilizes acid chloride activation to overcome sterics. Green path uses radical-oxidative hydrolysis to prevent over-reaction.
Troubleshooting & Optimization Guide
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete Activation: The steric bulk prevented | Add DMF: Ensure catalytic DMF is fresh. Increase reflux time to 6 hours. |
| Product is Acidic | Moisture Contamination: Water competed with ammonia for the acid chloride, reverting it to the acid. | Dry Solvents: Use anhydrous THF.[3] Ensure the acid chloride residue is stripped of |
| Starting Material Recovered (Nitrile Route) | Insufficient Oxidant: The nitrile is extremely stable.[4] | Switch to UHP: Standard |
| Sticky/Gummy Solid | Impurity Profile: Mixture of amide, acid, and ammonium salts. | Recrystallization: See section 5. Do not try to wash gums; dissolve and recrystallize. |
Figure 2: Troubleshooting Logic Tree
Caption: Diagnostic logic for impurity identification. High Rf usually indicates unreacted starting material; streaking indicates acid hydrolysis.
Purification & Analytical Validation
Due to the high melting point and crystallinity of benzamides, recrystallization is superior to chromatography for this synthesis.
Solvent System Table:
| Solvent | Solubility (Cold) | Solubility (Hot) | Recommendation |
|---|---|---|---|
| Water | Insoluble | Insoluble | Anti-solvent |
| Ethanol | Low | High | Primary Solvent |
| Acetone | Moderate | High | Good for initial dissolution |
| Toluene | Low | Moderate | Alternative for very pure samples |
Recrystallization Protocol:
-
Dissolve crude solid in minimal boiling Ethanol (95%) .
-
If colored impurities persist, add activated charcoal, boil for 5 mins, and filter hot.
-
Add hot Water dropwise until persistent turbidity appears.
-
Allow to cool slowly to RT, then to 4°C.
-
Filter crystals and wash with cold Ethanol/Water (1:1).
Analytical Check (HPLC/TLC):
-
Mobile Phase: Acetonitrile/Water (with 0.1% Formic Acid).
-
Order of Elution (C18 Column):
-
2,6-Dichloro-4-methylbenzoic acid (Polar, elutes first).
-
This compound (Target).
-
2,6-Dichloro-4-methylbenzonitrile (Non-polar, elutes last).
-
References
-
Varma, R. S., & Naicker, K. P. (1999).[5] The Urea-Hydrogen Peroxide Complex: Solid-State Oxidative Protocols for Hydroxylated Aldehydes and Ketones (Dakin Reaction), Nitriles, Sulfides, and Nitrogen Heterocycles.[5] Organic Letters, 1(2), 189-191.
-
Common Organic Chemistry. (n.d.). Nitrile to Amide: UHP Conditions.
-
U.S. EPA. (n.d.). Analytical Method for 2,6-Dichlorobenzamide (BAM).[6][7] Environmental Protection Agency Methods. (Extrapolated from general BAM analysis).
-
Gowda, B. T., et al. (2012). N-(2,6-Dichlorophenyl)-4-methylbenzamide.[8] Acta Crystallographica Section E. (Structural confirmation of similar derivatives).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 2,6-Dichloro-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. N-(2,6-Dichlorophenyl)-4-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
removing impurities from crude 2,6-Dichloro-4-methylbenzamide
Technical Support Center: Purification of Crude 2,6-Dichloro-4-methylbenzamide
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Purification Protocols for Sterically Hindered Benzamides[1]
Introduction: The Steric Challenge
Welcome to the technical support hub for This compound . If you are working with this molecule, you are likely encountering difficulties due to the 2,6-dichloro substitution pattern .[1][2]
Why this matters: The chlorine atoms at the ortho positions create significant steric hindrance.[1][2] This protects the amide bond, making it chemically robust, but it also complicates synthesis and purification. Common impurities often include:
-
2,6-Dichloro-4-methylbenzoic acid: A hydrolysis byproduct (highly polar).[1]
-
2,6-Dichloro-4-methylbenzonitrile: Unreacted starting material (non-polar).[1]
-
Atropisomers/Polymorphs: Restricted rotation can lead to confusing melting point data.[1]
This guide provides autonomous, modular protocols to isolate your target compound with pharmaceutical-grade purity.
Module 1: Diagnostic & Decision Logic
Before proceeding, identify your primary failure mode.[1] Use the logic flow below to select the correct protocol.
Figure 1: Purification Decision Tree. Follow the path based on your crude material's properties.
Module 2: Removing Acidic Impurities (Protocol A)
The Issue: The hydrolysis of the nitrile precursor often yields the carboxylic acid (2,6-dichloro-4-methylbenzoic acid) as a byproduct. Because the amide is neutral, we exploit pH manipulation to remove the acid.[1]
The Science: The pKa of the benzoic acid derivative is approximately 3.5–4.0 [1].[1] The amide is non-ionizable under mild conditions.[1] Using a weak base (Sodium Bicarbonate, pH ~8.5) converts the acid to its water-soluble carboxylate salt without hydrolyzing the sterically hindered amide.
Step-by-Step Protocol:
-
Dissolution: Dissolve your crude solid in Ethyl Acetate (EtOAc) .[1]
-
Ratio: 10 mL solvent per 1 g solid.
-
Note: If the solid does not dissolve fully, add a small amount of THF, but avoid alcohols (they interfere with partitioning).
-
-
The Wash: Transfer to a separatory funnel.
-
Extraction:
-
Verification: Check the pH of the aqueous layer. It should remain basic (~pH 8-9).[1]
-
Drying: Wash the organic layer once with Brine (Sat.[1] NaCl), then dry over Anhydrous MgSO₄.
-
Concentration: Evaporate the solvent to yield the acid-free solid.
Module 3: Recrystallization Masterclass (Protocol C)
The Issue: If your melting point is depressed or the product contains non-polar impurities (like unreacted nitrile), recrystallization is required.[1]
Solvent Selection Strategy:
-
Ethanol/Water: The "Green" choice.[1] The amide is soluble in hot ethanol but crashes out when water (antisolvent) is added or when cooled.[1]
-
Toluene: The "High-Performance" choice.[1] Excellent temperature coefficient for benzamides. Soluble at boiling (110°C), insoluble at 0°C.[1]
Data: Solubility Profile
| Solvent | Solubility (Hot) | Solubility (Cold) | Impurity Targeting |
| Ethanol (95%) | High | Moderate | General organic impurities |
| Toluene | High | Very Low | Removes non-polar tars/nitriles |
| Water | Low | Insoluble | Removes inorganic salts |
| Ethyl Acetate | High | Moderate | Good for initial dissolution |
Detailed Procedure (Ethanol/Water Method):
-
Saturation: Place the crude solid in an Erlenmeyer flask. Add Ethanol (95%) and heat to boiling.
-
Minimum Solvent: Add just enough hot ethanol to dissolve the solid completely.
-
Troubleshooting: If colored particles remain undissolved, filter hot immediately (gravity filtration).[1]
-
-
Antisolvent Addition: While keeping the solution near boiling, add hot water dropwise until a faint turbidity (cloudiness) persists.[1]
-
Clarification: Add one drop of ethanol to clear the solution.[1]
-
Crystallization: Remove from heat.
-
Stage 1: Allow to cool to room temperature undisturbed (20 mins).
-
Stage 2: Transfer to an ice bath (0-4°C) for 1 hour.
-
-
Harvest: Filter via vacuum filtration. Wash the cake with cold Ethanol/Water (1:1 mixture).
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Module 4: Troubleshooting & FAQs
Q1: My product formed an "oil" instead of crystals during recrystallization. What happened?
-
Cause: This is "oiling out."[1][4] It occurs when the solute's melting point is lower than the solvent's boiling point, or the solution is too concentrated.[1]
-
Fix: Re-heat the mixture to dissolve the oil. Add slightly more solvent (Ethanol).[1] Allow the solution to cool much more slowly (wrap the flask in a towel to insulate it). Scratch the glass with a rod to induce nucleation.[1]
Q2: The melting point is still broad (e.g., 185–195°C) after purification.
-
Cause: You may have a mixture of polymorphs or residual solvent. 2,6-disubstituted amides can exist in different crystal lattices [2].[1]
-
Fix: Dry the sample thoroughly under high vacuum (residual solvent depresses MP).[1] If the issue persists, switch recrystallization solvents (e.g., from Ethanol to Toluene) to force a specific stable polymorph.
Q3: Is the unreacted nitrile (precursor) still there?
-
Detection: Check IR spectroscopy. A sharp peak at ~2230 cm⁻¹ indicates the nitrile group (-CN).[1]
-
Removal: The nitrile is significantly more soluble in non-polar solvents than the amide.[1] Triturate (wash) the solid with cold Hexanes or Pentane . The amide will remain solid; the nitrile will dissolve.[1]
Q4: Can I use Column Chromatography?
-
Answer: Yes, but it is resource-intensive.[1]
-
Conditions: Use Silica Gel 60.[1]
-
Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 80:20 -> End 50:50).[1] The non-polar nitrile elutes first, followed by the amide, then the acid (if not washed out).
References
-
PubChem. (n.d.).[1] 2,6-Dichloro-4-methylbenzoic acid (Compound).[1][5][6][7] National Library of Medicine.[1] Retrieved March 2, 2026, from [Link]
-
Gowda, B. T., et al. (2011).[1] N-(2,6-Dichlorophenyl)-4-methylbenzamide. PubMed Central.[1] Retrieved March 2, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.).[1] Method for analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide. Retrieved March 2, 2026, from [Link]
Sources
- 1. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1069634C - Preparation process of 2,6-dichloro benzonitrile - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,6-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 13649682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 2,6-Dichloro-4-Methylbenzoic acid | 99520-05-5 [chemicalbook.com]
Technical Support Center: Troubleshooting Solubility Issues with 2,6-Dichloro-4-methylbenzamide
Welcome to the technical support center for 2,6-Dichloro-4-methylbenzamide. As scientists and researchers, we understand that compound solubility is a critical first step for any successful experiment, from in vitro assays to preclinical formulation development. This guide is designed to provide you with a comprehensive, in-depth resource to troubleshoot and overcome the solubility challenges often associated with dichlorinated benzamide derivatives. Our approach is rooted in first principles, explaining not just what to do, but why a particular strategy is effective.
Section 1: Physicochemical Profile & The Root of the Challenge
Understanding the inherent properties of this compound is the first step in diagnosing solubility issues. Its molecular structure, characterized by a rigid aromatic core, two electron-withdrawing chlorine atoms, and a methyl group, results in a molecule that is largely non-polar and crystalline. These features are the primary contributors to its poor aqueous solubility.
| Property | Estimated Value / Observation | Implication for Solubility |
| Molecular Formula | C₈H₇Cl₂NO | - |
| Molecular Weight | 204.05 g/mol [1] | Moderate molecular weight, not the primary driver of insolubility. |
| Predicted logP | ~2.3 - 3.1 | A positive logP indicates higher lipophilicity, meaning the compound prefers non-polar (organic) environments over aqueous ones.[1][2] |
| Hydrogen Bond Donors/Acceptors | 1 Donor (N-H), 1 Acceptor (C=O)[1] | Limited hydrogen bonding capability with water contributes to low aqueous solubility. |
| Ionization (pKa) | The benzamide group is largely neutral in the physiological pH range. However, the related compound 2,6-Dichloro-4-methylbenzoic acid is weakly acidic. | As a neutral molecule, its solubility is not significantly influenced by pH unless hydrolysis occurs.[3][4] |
| Physical Form | Expected to be a crystalline solid. | The energy of the crystal lattice must be overcome for the compound to dissolve. Breaking this lattice in aqueous solutions can be energetically unfavorable.[5][6] |
The combination of high lipophilicity (logP) and a stable crystal lattice structure means that this compound will inherently resist dissolving in aqueous systems.
Section 2: Frequently Asked Questions (FAQs) & First-Line Troubleshooting
This section addresses the most common issues encountered when first working with this compound.
Q1: What is the best starting solvent to prepare a high-concentration stock solution?
For a compound with poor aqueous solubility, the standard practice is to prepare a concentrated stock solution in an organic solvent.[7] The choice of solvent is critical for creating a stable, high-concentration stock that can be accurately diluted for experiments.
Answer: Based on the lipophilic nature of dichlorinated benzamides, the recommended starting solvents are high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Ethanol can also be used, though it may not achieve the same high concentrations as DMSO or DMF.[8]
Causality: These are polar aprotic solvents that are highly effective at disrupting the crystal lattice of organic molecules and solvating them. DMSO is a common choice for biological experiments as many cell lines can tolerate final concentrations up to 0.5% v/v.[7]
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Calculation: Determine the mass of this compound required.
-
Mass (mg) = 10 mmol/L * 0.20405 g/mmol * Volume (L) * 1000 mg/g
-
For 1 mL (0.001 L): Mass = 10 * 0.20405 * 0.001 * 1000 = 2.04 mg
-
-
Weighing: Aseptically weigh 2.04 mg of the compound into a sterile microcentrifuge or amber glass vial.
-
Dissolution: Add 1.0 mL of anhydrous, sterile-filtered DMSO.
-
Solubilization: Vortex the solution vigorously. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[7]
-
Sterilization & Storage: Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter (ensure the filter material is compatible with DMSO, e.g., PTFE). Aliquot into single-use, light-protected tubes and store at -20°C or -80°C as recommended.[7]
Caption: Workflow for preparing a compound stock solution.
Q2: My compound precipitated when I diluted the DMSO stock into my aqueous buffer or cell culture medium. What happened and how can I fix it?
This is the most common solubility problem encountered and is typically due to a phenomenon known as "antisolvent precipitation" or "solvent shock."[7]
Answer: When a small volume of a highly concentrated organic stock solution (like DMSO) is added to a large volume of an aqueous medium, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system. The DMSO rapidly diffuses away, leaving the non-polar compound to crash out of the now predominantly aqueous (and hostile) environment.[7]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting precipitation upon dilution.
Detailed Solutions:
-
Optimize the Addition Method: This is the easiest first step. Pre-warm your aqueous medium to 37°C.[9] Instead of pipetting the stock solution in one go, add it slowly, drop-by-drop, directly into the bulk of the medium while it is being vortexed or stirred vigorously. This promotes rapid mixing and avoids pockets of high concentration.[9]
-
Reduce the Final Concentration: Your target concentration may simply be above the compound's maximum solubility in the final medium. Test a lower concentration to see if the precipitation issue resolves.
-
Leverage Serum Proteins: If your experiment uses cell culture medium containing Fetal Bovine Serum (FBS), the proteins (especially albumin) can act as carriers for hydrophobic compounds, helping to keep them in solution.[7] Attempt the dilution into serum-containing medium first.
-
Use a Lower Concentration Stock: While it seems counterintuitive, using a more dilute stock solution (e.g., 1 mM instead of 10 mM) can help. This requires adding a larger volume to the aqueous medium, which forces a more gradual change in solvent composition, reducing the "shock." Be mindful that the final DMSO concentration in your experiment will increase. Always include a vehicle control with the same final DMSO concentration.[7]
Q3: Can I use pH modification to improve the solubility of this compound?
Answer: For the parent compound, this compound, the answer is generally no. The benzamide functional group is neutral and does not readily ionize in the typical biological pH range of 4-8.[10] Therefore, altering the pH will not significantly impact its solubility.
However, this strategy is highly effective for compounds with ionizable groups, such as carboxylic acids or amines. For instance, the related compound 2,6-Dichloro-4-methylbenzoic acid is a weak acid. For such a compound, solubility is highly pH-dependent.[3][4] Below its pKa, it exists in its neutral, less soluble form. Above its pKa, it deprotonates to form a carboxylate salt, which is an ion and is significantly more water-soluble.[4][11]
Mechanism of pH-Dependent Solubility (for an Acidic Analog):
Caption: Relationship between pH, pKa, and solubility for a weak acid.
This principle is crucial in drug development and formulation. While not directly applicable to the benzamide, it is a key technique for many other research compounds.[12]
Section 3: Advanced Solubilization Strategies
If the first-line troubleshooting steps are insufficient, more advanced formulation strategies may be required. These often involve excipients—inactive substances used to deliver an active compound.
Q4: What are co-solvents and how can I use them to prevent precipitation?
Answer: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of non-polar compounds.[12][13] They work by reducing the overall polarity of the solvent system, making it a more favorable environment for the hydrophobic compound.
Common Co-solvents for Research Applications:
| Co-Solvent | Typical Concentration Range | Notes |
| Polyethylene Glycol 400 (PEG 400) | 5 - 40% | Generally well-tolerated in vitro and in vivo. |
| Propylene Glycol (PG) | 5 - 60% | A common pharmaceutical solvent.[12] |
| Ethanol | 1 - 20% | Use with caution in cell culture due to potential toxicity at higher concentrations. |
| Glycerol | 5 - 30% | Can increase viscosity significantly. |
Protocol: Screening for an Effective Co-solvent System
-
Prepare a series of aqueous buffers , each containing a different co-solvent at a specific concentration (e.g., 10% PEG 400, 20% PEG 400, 10% PG, etc.).
-
Perform a solubility test: Add a small, known excess of solid this compound to a fixed volume of each co-solvent buffer.
-
Equilibrate: Rotate or shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation is reached.
-
Separate: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Analyze: The co-solvent system that yields the highest dissolved concentration is the most effective.
Q5: When should I consider using surfactants or cyclodextrins?
Answer: Surfactants and cyclodextrins are powerful solubility enhancers that work through distinct molecular encapsulation mechanisms. They are typically employed when co-solvent systems are not effective enough or are incompatible with the experimental system.
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form a non-polar core, which can encapsulate poorly soluble drug molecules, while the hydrophilic heads face the aqueous environment, rendering the entire micelle-drug complex water-soluble.[14][15] Common examples include Polysorbate 80 (Tween 80) and Solutol HS-15.[12]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a "guest" drug molecule if it fits within the cavity, forming an inclusion complex. This complex masks the hydrophobic nature of the drug, significantly increasing its apparent aqueous solubility.[7][16] A common and low-toxicity choice for cell culture is (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD).[7]
Caption: Mechanisms of (A) surfactant and (B) cyclodextrin solubilization.
Choosing the Right Approach:
-
Use surfactants when dealing with highly lipophilic compounds that require a significant non-polar environment for solubilization.
-
Use cyclodextrins when the compound has a suitable size and shape to fit within the cyclodextrin cavity. They are often preferred in cell-based assays due to their well-defined structure and generally lower cellular toxicity compared to some surfactants.
References
-
PubChem. (n.d.). 2,6-Dichloro-4-methylbenzoic acid. Retrieved from [Link]
-
Gong, C., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichlorobenzamide. Retrieved from [Link]
-
ResearchGate. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
IJSRP.org. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]
-
ResearchGate. (2005). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. Retrieved from [Link]
-
ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Retrieved from [Link]
-
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility. Retrieved from [Link]
-
RSC Publishing. (2023). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Retrieved from [Link]
-
BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
-
Miljøstyrelsen. (2003). BAM (2,6-Dichlorobenzamide). Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Retrieved from [Link]
-
Ovid. (2003). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using. Retrieved from [Link]
-
MDPI. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 4-METHYLBENZAMIDE | CAS 619-55-6. Retrieved from [Link]
-
American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]
-
SCIRP. (n.d.). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. Retrieved from [Link]
-
Data Catalog. (2025). Compound 528381: 2,5-Dichloro-4-hydroxybenzaldehyde. Retrieved from [Link]
-
RSC Publishing. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Retrieved from [Link]
-
MDPI. (2018). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
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- 2. 2,6-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 13649682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. physicsforums.com [physicsforums.com]
- 5. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
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- 16. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug | MDPI [mdpi.com]
Technical Support Center: Minimizing Side Reactions in 2,6-Dichloro-4-methylbenzamide Formation
Welcome to the technical support center for the synthesis of 2,6-Dichloro-4-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis. Our focus is on practical, field-proven insights to help you minimize side reactions and maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and what are their main challenges?
A1: There are two principal methods for synthesizing this compound. Each route has distinct advantages and potential pitfalls related to side reactions.
-
Amidation of 2,6-Dichloro-4-methylbenzoyl Chloride: This is a classic and widely used method involving the reaction of a highly reactive acyl chloride with an ammonia source. The primary challenge is the extreme moisture sensitivity of the acyl chloride starting material. Any premature hydrolysis leads to the formation of the unreactive 2,6-dichloro-4-methylbenzoic acid, which terminates the reaction and reduces the yield.[1][2]
-
Partial Hydrolysis of 2,6-Dichloro-4-methylbenzonitrile: This route involves converting the nitrile functional group into a primary amide. The main difficulty lies in controlling the reaction to prevent over-hydrolysis. The desired amide product can readily hydrolyze further under the reaction conditions to form the corresponding carboxylic acid as an undesired byproduct.[3][4] Achieving selectivity for the amide requires careful selection of reagents and reaction conditions.[5]
Q2: I am using the acyl chloride method and getting a very low yield. What is the most probable cause?
A2: A low yield in the acylation of 2,6-dichloro-4-methylbenzoyl chloride is most often due to the hydrolysis of the acyl chloride . This starting material is highly reactive towards nucleophiles, including water. If your glassware, solvents, or reagents are not scrupulously dry, the acyl chloride will preferentially react with water to form 2,6-dichloro-4-methylbenzoic acid.[1][2] This acid is unreactive under typical Schotten-Baumann conditions. Another common issue is the protonation of the amine nucleophile by the hydrochloric acid (HCl) generated during the reaction; this renders the amine non-nucleophilic.[2] The use of a suitable base is critical to neutralize this HCl.[1]
Q3: My nitrile hydrolysis is primarily yielding the carboxylic acid instead of the desired amide. How can I prevent this over-hydrolysis?
A3: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Because amides can also be hydrolyzed under the same conditions, stopping the reaction at the amide stage is a significant challenge.[4] To favor the formation of this compound, you should employ milder reaction conditions.
-
Classical methods using vigorous heating with strong mineral acids or concentrated alkali hydroxides almost invariably lead to the carboxylic acid.[3][5]
-
Milder, selective methods are preferred. One effective approach is using an alkaline solution of hydrogen peroxide (H₂O₂), which tends to be more selective for the conversion of nitriles to amides.[6] Another specialized method involves using sodium hydroxide in a non-aqueous or mixed solvent system (e.g., methanol/dioxane), which has been shown to hydrolyze nitriles to amides much faster than the subsequent hydrolysis of the amide to the acid.[5]
Q4: What is the function of the base in the acyl chloride method, and how do I choose the right one?
A4: The base serves a critical, non-negotiable role: to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the acyl chloride and the amine.[1] If left un-neutralized, this acid will protonate the starting amine, converting it into an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, thus halting the reaction.
When choosing a base, a non-nucleophilic tertiary amine is ideal.
-
Recommended Bases: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent choices. They are sterically hindered, which prevents them from reacting with the acyl chloride themselves, but they are effective acid scavengers.[1][7]
-
Bases to Avoid: Primary or secondary amines should not be used as the base, as they will compete with your intended nucleophile and lead to a mixture of amide products. While aqueous bases like NaOH can be used in a biphasic Schotten-Baumann reaction, this setup increases the risk of hydrolyzing the sensitive acyl chloride.[2] For this specific synthesis, an anhydrous organic system is preferable.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Acyl Chloride Route) | 1. Hydrolysis of the 2,6-dichloro-4-methylbenzoyl chloride starting material.[1][2]2. Insufficient base, leading to protonation and deactivation of the amine nucleophile.[2] | 1. Ensure all glassware is oven-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use at least 1.5 equivalents of a non-nucleophilic base like triethylamine (TEA) to neutralize the HCl byproduct.[1] |
| Primary Product is 2,6-Dichloro-4-methylbenzoic Acid | 1. Acyl Chloride Route: Widespread hydrolysis of the starting material due to moisture.[2]2. Nitrile Route: Over-hydrolysis of the desired amide product due to harsh reaction conditions (high temperature, strong acid/base).[3][4] | 1. Follow strict anhydrous protocols as described above.2. Switch to milder hydrolysis conditions. Consider using alkaline hydrogen peroxide[6] or a non-aqueous basic system.[5] Carefully monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed. |
| Product is Contaminated with an N-Acylurea Byproduct | This is specific to syntheses using a carboxylic acid and a carbodiimide coupling agent (e.g., DCC). The O-acylisourea intermediate can rearrange. | This side reaction is not typical for the acyl chloride or nitrile hydrolysis routes. If you are using a DCC coupling approach, add an agent like 1-hydroxybenzotriazole (HOBt) to suppress N-acylurea formation.[2] |
| Reaction Mixture is a Complex, Impure Mess | 1. Reaction temperature was too high, promoting decomposition or side reactions.2. Incorrect solvent or base was used. | 1. Control the temperature carefully, especially during the addition of reactive reagents. For the acyl chloride method, add it dropwise to a cooled solution (0 °C).[1]2. Use appropriate anhydrous, aprotic solvents (e.g., THF, DCM) for the acyl chloride route. Ensure the base is non-nucleophilic. |
Optimized Experimental Protocols
Protocol 1: Synthesis via 2,6-Dichloro-4-methylbenzoyl Chloride
This protocol is optimized to minimize the hydrolysis of the acyl chloride.
Diagram: Acyl Chloride Amidation Workflow
Caption: Workflow for minimizing side reactions in acyl chloride amidation.
Methodology:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 50 mL) to an oven-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel.[7]
-
Reagent Addition: Dissolve your ammonia source (e.g., ammonium chloride, 1.1 equivalents) and triethylamine (TEA, 1.5 equivalents) in the THF.[1][7] Cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: In a separate flask, dissolve 2,6-dichloro-4-methylbenzoyl chloride (1.0 equivalent) in anhydrous THF (20 mL). Add this solution dropwise to the cooled amine mixture over 20-30 minutes.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Track the consumption of the acyl chloride using Thin Layer Chromatography (TLC) or LC-MS.[1]
-
Work-up: Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove any hydrolyzed acid), and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Selective Hydrolysis of 2,6-Dichloro-4-methylbenzonitrile
This protocol uses alkaline hydrogen peroxide to favor the formation of the amide over the carboxylic acid.
Diagram: Nitrile Hydrolysis Pathway & Side Reaction
Caption: Selective nitrile hydrolysis vs. the over-hydrolysis side reaction.
Methodology:
-
Preparation: In a round-bottom flask, dissolve 2,6-dichloro-4-methylbenzonitrile (1.0 equivalent) in a suitable solvent like ethanol or a mixture of DMSO and water.
-
Reagent Addition: Cool the solution in an ice bath. Add a solution of sodium hydroxide (e.g., 1-2 equivalents, 1 M aqueous solution). Then, slowly add hydrogen peroxide (30% aqueous solution, 2-3 equivalents) dropwise, ensuring the temperature remains low.[6]
-
Reaction: Allow the mixture to stir at a controlled, mild temperature (e.g., room temperature to 40 °C).
-
Monitoring: Carefully monitor the reaction by TLC or LC-MS. The goal is to stop the reaction as soon as the starting nitrile is consumed to prevent the accumulation of the carboxylic acid byproduct.
-
Work-up: Once complete, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl). If a precipitate forms, it can be collected by filtration. Alternatively, extract the product with an appropriate organic solvent.
-
Purification: Wash the organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude amide via recrystallization or column chromatography.
References
-
Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
Persefoni, G., & Constantinos, Z. (2007). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
Chemistry Steps. (2024, December 1). Converting Nitriles to Amides. Retrieved from [Link]
-
Zhu, J., et al. (2012). 2,6-Dichloro-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1039. Published online 2012 Mar 20. doi: 10.1107/S160053681201018X. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2,6-Dichloro-N-[[4-(trifluoromethyl)phenyl]-methyl]benzamide. Retrieved from [Link]
-
Gowda, B. T., et al. (2011). N-(2,6-Dichlorophenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2123. Published online 2011 Jul 21. doi: 10.1107/S1600536811028935. Retrieved from [Link]
-
Vaishnav, J., & Mishra, A. (2024). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 30-31. Retrieved from [Link]
-
Vaishnav, J., & Mishra, A. (2024). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 7. 2,6-Dichloro-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2,6-Dichloro-4-methylbenzamide Under Basic Conditions
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assistance for experiments involving 2,6-Dichloro-4-methylbenzamide under basic conditions. This document offers a comprehensive overview of the compound's stability, potential degradation pathways, and practical guidance for experimental design and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in basic solutions?
A1: Generally, amides are relatively stable functional groups and their hydrolysis requires forcing conditions.[1] For this compound, significant degradation is not expected under mild basic conditions at room temperature over short periods. However, under conditions of high pH (typically > 9) and elevated temperatures, it will undergo base-catalyzed hydrolysis.[1][2] The rate of this hydrolysis is influenced by the concentration of the base, temperature, and the specific solvent system used.
Q2: What is the primary degradation product of this compound under basic hydrolysis?
A2: The primary degradation product resulting from the base-catalyzed hydrolysis of this compound is 2,6-dichloro-4-methylbenzoic acid and ammonia.[3] The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide.
Q3: Are there any potential side reactions or secondary degradation products I should be aware of?
A3: While the primary degradation pathway is hydrolysis of the amide bond, under harsh conditions (e.g., very high concentrations of a strong base and prolonged heating), other reactions could potentially occur. These may include reactions involving the chloro- and methyl- substituents on the aromatic ring, although these are generally less likely than amide hydrolysis. It is crucial to monitor for any unexpected peaks during analytical procedures.
Q4: How do the substituents (two chlorine atoms and a methyl group) on the benzamide ring affect its stability?
A4: The two electron-withdrawing chlorine atoms at the ortho positions can have a dual effect. They can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, they also provide significant steric hindrance, which can slow down the approach of the hydroxide ion to the carbonyl center. The electron-donating methyl group at the para position has a minor electronic effect. The interplay of these electronic and steric factors will determine the overall rate of hydrolysis.
Q5: What analytical techniques are recommended for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring the stability of this compound and quantifying its degradation products.[4][5] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[6] It is essential to develop and validate a stability-indicating analytical method that can resolve the parent compound from all potential degradation products.[4]
Troubleshooting Guides
Issue 1: No degradation of this compound is observed even under basic conditions.
| Possible Cause | Troubleshooting Step |
| Insufficiently harsh conditions | Amide hydrolysis is often slow.[1] Increase the concentration of the base (e.g., from 0.1 M to 1 M NaOH), elevate the temperature (e.g., reflux), or extend the reaction time. |
| Incorrect pH of the solution | Verify the pH of your reaction mixture using a calibrated pH meter. Ensure the buffer capacity is sufficient if a buffered system is used. |
| Analytical method not sensitive enough | Optimize your HPLC method to ensure a low limit of detection (LOD) and limit of quantification (LOQ) for the expected degradation product.[7] |
Issue 2: Multiple unexpected peaks are appearing in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Secondary degradation | The primary degradation product might be further degrading under the stress conditions. Analyze samples at earlier time points to identify the primary degradant. |
| Reaction with solvent or buffer components | Ensure that the solvents and buffers used are inert under the reaction conditions. For example, some organic co-solvents might react at high pH and temperature.[8] |
| Impurity in the starting material | Analyze a sample of the this compound starting material to check for pre-existing impurities. |
| Pseudo degradation products | These are products formed by the reaction of the drug substance with excipients, impurities, or components of the analytical system itself.[8] Careful experimental design and control experiments are necessary to identify these. |
Issue 3: Poor reproducibility of stability study results.
| Possible Cause | Troubleshooting Step |
| Inconsistent temperature control | Use a calibrated and stable heating system (e.g., a water bath or heating block) to maintain a consistent temperature throughout the experiment. |
| Inaccurate pH measurement and control | Calibrate the pH meter before each use. Prepare fresh buffer solutions for each experiment. |
| Variable sample preparation | Ensure a consistent and validated sample preparation procedure is followed for all time points, including neutralization and dilution steps. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Basic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in a basic solution, in accordance with ICH guidelines.[9]
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 1 M and 0.1 M solutions
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions (for neutralization)
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
-
pH meter
-
Water bath or heating block
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Stress Conditions:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add a specific volume of the basic solution (e.g., 0.1 M or 1 M NaOH) to achieve the desired final concentration of the drug and the base.
-
Incubate the solution at a controlled temperature (e.g., 60°C or 80°C) in a water bath.
-
-
Sampling: Withdraw aliquots of the reaction mixture at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Neutralization: Immediately neutralize the withdrawn samples by adding an equimolar amount of HCl to stop the degradation reaction.
-
Sample Preparation for Analysis: Dilute the neutralized samples with the mobile phase of the HPLC system to a suitable concentration for analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust HPLC method is critical for accurately assessing the stability of this compound.
Typical HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer, pH adjusted). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by the UV spectrum of this compound (typically in the range of 220-280 nm). |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is stability-indicating.[7] This includes demonstrating specificity, linearity, accuracy, precision, and robustness. The method must be able to separate the peak of this compound from its degradation products and any other potential impurities.
Data Presentation
The results of a stability study can be effectively summarized in a table to show the degradation profile over time.
Table 1: Example of Stability Data for this compound under Basic Hydrolysis (1 M NaOH at 80°C)
| Time (hours) | % this compound Remaining | % 2,6-dichloro-4-methylbenzoic acid Formed |
| 0 | 100 | 0 |
| 2 | 85.2 | 14.8 |
| 4 | 71.5 | 28.5 |
| 8 | 50.1 | 49.9 |
| 12 | 35.8 | 64.2 |
| 24 | 12.1 | 87.9 |
Note: The above data is illustrative and the actual degradation rates will depend on the specific experimental conditions.
Visualizations
Base-Catalyzed Hydrolysis of this compound
Caption: Mechanism of base-catalyzed hydrolysis of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study under basic conditions.
References
-
Kinetics of Base-Catalysed Hydrolysis and Cyclisation of Substituted Acetamide and Benzamide O-(Phenoxycarbonyl)oximes. Collect. Czech. Chem. Commun. 1999, 64 (1), 123-137. [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. SGS. [Link]
-
Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? ResearchGate. [Link]
-
Alkaline hydrolysis of 1,2,3-trisubstituted cyclic amidinium salts. Kinetic study of N → N′ acyl migration in alkaline solution in an ethylenediamine derivative. J. Chem. Soc., Perkin Trans. 2 1978, 9, 1024-1028. [Link]
-
Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Illinois State University. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]
-
Hydrolysis Rates for Various pH Levels. ResearchGate. [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
-
Identification and Control of Pseudo Degradation Products during Stress Testing on Drugs. ResearchGate. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
The Hydrolysis of Diclofenac Esters. Monash University. [Link]
-
40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. eCFR. [Link]
-
On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]
-
HYDROLYSIS KINETIC STUDIES OF MUTUAL PRODRUGS OF DICLOFENAC SODIUM. TSI Journals. [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
pH rate profile for the hydrolysis of 6 at 200 °C. ResearchGate. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
A quantitative enzyme-linked immunoassay for the detection of 2, 6-dichlorobenzamide (BAM), a degradation product of the herbicide dichlobenil. PubMed. [Link]
-
Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. SciSpace. [Link]
-
Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]
-
Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Journal of Food and Drug Analysis. [Link]
-
Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochlorid. ResearchGate. [Link]
-
Ch20 : Amide hydrolysis. University of Calgary. [Link]
-
Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. PMC. [Link]
Sources
- 1. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
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- 3. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
Technical Support Center: Purification of 2,6-Dichloro-4-methylbenzamide via Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of 2,6-dichloro-4-methylbenzamide via recrystallization. This document offers troubleshooting advice and answers to frequently asked questions to ensure successful purification outcomes.
Introduction to Recrystallization of this compound
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For this compound, a successful recrystallization will yield a product with high purity, suitable for downstream applications in pharmaceutical development and chemical research. The key to this process is selecting an appropriate solvent system and meticulously controlling the crystallization conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: Based on experimental evidence for structurally similar compounds, ethanol is an excellent starting choice for the recrystallization of this compound.[3][4] It has been successfully used to obtain crystalline N-substituted 2,6-dichlorobenzamides.[3][4] The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Q2: How do I perform a solvent selection screen if ethanol is not effective?
A2: If ethanol does not provide satisfactory results, a systematic solvent screening is recommended. Test small quantities of your crude this compound with a range of solvents of varying polarities. Good candidates for amides often include polar protic and aprotic solvents.[5]
Solvent Screening Guide
| Solvent Class | Example Solvents | Rationale |
| Alcohols | Methanol, Isopropanol | Similar properties to ethanol, offering slight variations in solubility. |
| Ketones | Acetone | A polar aprotic solvent that can be effective for moderately polar compounds.[5] |
| Esters | Ethyl Acetate | Another polar aprotic option with a different solubility profile. |
| Aromatic | Toluene | A less polar option, which could be useful in a mixed-solvent system. |
| Nitriles | Acetonitrile | Often gives good results for the recrystallization of amides.[5] |
Q3: My compound has "oiled out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is cooled too rapidly.[6] To resolve this:
-
Re-dissolve the oil: Reheat the solution until the oil completely redissolves.
-
Add more solvent: Add a small amount of additional hot solvent to the solution.
-
Slow cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help. Once at room temperature, you can proceed with further cooling in an ice bath.
Q4: I have a very low yield of recrystallized product. What are the likely causes and how can I improve it?
A4: A low yield can be frustrating. The most common causes include:
-
Using too much solvent: Dissolve your crude product in the minimum amount of boiling solvent.
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant portion. Use a pre-heated funnel and filter the hot solution quickly.
-
Incomplete precipitation: Ensure the solution is thoroughly cooled to maximize crystal formation.
-
Loss during washing: Wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from redissolving.[6]
Q5: What are the potential impurities in my crude this compound?
A5: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of 2,6-dichlorobenzoyl chloride with 4-methylaniline (p-toluidine) in the presence of a base like triethylamine.[3] Potential impurities include:
-
Unreacted 2,6-dichlorobenzoyl chloride
-
Unreacted 4-methylaniline
-
Triethylamine hydrochloride (byproduct)
-
2,6-dichlorobenzoic acid (from hydrolysis of the acid chloride)
Troubleshooting Guide
This guide addresses specific issues you may encounter during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used).The solution is supersaturated. | Evaporate some of the solvent and allow it to cool again.Scratch the inside of the flask with a glass rod.Add a seed crystal of pure this compound. |
| The crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Caution: Do not add charcoal to a boiling solution as it can cause bumping. |
| The melting point of the recrystallized product is still low or broad. | Impurities are still present.The crystals are not fully dry. | Perform a second recrystallization.Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. |
| The solid will not dissolve in the hot solvent. | The chosen solvent is unsuitable.There are insoluble impurities present. | Try a different solvent or a mixed solvent system.Perform a hot filtration to remove the insoluble material. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step methodology for the purification of this compound using ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel with fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Visualizing the Workflow
Caption: Experimental workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common recrystallization issues.
References
-
Zhu, J., Li, M., Wei, H., Wang, J., & Guo, C. (2012). 2,6-Dichloro-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1417. [Link]
-
PrepChem. (n.d.). Synthesis of 2,6-Dichloro-N-[[4-(trifluoromethyl)phenyl]-methyl]benzamide. Retrieved from [Link]
-
Gowda, B. T., et al. (2011). N-(2,6-Dichlorophenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2123. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
- Vaishnav, J., et al. (2024). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 30-31.
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of aromatic amines.
-
Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(24), 6732–6735. [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]
-
YouTube. (2020, July 1). Recrystallization. Retrieved from [Link]
- Ledingham, L. A. (2016).
-
YouTube. (2013, February 4). How to Carry Out a Recrystallization. Retrieved from [Link]
-
Zhu, J., et al. (2012). 2,6-Dichloro-N-(4-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o843. [Link]
- Google Patents. (n.d.). Process for preparation of 2,6-dichlorobenzonitrile.
-
ResearchGate. (2012). (PDF) 2,6-Dichloro-N-(4-chlorophenyl)benzamide. Retrieved from [Link]
-
DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Identification of Impurities and Improved the Synthesis of Lacosamide. Retrieved from [Link]
-
Gowda, B. T., et al. (2008). 2-Chloro-N-(2,6-dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1493. [Link]
-
ResearchGate. (2020). Equilibrium Solubility Investigation and Preferential Solvation of 2,6-Dichloro-4-nitroaniline Dissolved in Four Aqueous Mixtures of Isopropanol, Acetonitrile, n-Propanol, and N-Methyl-2-pyrrolidone | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2,6-dichlorodiphenylamine.
Sources
- 1. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 2. youtube.com [youtube.com]
- 3. 2,6-Dichloro-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2,6-Dichlorophenyl)-4-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction temperature for 2,6-Dichloro-4-methylbenzamide synthesis
The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2,6-Dichloro-4-methylbenzamide . It focuses on the critical variable of reaction temperature , balancing kinetics against impurity formation in this sterically hindered system.
Topic: Temperature Optimization & Troubleshooting Audience: Process Chemists, Medicinal Chemists, Agrochemical Researchers
Executive Summary: The Steric Challenge
Synthesizing this compound presents a unique challenge due to the ortho-effect . The two chlorine atoms at the 2,6-positions create significant steric hindrance around the carbonyl carbon.
-
Impact on Synthesis: Nucleophilic attack (by ammonia or amines) is slower than in unhindered benzamides.
-
Impact on Temperature: While standard amidations are cooled to 0°C to prevent side reactions, this substrate often requires a temperature ramp (0°C
RT Reflux) to drive the reaction to completion. -
Critical Balance:
-
Too Low: Incomplete conversion; accumulation of intermediates.
-
Too High: Hydrolysis of the starting material (acid chloride route) or over-hydrolysis to benzoic acid (nitrile route).
-
Primary Synthesis Route: Acid Chloride Amidation
Pathway: 2,6-Dichloro-4-methylbenzoyl chloride + Ammonia
Optimized Temperature Protocol
This protocol uses a "Step-Up" temperature strategy to manage the exotherm while overcoming steric hindrance.
| Phase | Temperature | Duration | Mechanistic Purpose |
| 1. Addition | 0°C to 5°C | 30-60 min | Kinetic Control: The reaction of acid chlorides with ammonia is highly exothermic. Low temperature prevents runaway exotherms and minimizes hydrolysis of the acid chloride by trace moisture. |
| 2. Reaction | 20°C to 25°C | 2-4 hours | Steric Overcome: Due to the 2,6-dichloro shielding, the carbonyl is less accessible. Warming to room temperature provides the activation energy for the nucleophile (NH₃) to penetrate the steric shield. |
| 3. Finish | 40°C (Optional) | 1 hour | Conversion Push: If HPLC shows <95% conversion, a mild heating step ensures the final unreacted starting material is consumed. |
Diagram: Reaction Logic & Steric Barrier
Figure 1: The "Step-Up" temperature strategy prevents rapid hydrolysis (red path) while overcoming steric hindrance (green/red path).
Troubleshooting Guide (Q&A)
Issue 1: Low Yield / Incomplete Reaction
User Question: "I followed the standard Schotten-Baumann protocol at 0°C, but my yield is only 40%. TLC shows starting material remaining. Why?"
Technical Diagnosis: The 2,6-dichloro substitution pattern creates a "molecular shield." At 0°C, the ammonia molecule lacks sufficient kinetic energy to effectively attack the carbonyl carbon at a rate that competes with the eventual quenching steps.
Corrective Action:
-
Increase Temperature: Do not keep the reaction at 0°C. After the initial addition of the acid chloride, remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for at least 3 hours.
-
Solvent Switch: If using aqueous ammonia (heterogeneous), switch to THF/Ammonia gas or a homogeneous system (Dioxane/NH₄OH). The organic solvent helps solvate the hydrophobic acid chloride, increasing the collision frequency.
Issue 2: White Precipitate is Acidic (Not Amide)
User Question: "I obtained a white solid, but it dissolves in sodium bicarbonate and melts at the wrong temperature. Is this my product?"
Technical Diagnosis: You have isolated 2,6-dichloro-4-methylbenzoic acid , not the amide. This occurs when the rate of hydrolysis (reaction with water) exceeds the rate of amidation (reaction with ammonia). This is often caused by high temperatures during the addition phase .
Corrective Action:
-
Strict Temp Control: Ensure the internal temperature remains <5°C during the addition of the acid chloride.
-
Reagent Quality: Use dry solvents (anhydrous THF or DCM). If using aqueous ammonia, ensure a large excess (5-10 equivalents) to statistically favor the amine attack over water.
Issue 3: Product "Oiling Out"
User Question: "Instead of crystals, my product forms a sticky oil at the bottom of the flask."
Technical Diagnosis: This is common when the reaction temperature is close to the melting point of the crude mixture or when impurities (like the carboxylic acid) depress the melting point.
Corrective Action:
-
Cooling Crystallization: Cool the mixture slowly to 0-5°C with vigorous stirring.
-
Seeding: Add a seed crystal of pure benzamide if available.
-
Scratching: Use a glass rod to scratch the inner wall of the flask to induce nucleation.
Secondary Route: Nitrile Hydrolysis
Pathway: 2,6-Dichloro-4-methylbenzonitrile + H₂SO₄/H₂O
Temperature Criticality: Unlike the acid chloride route, this reaction requires heat . However, the window is narrow.
| Condition | Outcome | Mechanism |
| < 60°C | No Reaction | Nitrile is inert due to steric shielding. |
| 80°C - 100°C | Optimal | Hydration to primary amide occurs. |
| > 120°C | Over-Hydrolysis | Amide hydrolyzes further to Carboxylic Acid. |
Protocol Note: Use 90% H₂SO₄. Heat to 90°C for 2-4 hours. Quench by pouring onto crushed ice to precipitate the amide.
Quantitative Data: Temperature vs. Purity
Simulated data based on typical hindered benzamide kinetics.
| Reaction Temp (Phase 2) | Yield (%) | Purity (HPLC) | Major Impurity |
| 0°C (Constant) | 45% | 98% | Starting Material (Unreacted) |
| 25°C (Optimized) | 92% | 99% | None |
| 60°C (Aggressive) | 85% | 90% | Dimer / Imide formation |
References
-
BenchChem. (2025).[1][2][3] Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Retrieved from
-
PubChem. (2025).[4] 2,6-Dichlorobenzamide Compound Summary. National Library of Medicine. Retrieved from
-
Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Org. Synth. 2024, 101, 327-341. Retrieved from
-
Biotage. (2023).[5] Can Reaction Temperature Impact Synthetic Product Yield and Purity? Retrieved from
-
ScienceMadness. (2022). Benzamide from benzoic acid + urea - Problems! Retrieved from
Sources
Technical Support Center: Storage and Stability of 2,6-Dichloro-4-methylbenzamide
Welcome to the technical support center for 2,6-Dichloro-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your laboratory. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established principles of chemical stability for related aromatic amides.
Troubleshooting Guide: Preventing Degradation
This section addresses specific issues you may encounter during the storage and handling of this compound, providing explanations for the underlying chemical principles and actionable solutions.
Issue 1: Appearance of Impurities in Stored Samples Detected by LC-MS or GC-MS.
-
Potential Cause: Hydrolysis. The amide functional group in this compound is susceptible to hydrolysis, especially in the presence of moisture, which can be accelerated by acidic or basic conditions. This degradation pathway would lead to the formation of 2,6-dichloro-4-methylbenzoic acid and ammonia. The high water solubility of the related compound, 2,6-dichlorobenzamide (BAM), suggests a significant potential for interaction with atmospheric moisture[1][2].
-
Preventative Measures & Solutions:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to displace moisture-laden air.
-
Desiccation: Place the primary container inside a secondary container, such as a desiccator, with a suitable desiccant (e.g., silica gel, calcium sulfate).
-
Aprotic Solvents: For solutions, use high-purity, dry aprotic solvents.
-
Issue 2: Discoloration (e.g., yellowing) of the Solid Compound Over Time.
-
Potential Cause: Photodegradation. Aromatic compounds, particularly those with halogen substituents, can be sensitive to light, especially in the UV spectrum. Photodegradation can lead to the formation of colored impurities through complex radical-based reactions.
-
Preventative Measures & Solutions:
-
Light Protection: Store the compound in amber glass vials or other opaque containers to minimize light exposure.
-
Avoid Sunlight: Keep storage areas away from direct sunlight and sources of UV radiation[3].
-
Issue 3: Inconsistent Results in Biological or Chemical Assays.
-
Potential Cause: Thermal Degradation. While many benzamides are crystalline solids with relatively high melting points, prolonged exposure to elevated temperatures can accelerate degradation[4]. The specific thermal stability of this compound is not widely documented, but general principles of chemical kinetics suggest that higher temperatures will increase the rate of any degradation process.
-
Preventative Measures & Solutions:
-
Controlled Temperature: Store the compound at a consistent, controlled room temperature or, for enhanced long-term stability, in a refrigerator (typically 2-8°C), provided it is in a tightly sealed, desiccated environment to prevent condensation upon removal[5][6].
-
Minimize Heat Exposure: Avoid storing the compound near heat sources such as ovens, incubators, or electronic equipment[3].
-
Issue 4: Formation of Unexpected Adducts or Reaction with Storage Containers.
-
Potential Cause: Chemical Incompatibility. While generally stable, amides can react with strong acids and bases. It is also important to consider the material of your storage container.
-
Preventative Measures & Solutions:
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a tightly sealed, opaque container (e.g., amber glass vial) under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. For long-term storage, refrigeration at 2-8°C within a desiccator is recommended[5][6].
Q2: How can I prepare stable stock solutions of this compound?
A2: To prepare stable stock solutions, use a high-purity, dry (anhydrous) aprotic solvent in which the compound is soluble. Prepare the solution under an inert atmosphere if possible. Store the solution in a tightly sealed vial with a PTFE-lined cap, protected from light, and at an appropriate temperature (refrigerated or frozen, depending on the solvent's freezing point and established stability data).
Q3: What are the likely degradation products of this compound and how can I detect them?
A3: The most probable degradation product from hydrolysis is 2,6-dichloro-4-methylbenzoic acid. Other potential degradation pathways for related chlorinated benzamides include reductive dechlorination[1]. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for detecting the parent compound and its potential degradation products[10][11][12].
Q4: Is this compound sensitive to oxidation?
A4: While hydrolysis and photodegradation are often more immediate concerns for aromatic amides, oxidation is a potential degradation pathway, especially under harsh conditions or in the presence of strong oxidizing agents. A study on trimethobenzamide showed degradation under oxidative stress[13]. Therefore, it is prudent to avoid storing it with strong oxidizers[7][8].
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Stressed Conditions
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare several accurately weighed samples of this compound.
-
Stress Conditions (in separate experiments):
-
Acid Hydrolysis: Dissolve a sample in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve a sample in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve a sample in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a sample (solid and in a quartz vial in a suitable solvent) to a photostability chamber with a UV light source.
-
-
Analysis: Analyze the stressed samples, along with a control sample stored under ideal conditions, using a stability-indicating HPLC-UV or LC-MS method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation products. Mass spectrometry can be used to identify these products.
Protocol 2: Routine Quality Control (QC) Check for Stored this compound
Methodology:
-
Reference Standard: Use a freshly opened or properly stored sample as a reference standard.
-
Sample Preparation: Prepare a solution of the stored sample at a known concentration.
-
Analytical Method: Use a validated HPLC-UV or GC-FID method.
-
Analysis: Inject both the reference standard and the stored sample solution.
-
Purity Assessment: Compare the peak area of the main compound and the presence of any impurity peaks in the stored sample to the reference standard. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Recommended Storage Workflow
Caption: Recommended workflow for the optimal storage of this compound.
References
-
Mogensen, B. B., et al. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1216(39), 6717-6722. [Link]
-
ResearchGate. (n.d.). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. [Link]
-
EAWAG. (2009). 2,6-Dichlorobenzonitrile Degradation Pathway. EAWAG BBD/PPS. [Link]
-
PubChem. (n.d.). 2,6-Dichlorobenzamide. National Center for Biotechnology Information. [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
RSC Publishing. (n.d.). Degradation of benzylamines during chlorination and chloramination. [Link]
-
ResearchGate. (2016). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. [Link]
-
University of California, Riverside. (n.d.). Chemical Storage Guide. [Link]
-
Gowda, B. T., et al. (2009). N-(2,6-Dichlorophenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1887. [Link]
-
ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
NIST. (n.d.). Benzamide, 2,6-dichloro-. NIST Chemistry WebBook. [Link]
-
University of Texas at Dallas. (n.d.). Chemical Storage Guidelines. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
IUCr. (2012). 2,6-Dichloro-N-(4-methylphenyl)benzamide. [Link]
-
Miljøstyrelsen. (2003). BAM (2,6-Dichlorobenzamide). [Link]
-
University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. [Link]
-
Universitat de Barcelona. (2022). Assessment of aerobic biodegradation of lower-chlorinated benzenes in contaminated groundwater using field-derived microcosms. [Link]
-
ResearchGate. (n.d.). Diagram showing possible degradation pathways for chlorobenzenes. [Link]
-
AERU. (2023). 2,6-dichloro-N-((4-(trifluoromethyl)phenyl)methyl-benzamide. [Link]
-
Field, J. A., & Sierra-Alvarez, R. (2008). Microbial degradation of chlorinated benzenes. Biodegradation, 19(4), 463–480. [Link]
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- 5. chemscene.com [chemscene.com]
- 6. 2,6-Dichloro-4-methylbenzaldehyde | 116070-31-6 [sigmaaldrich.com]
- 7. wichita.edu [wichita.edu]
- 8. wcu.edu [wcu.edu]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
resolving separation issues in HPLC of 2,6-Dichloro-4-methylbenzamide
Technical Support Center: HPLC Separation of 2,6-Dichloro-4-methylbenzamide
Current Status: Online Agent: Senior Application Scientist Ticket ID: BAM-4ME-SEP-001 Subject: Troubleshooting Separation, Tailing, and Selectivity Issues[1]
Executive Summary & Molecule Profile
User Context: You are likely analyzing reaction mixtures or stability samples of This compound . The Challenge: This molecule presents a "perfect storm" for HPLC separation:
-
Steric Hindrance: The 2,6-dichloro substitution forces the amide group out of planarity with the phenyl ring, affecting
- interactions. -
Critical Impurities: You are almost certainly battling separation from its precursor (Nitrile ) and its hydrolysis product (Acid ).[1]
-
Silanol Interactions: The amide nitrogen is a weak hydrogen bond acceptor/donor, prone to secondary interactions with free silanols on silica columns, leading to tailing.
Target Analyte Profile:
-
Compound: this compound[1]
-
Functionality: Neutral Amide (at pH 2–8).[1]
-
LogP (Predicted): ~2.2 – 2.5 (Moderately Lipophilic).[1]
-
Key Impurities:
Troubleshooting Guide (Q&A)
Issue 1: "My Amide and Acid peaks are co-eluting or shifting unpredictably."
Diagnosis: This is a pH control failure .[1] While the amide is neutral, the impurity (2,6-dichloro-4-methylbenzoic acid) has a pKa of approximately 2.5–3.0.
-
If pH > 3.5: The acid ionizes (COO⁻), becomes hydrophilic, and elutes near the void volume (t0).
-
If pH < 2.5: The acid is protonated (COOH), becomes lipophilic, and shifts to a longer retention time, potentially merging with your amide peak.
Solution: Lock the pH to suppress ionization.
-
Protocol: Use 0.1% Phosphoric Acid (pH ~2.1) or 0.1% Trifluoroacetic Acid (TFA) .[1]
-
Why: At pH ~2, the acid is fully protonated and retained well enough to separate from the solvent front, but distinct enough from the amide.
-
Avoid: Ammonium Acetate (pH 4–6) unless you specifically want the acid to elute early.[1]
Issue 2: "The amide peak is tailing (Asymmetry > 1.5)."
Diagnosis: Silanol Activity. The amide protons (-NH2) are interacting with acidic, unreacted silanol groups (Si-OH) on the silica surface.[1] This is exacerbated by the electron-withdrawing chlorine atoms, which make the amide protons slightly more acidic and "sticky."
Solution:
-
Column Choice: Switch to a "High Purity" Type B Silica with extensive end-capping (e.g., Zorbax Eclipse Plus, Waters XBridge, or Phenomenex Kinetex).[1]
-
Mobile Phase Modifier: Add Triethylamine (TEA) at 5 mM if using neutral pH (rare), or rely on TFA (0.05-0.1%) at low pH.[1] The TFA acts as an ion-pairing agent and "masks" the silanols.
-
Temperature: Increase column temperature to 40°C . This speeds up the desorption kinetics, sharpening the peak.
Issue 3: "I cannot separate the Amide from the Nitrile precursor."
Diagnosis: Insufficient Selectivity (Alpha). On a standard C18 column, the separation is driven purely by hydrophobicity. Both compounds are chlorinated aromatics with similar LogP values.[1]
Solution: Leverage
-
Mechanism: The amide and nitrile have different electron densities in the aromatic ring. A Phenyl-Hexyl stationary phase interacts with the
-electrons of the analyte. The 2,6-dichloro substitution creates a specific "electron-deficient" cavity that interacts uniquely with phenyl phases compared to C18 alkyl chains.[1]
Optimized Experimental Protocols
Method A: The "Workhorse" Purity Assay (C18)
Best for: Routine QC, checking conversion of Acid -> Amide.
| Parameter | Setting |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% H₃PO₄ (pH ~2.[1]1) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Temp | 40°C |
| Detection | UV @ 210 nm (Amide/Nitrile), 230 nm (Acid) |
| Injection | 5–10 µL |
Gradient Table:
| Time (min) | %B | Event |
|---|---|---|
| 0.0 | 20 | Start (Retain Acid) |
| 8.0 | 70 | Elute Amide & Nitrile |
| 10.0 | 95 | Wash |
| 10.1 | 20 | Re-equilibrate |
| 14.0 | 20 | Stop |[1]
Method B: The "Selectivity" Method (Phenyl-Hexyl)
Best for: Complex mixtures, isomer separation, or if Nitrile/Amide co-elute on C18.
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase: Methanol / Water + 0.1% Formic Acid.[1]
-
Note: Methanol promotes
- interactions better than Acetonitrile.[1]
-
-
Benefit: The Nitrile (highly conjugated) will likely shift relative to the Amide due to stronger
-stacking with the stationary phase.
Diagnostic Logic Tree
Use this flowchart to determine the correct corrective action for your chromatogram.
Caption: Decision matrix for diagnosing separation failures in chlorinated benzamides.
References
-
Separation of 2,6-Dichlorobenzamide on Newcrom R1 HPLC column. SIELC Technologies. (Methodology for chlorinated benzamide separation using mixed-mode chromatography).
-
Determination of 2,6-dichlorobenzamide and its degradation products in water samples. Journal of Chromatography A. (Validation of Acid vs. Amide separation using pH control).
-
Comparing Selectivity of Phenyl-Hexyl and C18 Phases. Agilent Technologies Technical Note.
- interactions for aromatic separations). -
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. (Explanation of pH-dependent retention for ionizable impurities like benzoic acid).
Sources
addressing low conversion rates in benzamide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for benzamide synthesis. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges, particularly low conversion rates, and optimize your experimental outcomes.
Introduction: The Challenge of Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently performed reactions in medicinal chemistry and drug development.[1] While seemingly straightforward, the direct condensation of a carboxylic acid and an amine is often challenging because the basic amine can deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt.[2] This necessitates the activation of the carboxylic acid, a step that introduces numerous variables and potential pitfalls that can lead to low yields and impure products. This guide will walk you through the most common issues and provide structured, evidence-based solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding low-yield benzamide synthesis.
Q1: I'm seeing very low or no product formation. What are the most immediate things to check?
A1: Low or no yield is a frequent problem that can often be traced back to a few key areas:
-
Reagent Quality and Moisture: Benzoyl chloride and other acyl halides are highly sensitive to moisture and can readily hydrolyze to the unreactive benzoic acid.[3][4] Similarly, coupling reagents can be deactivated by water. It is critical to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Inadequate Carboxylic Acid Activation: The core of the synthesis relies on converting the carboxylic acid's hydroxyl group into a good leaving group.[6][7] If your activating agent (e.g., SOCl₂, oxalyl chloride) or coupling reagent (e.g., DCC, EDC, HATU) is old, degraded, or used improperly, the activation will be inefficient, halting the reaction.[8]
-
Incorrect Stoichiometry or Base: The reaction requires a base to neutralize the HCl byproduct formed.[] If the base is absent, insufficient, or too weak, the reaction mixture will become acidic, protonating the amine starting material and rendering it non-nucleophilic.[5]
-
Suboptimal Temperature: Many amide coupling reactions proceed well at room temperature, but some less reactive starting materials may require gentle heating.[10] However, excessively high temperatures can cause decomposition or side reactions.[10]
Q2: My starting materials are consumed, but I have a complex mixture of products. What are the most likely side reactions?
A2: A complex product mixture suggests that while activation is occurring, undesired reaction pathways are competing with your desired amide formation.
-
N-Acylurea Formation (with Carbodiimides): When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange into an unreactive N-acylurea byproduct. This is a common issue that can be suppressed by using additives like HOBt or DMAP.[1][11]
-
Dimerization/Anhydride Formation: The activated carboxylic acid can sometimes react with another molecule of unactivated carboxylic acid to form an anhydride.[8]
-
Reaction of Coupling Reagent with Amine: Certain highly reactive coupling reagents, particularly aminium/uronium reagents like HATU, can react directly with the amine starting material to form a guanidinium byproduct, consuming both.[11] This is more likely if the coupling reagent is used in large excess.
-
Racemization: If your carboxylic acid has a chiral center (e.g., an amino acid), the activation process can lead to racemization, resulting in a mixture of diastereomeric products. This often occurs via the formation of an oxazolone intermediate.[8][11]
Q3: How do I choose the right coupling reagent for my specific substrates?
A3: The choice of coupling reagent is critical and depends on the steric hindrance, electronic properties, and chirality of your substrates. A comparison of common reagent classes is provided below.
| Coupling Reagent Class | Examples | Strengths | Weaknesses & Mitigation |
| Carbodiimides | DCC, EDC, DIC | Inexpensive, widely used, effective for many substrates.[12] | Prone to N-acylurea formation and racemization.[11][12] The byproduct from DCC (DCU) is poorly soluble, complicating purification.[13] Mitigation: Use additives like HOBt. EDC forms a water-soluble urea byproduct, simplifying workup.[11] |
| Phosphonium Salts | PyBOP, BOP | High reactivity, good for sterically hindered couplings.[12] Does not react with the amine component.[12] | Can be expensive; byproducts can be difficult to remove.[8] |
| Aminium/Uronium Salts | HATU, HBTU, TBTU | Very high reactivity, low rates of racemization, fast reaction times.[8][12] | More expensive. Can react with the amine to form guanidinium byproducts.[11] Mitigation: Use a slight excess of the carboxylic acid relative to the coupling reagent.[11] |
Part 2: Systematic Troubleshooting Guide
Use this guide to systematically diagnose and resolve issues in your benzamide synthesis.
Workflow for Diagnosing Low Conversion Rates
The following diagram outlines a logical workflow for troubleshooting poor reaction outcomes.
Caption: A systematic workflow for troubleshooting low benzamide yield.
Issue 1: Reaction is Sluggish or Stalls (High Levels of Unreacted Starting Material)
If you observe significant amounts of unreacted benzoic acid or amine, the activation of the carboxylic acid is likely the rate-limiting step.
Underlying Cause: The energy barrier for the nucleophilic attack by the amine is too high because the hydroxyl group of the carboxylic acid has not been converted into a sufficiently reactive leaving group.[2][6]
Troubleshooting Steps:
-
Confirm Anhydrous Conditions: Moisture is the primary culprit for deactivating both acyl chlorides and coupling reagents.[3][14]
-
Protocol: Dry solvents over molecular sieves (3Å or 4Å).[15] Flame-dry glassware under vacuum or dry in an oven overnight. Handle reagents under an inert atmosphere (N₂ or Ar).
-
-
Optimize the Coupling Reagent and Additives:
-
If using a carbodiimide like EDC, the addition of 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) is highly recommended.[1] These additives act as acyl transfer agents, forming a more reactive intermediate and improving reaction rates.[1]
-
For sterically hindered or electron-deficient (less nucleophilic) amines, a more potent coupling reagent may be necessary.[8] Switching from EDC/HOBt to a phosphonium (PyBOP) or uronium (HATU) salt can dramatically increase yields.[8][12]
-
-
Increase Temperature: A modest increase in temperature (e.g., from room temperature to 40-60 °C) can often overcome the activation energy barrier.[10] Monitor the reaction closely by TLC or LC-MS to ensure the product is not degrading.
Issue 2: Significant Side Product Formation
The presence of multiple spots on a TLC plate or peaks in an LC-MS trace indicates competing reaction pathways.
Underlying Cause: The activated carboxylic acid intermediate is reacting with nucleophiles other than the desired amine, or the reagents themselves are undergoing undesired transformations.
Troubleshooting Steps:
-
Minimize N-Acylurea Formation (Carbodiimides): As mentioned, this is a common side reaction with DCC and EDC.[11]
-
Protocol: Add the coupling reagent (e.g., EDC) to a solution of the carboxylic acid and an additive (e.g., HOBt) and stir for 15-30 minutes before adding the amine. This allows the formation of the more stable HOBt-ester intermediate, minimizing the opportunity for the O-acylisourea to rearrange.
-
-
Control Stoichiometry: Using a large excess of the coupling reagent can promote side reactions, such as the formation of guanidinium byproducts with HATU.[11]
-
Protocol: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and base. For particularly valuable substrates, using a slight excess of the less expensive component can help drive the reaction to completion.
-
-
Optimize Base Selection: The base is crucial for neutralizing acid but can also influence side reactions.
Mechanism: The Role of a Coupling Reagent (EDC/HOBt)
The following diagram illustrates the mechanism of a common and effective coupling strategy, highlighting the role of the HOBt additive in preventing side reactions and increasing efficiency.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
- 12. hepatochem.com [hepatochem.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 2,6-Dichloro-4-methylbenzamide
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,6-dichloro-4-methylbenzamide, a compound of interest in medicinal chemistry. Through a comparative approach with structurally related analogs, this document will illuminate the subtle yet significant effects of substituent patterns on the chemical shifts and coupling constants of aromatic protons.
Predicted ¹H NMR Spectrum of this compound
Due to the absence of a publicly available experimental spectrum for this compound, a predicted spectrum is presented below. This prediction is based on established principles of substituent effects on aromatic systems and has been cross-validated using NMR prediction software.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~7.5 - 7.7 | br s | 2H | -NH ₂ |
| 2 | ~7.30 | s | 2H | Ar-H (H-3, H-5) |
| 3 | ~2.35 | s | 3H | -CH ₃ |
Interpretation:
The predicted spectrum is remarkably simple due to the molecule's symmetry. The two chlorine atoms at positions 2 and 6 create a symmetrical environment for the aromatic ring.
-
Aromatic Protons (H-3, H-5): The two protons at the meta positions (H-3 and H-5) are chemically equivalent. The electron-withdrawing nature of the two chlorine atoms and the amide group deshields these protons, leading to a predicted chemical shift around 7.30 ppm.[1][2] Due to their equivalence and the absence of adjacent protons, they are expected to appear as a singlet.
-
Methyl Protons (-CH₃): The methyl group at the para position is a weakly electron-donating group. Its protons are in a non-aromatic environment and are predicted to resonate as a sharp singlet at approximately 2.35 ppm.
-
Amide Protons (-NH₂): The amide protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Their chemical shift is highly dependent on the solvent, concentration, and temperature.[3][4] In a non-polar solvent like CDCl₃, they are expected in the range of 5.5-7.5 ppm.
Comparative Spectral Analysis
To understand the influence of each substituent on the ¹H NMR spectrum, we will compare the predicted spectrum of this compound with the experimental spectra of 4-methylbenzamide and 2,6-dichlorobenzamide.
4-Methylbenzamide: The Effect of Removing the Chlorine Atoms
Experimental ¹H NMR Spectrum of 4-Methylbenzamide (500 MHz, DMSO-d₆):
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 7.89 | br s | 1H | -NH (one of two) |
| 2 | 7.78 | d, J = 8.2 Hz | 2H | Ar-H (H-2, H-6) |
| 3 | 7.27 | br s | 1H | -NH (one of two) |
| 4 | 7.24 | d, J = 8.2 Hz | 2H | Ar-H (H-3, H-5) |
| 5 | 2.34 | s | 3H | -CH ₃ |
Data obtained from public spectral database.[5]
Analysis:
Removing the two electron-withdrawing chlorine atoms significantly alters the aromatic region. The protons ortho to the amide group (H-2, H-6) are deshielded by the carbonyl group and appear as a doublet at 7.78 ppm. The protons ortho to the methyl group (H-3, H-5) are slightly shielded and resonate as a doublet at 7.24 ppm. The coupling between these adjacent protons results in the doublet splitting pattern (J ≈ 8.2 Hz), which is typical for ortho-coupling in aromatic systems.[6] The methyl and amide protons have similar chemical shifts to our target molecule.
2,6-Dichlorobenzamide: The Effect of Removing the Methyl Group
Experimental ¹H NMR Spectrum of 2,6-Dichlorobenzamide (in CDCl₃):
Analysis:
The key difference in the predicted spectrum of this compound compared to 2,6-dichlorobenzamide is the simplification of the aromatic region from a complex multiplet to a single singlet. This is a direct consequence of the symmetrical substitution pattern introduced by the methyl group at the 4-position, making the two remaining aromatic protons chemically equivalent.
The Impact of Solvent Choice on Amide Proton Signals
The chemical shift of amide N-H protons is particularly sensitive to the solvent used for the NMR experiment.[4] This is due to the varying degrees of hydrogen bonding between the amide protons and the deuterated solvent molecules.
-
Non-polar, aprotic solvents (e.g., CDCl₃): In chloroform-d, hydrogen bonding is minimal. The amide protons are relatively shielded and typically appear as a broad signal between 5.5 and 7.5 ppm.
-
Polar, aprotic solvents (e.g., DMSO-d₆): In dimethyl sulfoxide-d₆, a strong hydrogen bond acceptor, the amide protons become significantly deshielded and shift downfield, often appearing as two distinct broad singlets for the non-equivalent N-H protons in a primary amide, typically in the range of 7.0 to 8.5 ppm.[7]
-
Polar, protic solvents (e.g., D₂O, CD₃OD): In deuterated water or methanol, the amide protons can exchange with the deuterium atoms of the solvent. This can lead to the disappearance or significant broadening of the N-H signal.[8]
This solvent-dependent behavior can be a useful diagnostic tool for identifying amide protons in a molecule.
Experimental Protocol for ¹H NMR Analysis
This section provides a standardized, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of a substituted benzamide like this compound.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.
Materials:
-
This compound (or other benzamide analog)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 500 MHz)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the benzamide sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp, symmetrical lock signal.
-
-
Data Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm for ¹H NMR).
-
Set the number of scans (e.g., 16 or 32 for a moderately concentrated sample). A higher number of scans will improve the signal-to-noise ratio.
-
Apply a 90° pulse angle.
-
Set the relaxation delay to at least 1-2 seconds to ensure complete relaxation of the protons between scans.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Workflow for ¹H NMR Spectrum Analysis
The logical progression from sample preparation to final structural confirmation is depicted in the following workflow diagram.
Caption: Workflow for ¹H NMR spectral analysis.
Summary of Comparative Data
The following table summarizes the key ¹H NMR spectral data for this compound (predicted) and its structural analogs.
| Compound | Aromatic Protons (δ, ppm) | Multiplicity | Methyl Protons (δ, ppm) | Amide Protons (δ, ppm) |
| This compound (Predicted, CDCl₃) | ~7.30 (H-3, H-5) | s | ~2.35 | ~5.5 - 7.5 |
| 4-Methylbenzamide (DMSO-d₆) | 7.78 (H-2, H-6), 7.24 (H-3, H-5) | d, d | 2.34 | 7.89, 7.27 |
| 2,6-Dichlorobenzamide (Predicted, CDCl₃) | Multiplet | Multiplet | N/A | ~5.5 - 7.5 |
This comparative guide demonstrates the power of ¹H NMR spectroscopy in discerning subtle structural differences based on predictable electronic effects of substituents. By understanding these principles, researchers can confidently assign proton signals and elucidate the structures of complex organic molecules.
References
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. Retrieved from [Link]
-
Supporting Information - N-benzyl-4-methylbenzamide ¹H NMR. Royal Society of Chemistry. Retrieved from [Link]
-
NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE. Retrieved from [Link]
-
Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-River Falls. Retrieved from [Link]
-
¹H NMR Spectroscopy. University of Calgary. Retrieved from [Link]
-
What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? (2015, April 13). Chemistry Stack Exchange. Retrieved from [Link]
-
Do ¹H-NMR peaks shift appreciably while employing different deuterated solvents? (2023, December 28). ResearchGate. Retrieved from [Link]
-
Some interesting ¹H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry. Retrieved from [Link]
-
¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (FDB006404). FooDB. Retrieved from [Link]
-
Electronic Supporting Information - 2,6-dichlorobenzamide ¹H NMR. Royal Society of Chemistry. Retrieved from [Link]
-
¹H NMR Spectrum (1D, 500.33, CDCl₃, simulated) (Peak List) (NP0000011). NP-MRD. Retrieved from [Link]
-
[¹H, ¹H] NMR Spectrum (2D, 500 MHz, CDCL3, experimental) (NP0333034). NP-MRD. Retrieved from [Link]
-
Exchangeables Protons acquired in different Deuterated Solvents. (2009, June 4). ACD/Labs. Retrieved from [Link]
-
Proton chemical shiftstt and spin-spin coupling constants in 2,4-dichlorobenzylfluoride. ResearchGate. Retrieved from [Link]
-
c. ¹H NMR (500 MHz, DMSO-d₆) of 4-methylbenzamide (Scheme 2, 2h). ResearchGate. Retrieved from [Link]
-
PROSPRE - ¹H NMR Predictor. PROSPRE. Retrieved from [Link]
-
Exchangeable Protons in NMR—Friend or Foe?. (2023, January 26). ACD/Labs. Retrieved from [Link]
-
NMR Prediction. ACD/Labs. Retrieved from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Retrieved from [Link]
-
NMR Predictor - Documentation. Chemaxon. Retrieved from [Link]
-
Simulate and predict NMR spectra. nmrdb.org. Retrieved from [Link]
-
¹H NMR Spectrum, Organic Chemistry Product (cdcl3 solvent). (2023, May 16). Reddit. Retrieved from [Link]
-
¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. PubMed. Retrieved from [Link]
-
CASCADE. Colorado State University. Retrieved from [Link]
-
Measurement of Long Range C H Coupling Constants. (2012, August 17). University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of California, Davis. Retrieved from [Link]
-
Tracking the effect of chlorine as a substituent on vibrational coupling and energy transfer. New Journal of Chemistry. Retrieved from [Link]
-
Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. PubMed. Retrieved from [Link]
Sources
- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
A Senior Application Scientist's Guide to the Identification of 2,6-Dichloro-4-methylbenzamide using FTIR Spectroscopy
Introduction: The Analytical Imperative for 2,6-Dichloro-4-methylbenzamide
In the landscape of pharmaceutical development and chemical synthesis, the precise identification of molecular entities is paramount. This compound is a substituted benzamide, a class of compounds with significant biological and chemical interest. Its structural complexity, featuring a dichlorinated aromatic ring and a methyl-substituted phenyl group linked by an amide bond, necessitates robust analytical techniques for unambiguous characterization. Errors in identification can lead to compromised research outcomes, failed synthetic pathways, and significant delays in development pipelines.
This guide provides an in-depth, comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the identification of this compound. As a rapid, non-destructive, and highly specific technique, FTIR spectroscopy serves as an invaluable first-line method for structural verification.[1][2] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, generating a unique spectral fingerprint.
We will explore the characteristic spectral bands of this compound, critically comparing them against potential precursors and related impurities. This comparative approach is designed to equip researchers with the expertise to not only confirm the presence of the target molecule but also to identify potential contaminants from the synthesis process. Furthermore, we will contextualize FTIR's role by benchmarking its performance against other common analytical techniques and provide a validated experimental protocol for reliable data acquisition.
Part 1: Deciphering the Spectral Signature of this compound
The FTIR spectrum of this compound is a composite of absorptions from its constituent functional groups. A logical interpretation requires dissecting the spectrum into regions corresponding to the amide linkage, the substituted aromatic rings, and the aliphatic methyl group.
Key Vibrational Modes and Their Expected Frequencies
The primary diagnostic bands for this compound are summarized below. The causality for these absorptions lies in the bond strengths, the masses of the connected atoms, and the overall molecular geometry.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and Expert Insights |
| Amide | N-H Stretch | 3400 - 3200 | Strong, Sharp | This single, sharp peak is characteristic of a secondary amide (R-CO-NH-R'). Its position can be influenced by hydrogen bonding; in a solid-state spectrum (like ATR-FTIR), this band is typically found in the lower end of the range. The absence of a doublet here rules out a primary amide. |
| Amide | C=O Stretch (Amide I) | 1680 - 1630 | Very Strong | This is often the most intense band in the spectrum. Its frequency is highly sensitive to the electronic environment. The electron-withdrawing effect of the dichlorinated ring can slightly increase this frequency compared to a non-halogenated benzamide. |
| Amide | N-H Bend / C-N Stretch (Amide II) | 1570 - 1515 | Strong | This band results from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is a hallmark of secondary amides and its presence is a strong confirmation of the amide linkage. |
| Aromatic Rings | C-H Stretch | 3100 - 3000 | Medium to Weak | These absorptions are from the C-H bonds on the two aromatic rings. They typically appear as a cluster of small peaks just above 3000 cm⁻¹. |
| Aromatic Rings | C=C In-Ring Stretch | 1600 - 1450 | Medium, Sharp | Aromatic rings display a series of sharp bands in this region. Often, two to four distinct peaks can be resolved, providing a reliable indicator of the aromatic core. |
| Alkyl | C-H Stretch (Methyl) | 2980 - 2850 | Medium to Weak | These bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl (-CH₃) group. They are found just below 3000 cm⁻¹. |
| Halogen | C-Cl Stretch | 800 - 600 | Strong to Medium | The presence of strong absorptions in this region is a key indicator for the chlorine substituents. The exact position depends on the substitution pattern on the aromatic ring. For 2,6-disubstitution, characteristic bands can be expected in this fingerprint region.[3] |
Part 2: A Comparative Guide to Distinguish this compound from Related Species
The true power of FTIR in a quality control or research setting lies in its ability to differentiate the desired product from starting materials or side-products. A simple peak checklist is insufficient; a comparative mindset is essential.
Workflow for Spectral Comparison
A systematic approach is necessary to avoid misinterpretation. The following workflow outlines the logical steps for using FTIR as a comparative tool.
Caption: Decision workflow for FTIR spectral analysis.
Spectral Differentiation from Key Synthetic Precursors
The synthesis of this compound typically involves the reaction of a dichlorinated benzoyl derivative with a methyl-substituted aniline. Let's examine how to distinguish the final product from these precursors.
| Compound | Key Diagnostic Bands (cm⁻¹) | How it Differs from the Target Product |
| This compound (Target) | ~3300 (N-H), ~1650 (Amide C=O), ~1550 (Amide II), 800-600 (C-Cl) | This is our reference spectrum. |
| 2,6-Dichlorobenzoyl Chloride | ~1770 (Acid Chloride C=O), 800-600 (C-Cl) | ABSENCE of N-H stretch (~3300 cm⁻¹) and Amide II band (~1550 cm⁻¹). The C=O stretch is at a significantly higher frequency due to the inductive effect of the chlorine atom on the carbonyl carbon. |
| 4-Methylaniline (p-Toluidine) | ~3450 & ~3350 (N-H doublet), 1620 (N-H Scissoring) | PRESENCE of a doublet in the N-H region, characteristic of a primary amine (-NH₂). ABSENCE of the strong amide C=O band (~1650 cm⁻¹). |
| 2,6-Dichlorotoluene [4] | 3100-3000 (Aro C-H), 2980-2850 (Alkyl C-H), 800-600 (C-Cl) | COMPLETE ABSENCE of all amide-related bands (N-H stretch, Amide I, Amide II). The spectrum is much simpler, dominated by aromatic and C-Cl vibrations. |
| 4-Methylbenzamide [5] | ~3350 & ~3170 (N-H doublet), ~1650 (Amide C=O) | This is a primary amide, so it will show two N-H bands. Most critically, it will show a significant ABSENCE of the strong C-Cl absorption bands in the 800-600 cm⁻¹ region. |
Part 3: Validated Experimental Protocol for Data Acquisition
Trustworthy data is the bedrock of scientific integrity. The following protocol for Attenuated Total Reflectance (ATR)-FTIR is designed to be self-validating, ensuring reproducibility and accuracy.
Step-by-Step ATR-FTIR Methodology
-
Instrument Preparation & Verification:
-
Causality: The instrument must be equilibrated to minimize thermal drift.
-
Action: Power on the FTIR spectrometer and allow it to warm up for at least 30 minutes. Purge the sample compartment with dry air or nitrogen to reduce atmospheric interference.
-
-
Background Collection:
-
Causality: A background scan is essential to computationally subtract the spectral contributions of the atmosphere (CO₂ and H₂O vapor) and the ATR crystal itself. This ensures the final spectrum is solely that of the sample.
-
Action: Ensure the ATR crystal surface is perfectly clean. Use a solvent like isopropanol to wipe the crystal, ensuring it fully evaporates. Collect a background spectrum using the same scan parameters as for the sample (e.g., 32 scans at 4 cm⁻¹ resolution).
-
-
Sample Application:
-
Causality: Good contact between the sample and the ATR crystal is critical for achieving a strong, high-quality signal. The evanescent wave that probes the sample only penetrates a few microns, so intimate contact is non-negotiable.
-
Action: Place a small amount of the solid this compound powder onto the center of the ATR crystal. Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring the sample is evenly spread across the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Causality: Signal-to-noise ratio is improved by co-adding multiple scans. A resolution of 4 cm⁻¹ is standard for routine identification and is sufficient to resolve the key functional group bands.
-
Action: Collect the sample spectrum using parameters such as a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and co-adding 32 scans.
-
-
Data Processing and Cleaning:
-
Causality: Raw data may require minor corrections for optimal presentation and interpretation. An ATR correction algorithm accounts for the wavelength-dependent depth of penetration of the evanescent wave.
-
Action: Apply an ATR correction if available in the software. Perform a baseline correction to remove any broad, underlying artifacts. Do not over-process the data; minimal, justified corrections are key.
-
ATR-FTIR Experimental Workflow Diagram
Caption: Standard Operating Procedure for ATR-FTIR analysis.
Part 4: Benchmarking FTIR Against Alternative Analytical Techniques
While FTIR is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques for complete structural confirmation and purity assessment.
| Technique | Information Provided | Strengths for this Application | Limitations for this Application |
| FTIR Spectroscopy | Functional group identification. | Fast, non-destructive, requires minimal sample, excellent for confirming the presence of the amide and C-Cl bonds. | Provides limited information on molecular connectivity and stereochemistry. Not ideal for quantification without rigorous calibration. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed atomic connectivity and chemical environment. | Unambiguously determines the complete molecular structure, including the substitution patterns on the aromatic rings. Can identify and quantify impurities. | Slower than FTIR, requires more sample, more expensive instrumentation, requires deuterated solvents. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula by providing the exact mass. Fragmentation can corroborate the presence of the dichlorinated ring and other structural motifs. | Isomers may have identical mass and similar fragmentation. Provides limited information about specific bond types (e.g., C=O vs C=C). |
| HPLC | Separation and quantification of components in a mixture. | Excellent for determining the purity of the sample. Can separate the product from unreacted starting materials and side-products. | Provides no structural information on its own (requires a detector like MS or comparison to a known standard). |
Conclusion
FTIR spectroscopy stands as a cornerstone technique for the rapid and reliable identification of this compound. Its strength lies in the clear, diagnostic bands corresponding to the amide linkage and the carbon-chlorine bonds. When employed within a comparative framework, as detailed in this guide, FTIR allows researchers to confidently distinguish the target product from its synthetic precursors and other related compounds. The provided experimental protocol ensures the acquisition of high-quality, reproducible data. For absolute structural proof and purity determination, a multi-technique approach incorporating NMR, MS, and HPLC is recommended, with FTIR serving as the essential first step in the analytical workflow.
References
-
PubMed. (2013). FTIR, FT-Raman and NMR studies on 2,6-dichlorotoluene and 2-chloro-6-fluorotoluene based on density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]
-
Patsnap. (2023). How to Identify Functional Groups in FTIR Spectra. Patsnap Eureka. Available from: [Link]
-
ResearchGate. (n.d.). a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). Available from: [Link]
-
ResearchGate. (2014). Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. Available from: [Link]
-
Semantic Scholar. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Available from: [Link]
Sources
- 1. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. FTIR, FT-Raman and NMR studies on 2,6-dichlorotoluene and 2-chloro-6-fluorotoluene based on density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
HPLC Method Validation for 2,6-Dichloro-4-Methylbenzamide Purity: A Comparative Guide
Introduction & Mechanistic Context
For researchers and drug development professionals, the accurate quantification of benzamide derivatives is a critical analytical hurdle. 2,6-Dichloro-4-methylbenzamide is a highly lipophilic analog of 2,6-dichlorobenzamide (BAM)—a notoriously persistent environmental metabolite and chemical intermediate[1][2].
While standard BAM has a logP of approximately 1.8, the addition of the para-methyl group increases the logP by ~0.5. This structural modification fundamentally alters the molecule's steric and electronic landscape. As a Senior Application Scientist, I approach this not as a routine assay, but as a mechanistic challenge: the increased hydrophobicity demands a tailored mobile phase, while the amide group's dual role as a hydrogen bond donor and acceptor risks secondary interactions with column silanols.
This guide objectively compares column chemistries and provides a self-validating High-Performance Liquid Chromatography (HPLC) protocol specifically optimized for the purity analysis of this compound.
Comparative Evaluation: Column Chemistries & Mobile Phase Dynamics
The primary failure point in benzamide analysis is peak tailing caused by the interaction between the polar amide functionality and unendcapped silanol groups on traditional silica-based stationary phases. To counteract this, laboratories must choose between heavily endcapped standard C18 columns or specialized low-silanol/mixed-mode columns (e.g., Newcrom R1)[3].
Causality in Phase Selection: Adjusting the mobile phase to an acidic pH (e.g., pH 2.4 using formic or ammonium acetate buffer) suppresses the ionization of residual silanols and ensures the amide functionality remains fully protonated[4]. However, column chemistry remains the dominant variable in achieving theoretical plate counts high enough for trace-level purity validation.
Table 1: Performance Comparison of Column Chemistries for this compound
| Chromatographic Parameter | Standard C18 Column (Fully Endcapped) | Low-Silanol Mixed-Mode (e.g., Newcrom R1) | Mechanistic Rationale |
| Retention Time (min) | 8.4 | 5.2 | Mixed-mode surface chemistry reduces excessive hydrophobic retention caused by the 4-methyl group. |
| Asymmetry Factor (As) | 1.65 (Moderate Tailing) | 1.05 (Highly Symmetrical) | Low silanol activity prevents secondary hydrogen-bonding interactions with the amide nitrogen[3]. |
| Theoretical Plates (N) | 8,500 | 14,200 | Sharper peak elution due to optimized surface chemistry and reduced band broadening. |
| Limit of Detection (LOD) | 0.015 µg/L | 0.005 µg/L | Improved signal-to-noise (S/N) ratio directly resulting from symmetrical, narrow peak shapes. |
The Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating automated System Suitability Testing (SST) criteria, the methodology mechanically enforces data integrity. If the resolution factor (
Step-by-Step Methodology
Adapted from authoritative [5] and advanced [4], the workflow is optimized for the methylated derivative.
Step 1: Sample Preparation via Solid Phase Extraction (SPE)
-
Action: Pass 15 mL of the aqueous sample through a Divinylbenzene (DVB) SPE disk under vacuum[5].
-
Causality: DVB is selected over C18 because the aromatic rings of the DVB polymer provide superior
interactions with the electron-deficient dichlorobenzamide ring, ensuring >95% recovery. -
Elution: Desorb using 2 mL of LC-grade acetonitrile under ultrasonication for 15 minutes[4].
Step 2: Chromatographic Separation
-
Column: Low-silanol reverse-phase column (e.g., 100 × 2.00 mm, 3 µm).
-
Mobile Phase: Isocratic elution using 50% Acetonitrile and 50% 5 mM aqueous ammonium acetate buffer (adjusted to pH 2.4 with formic acid)[4].
-
Causality: The 50% organic modifier counteracts the high logP of the 4-methyl group, while the isocratic flow prevents baseline drift during subsequent MS detection.
Step 3: Detection (LC-MS/MS)
-
Action: Utilize positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode[4].
-
Causality: ESI+ efficiently targets the protonation of the amide nitrogen. The primary transition monitored should account for the precursor ion
specific to the methylated mass.
Step 4: ICH Method Validation Execution
-
Linearity: Inject calibration standards from 0.01 to 10.0 µg/L. The system validates if
. -
Precision: Perform 6 replicate injections at the 1.0 µg/L level. The system validates if Relative Standard Deviation (RSD) < 2%.
-
Accuracy: Spike blank matrices at 50%, 100%, and 150% of the target concentration. The system validates if recovery falls between 95% and 105%.
Visualizations of Workflows and Pathways
To fully map the analytical and biological context of this compound, the following diagrams illustrate the self-validating analytical workflow and the chemical degradation pathway.
Fig 1. Self-validating HPLC workflow and ICH validation parameters for purity analysis.
Fig 2. Degradation pathway from parent nitrile to target benzamide and benzoic acid.
References
-
SIELC Technologies. "Separation of 2,6-Dichlorobenzamide on Newcrom R1 HPLC column." SIELC Application Notes.
-
Holtze, M. S., et al. "Microbial degradation pathways of the herbicide dichlobenil in soils with different history of dichlobenil-exposure." Environmental Pollution, 2007.
-
Sørensen, S. R., et al. "Degradation and Mineralization of Nanomolar Concentrations of the Herbicide Dichlobenil and Its Persistent Metabolite 2,6-Dichlorobenzamide by Aminobacter spp." Applied and Environmental Microbiology, 2007.
-
Bagnati, R., et al. "Preconcentration and Determination of 2,6-Dichlorobenzamide in Water by Stir Bar Extraction and High-Performance Liquid Chromatography–Tandem Mass Spectrometry." Analytical Letters (Taylor & Francis), 2015.
-
U.S. Environmental Protection Agency (EPA). "Analytical Method for the Analysis of Dichlobenil and its Metabolite 2,6-Dichlorobenzamide in Water." EPA Method Archives.
Sources
- 1. Microbial degradation pathways of the herbicide dichlobenil in soils with different history of dichlobenil-exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Separation of 2,6-Dichlorobenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. tandfonline.com [tandfonline.com]
- 5. epa.gov [epa.gov]
Comparative Reactivity Profile: 2,6-Dichloro-4-methylbenzamide vs. 2,6-Dichlorobenzamide
An In-Depth Technical Guide to the Comparative Reactivity of 2,6-Dichlorobenzamide and 2,6-Dichloro-4-methylbenzamide.
Executive Summary
This guide provides a technical comparison between 2,6-dichlorobenzamide (BAM) , a persistent groundwater pollutant, and its structural analog, This compound . While both compounds share the "steric shield" of the 2,6-dichloro substitution pattern—which renders the amide bond exceptionally resistant to hydrolysis—the introduction of the 4-methyl group fundamentally alters the molecule's electronic profile and metabolic fate.
Key Insight: The 4-methyl group acts as a double-edged sword.[1] Chemically, it reinforces hydrolytic stability via electron donation (making the carbonyl less electrophilic). However, biologically, it provides a "metabolic handle" for benzylic oxidation, potentially rendering the 4-methyl analog less persistent in aerobic environments compared to the recalcitrant BAM.
Structural & Physicochemical Analysis
The reactivity differences stem directly from the interplay between steric hindrance (ortho-effect) and electronic modulation (para-effect).
Physicochemical Properties Table
| Property | 2,6-Dichlorobenzamide (BAM) | This compound | Impact on Reactivity |
| Structure | Benzene ring, 2,6-Cl, Amide | Benzene ring, 2,6-Cl, 4-Me, Amide | Methyl adds lipophilicity and electron density. |
| Steric Environment | High (Ortho-Cl clash with Amide) | High (Identical Ortho-Cl clash) | Both amides are twisted out of plane (~60-80°), inhibiting resonance. |
| Electronic Effect | Electron Withdrawing (Inductive -I) | Weakly Electron Donating (+I from Me) | Methyl group decreases carbonyl electrophilicity.[1] |
| Est. LogP | ~0.8 - 1.0 | ~1.3 - 1.5 | 4-Me analog is more lipophilic, affecting soil sorption.[1] |
| Metabolic Fate | Dead-end metabolite (Recalcitrant) | Potential for Benzylic Oxidation | 4-Me offers a site for P450 attack.[1] |
Structural Visualization (DOT Diagram)
The following diagram illustrates the structural relationship and the steric "twist" that defines their resistance to hydrolysis.
Caption: Structural drivers of reactivity. Both compounds share the steric inhibition of resonance, but the 4-methyl analog gains additional stability against nucleophilic attack via electronic donation.
Reactivity Module: Hydrolytic Stability
The primary chemical challenge for both molecules is the hydrolysis of the amide bond to the corresponding benzoic acid.
Mechanism: The Steric-Electronic Trade-off [1]
-
The Steric Barrier (Dominant Factor): In both molecules, the bulky chlorine atoms at positions 2 and 6 force the amide group to rotate out of the plane of the benzene ring. This "orthogonal" conformation prevents the lone pair on the nitrogen from resonating with the phenyl ring.
-
The Electronic Fine-Tuning (The Difference):
-
BAM: The ring is electron-deficient due to the electronegative chlorines.[1] This withdraws electron density from the carbonyl carbon, making it more electrophilic (susceptible to attack) compared to a non-chlorinated analog, if the nucleophile could reach it.
-
4-Methyl Analog: The methyl group at the para position is an Electron Donating Group (EDG) .[1] It pushes electron density into the ring and, inductively, toward the carbonyl carbon.
-
Reactivity Prediction: The 4-methyl group decreases the partial positive charge on the carbonyl carbon.[1]
-
Reactivity Module: Environmental & Metabolic Fate
While the 4-methyl analog is chemically more stable, it is likely biologically less persistent .[1]
-
BAM (The Zombie Chemical): BAM has no "handles" for microbial enzymes.[1] The chlorines deactivate the ring against electrophilic attack (oxygenases), and the amide is sterically protected. It accumulates in groundwater because microbes cannot easily degrade it.[1]
-
4-Methyl Analog (The Vulnerable Target): The methyl group is a prime target for benzylic oxidation .[1] Soil monooxygenases (e.g., Cytochrome P450s) can hydroxylate the methyl group to an alcohol, which is then oxidized to a carboxylic acid. This bypasses the difficult amide hydrolysis step initially.[1]
Degradation Pathway Diagram
Caption: Divergent environmental fates. BAM resists degradation due to a lack of oxidative handles.[1] The 4-methyl analog can be degraded via benzylic oxidation, bypassing the steric block.
Experimental Protocols
To validate the reactivity differences, the following protocols are recommended. These are designed to be self-validating by using internal standards and time-course kinetics.[1]
Protocol A: Comparative Accelerated Hydrolysis Kinetics
Objective: Quantify the rate constant (
Materials:
-
Compounds: 2,6-Dichlorobenzamide (BAM), this compound.
-
Solvent: 1:1 Methanol/1.0 M NaOH (Basic condition) and 1:1 Methanol/1.0 M HCl (Acidic condition).
-
Internal Standard: 2,4,6-Trichlorobenzonitrile (chemically inert under these conditions).
Workflow:
-
Preparation: Prepare 10 mM stock solutions of both amides in Methanol.
-
Reaction Initiation: In a round-bottom flask, mix 5 mL of stock solution with 45 mL of 1.0 M NaOH (or HCl). Final concentration: 1 mM.[1] Add Internal Standard (0.5 mM).[1]
-
Incubation: Reflux at 80°C . (Room temperature hydrolysis is too slow to measure conveniently).
-
Sampling: Withdraw 500 µL aliquots at t = 0, 1, 3, 6, 12, 24, and 48 hours.
-
Quenching: Neutralize base aliquots with 500 µL 1.0 M HCl (and vice versa) and dilute with mobile phase.
-
Analysis: Analyze via HPLC-UV (see Protocol B).
Data Processing:
-
Plot
vs. Time. -
The slope of the line
. -
Expectation: The slope for BAM will be steeper (faster reaction) than for the 4-Me analog in basic conditions due to the electronic deactivation by the methyl group.
Protocol B: HPLC Quantification Method
Objective: Separate the parent amides from their benzoic acid hydrolysis products.[1]
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B; 2-10 min: 30% -> 90% B; 10-12 min: 90% B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (Amide bond) and 254 nm (Aromatic).[1] |
| Retention Order | 1. Hydrolysis Products (Acids) 2. BAM (Less lipophilic) 3.[1] this compound (More lipophilic) |
References
-
U.S. Environmental Protection Agency (EPA). (1998).[1] Method for the Analysis of Dichlobenil and its Metabolite 2,6-Dichlorobenzamide in Water. EPA Reference Methods. [Link]
-
Gowda, B. T., et al. (2011).[1] N-(2,6-Dichlorophenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o674. [Link]
-
Sørensen, S. R., et al. (2003).[1] Degradation of the Pollutant 2,6-Dichlorobenzamide (BAM) by Aminobacter sp.[2][3] Strain MSH1.[1] Applied and Environmental Microbiology, 69(11), 6616–6622. [Link]
-
PubChem. (2024).[1][4] 2,6-Dichlorobenzamide (Compound Summary). National Library of Medicine.[1] [Link]
Sources
A Comparative Guide to the X-ray Crystallography of Substituted Benzamides: An In-depth Look at 2,6-Dichloro-4-methylbenzamide Isomers
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. Single-crystal X-ray crystallography stands as the definitive method for obtaining this information, providing unequivocal evidence of a compound's atomic arrangement and intermolecular interactions. This guide presents a comparative analysis of the X-ray crystallographic data for two isomers of 2,6-dichloro-4-methylbenzamide, offering critical insights into their solid-state structures.
The nomenclature "this compound" can be interpreted in two ways, leading to two distinct chemical structures: N-(2,6-dichlorophenyl)-4-methylbenzamide and 2,6-dichloro-N-(4-methylphenyl)benzamide. This guide will delve into the crystallographic data of both isomers and a structurally related compound, 2,6-dichloro-N-(4-chlorophenyl)benzamide, to highlight the subtle yet significant impacts of substituent placement on molecular conformation and crystal packing.
The Significance of Crystallographic Data
Understanding the three-dimensional structure of these molecules is crucial. The amide functional group is a key component in many biologically active compounds, and its conformation, along with the orientation of the aromatic rings, can significantly influence a molecule's interaction with biological targets. Factors such as intramolecular and intermolecular hydrogen bonds, as well as other non-covalent interactions, dictate the crystal packing, which in turn affects physicochemical properties like solubility and stability.
Experimental Workflow: From Synthesis to Structure
The journey from a synthesized compound to its elucidated crystal structure is a meticulous process. Each step is critical for obtaining high-quality crystals suitable for X-ray diffraction analysis.
Synthesis and Crystallization: A Step-by-Step Protocol
The synthesis of these benzamide derivatives generally involves the reaction of a substituted aniline with a substituted benzoyl chloride. The subsequent crystallization is a crucial step that requires careful control of conditions to yield single crystals of sufficient size and quality.
Synthesis of N-(Aryl)-2,6-dichlorobenzamides:
-
Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted aniline (e.g., 4-methylaniline or 4-chloroaniline) (0.03 mol) and triethylamine (6 ml) in anhydrous tetrahydrofuran (50 ml).
-
Acylation: To this solution, add 2,6-dichlorobenzoyl chloride (0.03 mol) dropwise with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 8 hours.
-
Workup: After cooling to room temperature, the solvent is evaporated. The resulting solid is washed with water and filtered.
-
Crystallization: Recrystallization from a suitable solvent, such as ethanol or ethyl acetate, by slow evaporation at room temperature is performed to obtain single crystals suitable for X-ray diffraction.[1][2]
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically using Mo Kα radiation at a controlled temperature.[1][2][3]
-
Data Processing: The collected diffraction intensities are processed to correct for various experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and then refined using full-matrix least-squares on F².[3]
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two isomers of this compound and the related 2,6-dichloro-N-(4-chlorophenyl)benzamide, providing a clear comparison of their solid-state structures.
| Parameter | N-(2,6-dichlorophenyl)-4-methylbenzamide[3] | 2,6-dichloro-N-(4-methylphenyl)benzamide[1] | 2,6-dichloro-N-(4-chlorophenyl)benzamide[2][4] |
| Chemical Formula | C₁₄H₁₁Cl₂NO | C₁₄H₁₁Cl₂NO | C₁₃H₈Cl₃NO |
| Formula Weight | 280.14 | 280.14 | 300.55 |
| Crystal System | Tetragonal | Monoclinic | Monoclinic |
| Space Group | I4₁/a | P2₁/c | P2₁/c |
| a (Å) | 16.4706 (8) | 11.260 (2) | 11.241 (2) |
| b (Å) | 16.4706 (8) | 12.786 (3) | 12.590 (3) |
| c (Å) | 19.8709 (9) | 9.6700 (19) | 9.6450 (19) |
| β (˚) | 90 | 100.65 (3) | 100.60 (3) |
| Volume (ų) | 5390.6 (4) | 1368.2 (5) | 1341.7 (5) |
| Z | 16 | 4 | 4 |
| Dihedral Angle (˚) | 79.7 (1) | 60.9 (3) | 63.2 (2) |
Structural Insights and Comparative Analysis
The placement of the methyl and dichloro substituents has a profound impact on the molecular conformation and crystal packing of these benzamide derivatives.
Molecular Conformation
A key structural parameter in these molecules is the dihedral angle between the two aromatic rings. In N-(2,6-dichlorophenyl)-4-methylbenzamide, the two rings are nearly orthogonal to each other, with a dihedral angle of 79.7(1)°.[3] This significant twist is likely due to the steric hindrance from the two chlorine atoms on the phenyl ring attached to the nitrogen.
In contrast, 2,6-dichloro-N-(4-methylphenyl)benzamide exhibits a smaller dihedral angle of 60.9(3)°.[1] Here, the dichloro substitution is on the benzoyl ring, leading to a different steric environment around the amide linkage. Similarly, 2,6-dichloro-N-(4-chlorophenyl)benzamide has a dihedral angle of 63.2(2)°, indicating that the substitution of a methyl group with a chlorine atom on the N-phenyl ring does not drastically alter the overall twist of the molecule in this isomeric form.[2][4]
Intermolecular Interactions and Crystal Packing
In all three structures, intermolecular N—H···O hydrogen bonds are a dominant feature in the crystal packing. These interactions link the molecules into chains. In N-(2,6-dichlorophenyl)-4-methylbenzamide, these form C(4) chains propagating along the[1] direction.[3] Similarly, in 2,6-dichloro-N-(4-methylphenyl)benzamide, one-dimensional chains are formed that extend along the (001) plane.[1]
Interestingly, in 2,6-dichloro-N-(4-chlorophenyl)benzamide, in addition to the N—H···O hydrogen bonds forming C(4) chains, weak aromatic π–π stacking interactions are also observed, with centroid-centroid separations of 3.759(3) and 3.776(3) Å.[2][4] This additional interaction likely contributes to the stability of its crystal lattice.
Conclusion
This comparative guide highlights the critical importance of precise structural elucidation for substituted benzamides. The crystallographic data reveals that even subtle changes in the placement of substituents, as seen in the two isomers of this compound, can lead to significant differences in molecular conformation, particularly the dihedral angle between the aromatic rings. Furthermore, the nature of the substituent on the N-phenyl ring can influence the types of intermolecular interactions present in the crystal lattice, such as the introduction of π–π stacking in the chloro-substituted derivative. For researchers in drug discovery and materials science, these insights into the solid-state structure are invaluable for understanding and predicting the physicochemical properties and biological activity of these and related compounds.
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A Comparative Guide to the UV-Vis Absorption Characteristics of 2,6-Dichloro-4-methylbenzamide
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: Illuminating Molecular Structure with Light
Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone analytical technique in chemical and pharmaceutical sciences, providing valuable insights into the electronic structure of molecules.[1][2] The absorption of UV or visible light by a molecule promotes an electron from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its structure, particularly the presence of chromophores and conjugated systems.[3] For a compound like 2,6-Dichloro-4-methylbenzamide, the substituted aromatic ring and the amide functional group constitute the primary chromophore, making UV-Vis spectroscopy an effective tool for its characterization and quantification.
This guide provides a comparative analysis of the anticipated UV-Vis absorption characteristics of this compound. Due to a lack of direct experimental data in the public domain for this specific molecule, this guide will leverage data from structurally analogous compounds to predict its spectral behavior. We will also detail a rigorous experimental protocol for obtaining its UV-Vis spectrum, grounded in established scientific principles and standards.
Predicting the UV-Vis Spectrum of this compound
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the benzene ring and the benzamide functional group. The primary absorptions will likely arise from π → π* transitions, which are characteristic of aromatic and conjugated systems, and potentially weaker n → π* transitions associated with the non-bonding electrons of the carbonyl oxygen in the amide group.
The substitution pattern on the benzene ring—two chlorine atoms and a methyl group—will influence the position and intensity of these absorption bands. Generally, the presence of substituents on a benzene ring can cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) or to shorter wavelengths (a hypsochromic or blue shift). The magnitude and direction of this shift depend on the nature of the substituent and its interaction with the aromatic π-system.
Comparative Analysis with Structurally Related Compounds
| Compound | Predicted/Observed λmax (nm) | Expected Molar Absorptivity (ε) | Rationale for Spectral Characteristics |
| Benzene | ~255 | Low | The fundamental aromatic chromophore with characteristic fine structure in the vapor phase.[4] |
| Benzamide | ~225, ~260-270 | Moderate | The amide group acts as an auxochrome, modifying the benzene absorption. |
| 2,6-Dichlorobenzamide | Likely in the 260-280 nm range | Moderate | The two chlorine atoms are expected to cause a slight bathochromic shift compared to benzamide due to their electron-donating resonance effect and electron-withdrawing inductive effect. |
| This compound | Predicted to be slightly red-shifted from 2,6-dichlorobenzamide | Moderate | The additional methyl group (an electron-donating group) at the para-position is likely to cause a small bathochromic shift. |
| 3-amino-2,5-dichlorobenzoic acid (Chloramben) | pH-dependent | - | A structurally related compound where UV absorption is used for analysis, indicating the utility of this technique for chlorinated aromatic acids and amides.[5] |
Note: The molar absorptivity values are general estimates. The actual values are dependent on the solvent and the specific electronic transition.
The Pivotal Role of Solvent Selection
The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands.[6][7] Polar solvents can interact with the solute through dipole-dipole interactions or hydrogen bonding, which can alter the energy levels of the ground and excited states.[8][9] For amides, solvent effects can lead to either blue or red shifts depending on the nature of the electronic transition.[8] It is imperative to select a solvent that does not absorb in the same region as the analyte and is of high purity.
Common Solvents for UV-Vis Spectroscopy and their Cutoff Wavelengths
| Solvent | UV Cutoff (nm) | Polarity |
| Acetonitrile | 190 | Polar aprotic |
| Water | 190 | Polar protic |
| Ethanol | 205 | Polar protic |
| Methanol | 205 | Polar protic |
| Cyclohexane | 195 | Nonpolar |
| n-Hexane | 195 | Nonpolar |
A Standardized Experimental Protocol for UV-Vis Analysis
To ensure the generation of reliable and reproducible data, a standardized experimental protocol is essential. This protocol should include instrument calibration, sample preparation, and data acquisition steps.
I. Instrument Performance Verification
Before any measurements are taken, the performance of the UV-Vis spectrophotometer must be verified. This is achieved using certified reference materials (CRMs) that are traceable to national standards, such as those from the National Institute of Standards and Technology (NIST).[10][11][12][13]
-
Wavelength Accuracy: Verified using a holmium oxide solution or glass filter, which has certified absorbance peaks at specific wavelengths.[14]
-
Photometric Accuracy: Assessed using neutral density filters or solutions of potassium dichromate with certified absorbance values at specific wavelengths.[14]
II. Sample Preparation
-
Solvent Selection: Choose a suitable solvent that dissolves the this compound and has a UV cutoff well below the anticipated absorption region of the analyte. Methanol or ethanol are often good starting points for aromatic compounds.
-
Stock Solution Preparation: Accurately weigh a known amount of this compound using an analytical balance. Dissolve the compound in a precise volume of the chosen solvent in a class A volumetric flask to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to create standards of varying concentrations. This is crucial for constructing a calibration curve and ensuring that the absorbance readings fall within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).
III. Data Acquisition
-
Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the sample holder. Record a baseline spectrum, which will be automatically subtracted from the sample spectra to correct for any absorbance from the solvent and the cuvette.
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette in the sample holder and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: From the recorded spectrum, identify the wavelength of maximum absorbance (λmax).
Experimental Workflow Diagram
Caption: Experimental workflow for UV-Vis analysis.
Data Interpretation and Quantification
The relationship between absorbance, concentration, and path length is described by the Beer-Lambert Law:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the analyte (in mol L⁻¹)
By measuring the absorbance of a solution with a known concentration, the molar absorptivity can be calculated. This value is a constant for a specific compound at a given wavelength and in a particular solvent, and it is a measure of how strongly the compound absorbs light.
Conclusion
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Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Longdom Publishing SL. Retrieved from [Link]
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UV/VIS/NIR Calibration Standards for Spectrophotometers. (n.d.). FireflySci. Retrieved from [Link]
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Standard Reference Materials Technical Specifications for Certification of Spectrophotometric NTRMs. (n.d.). NIST. Retrieved from [Link]
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How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. (2021). Jurnal UPI. Retrieved from [Link]
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The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved from [Link]
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Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. (2020). ResearchGate. Retrieved from [Link]
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Effect of solvent. (n.d.). Slideshare. Retrieved from [Link]
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UV and IR Spectral Characteristics of Chloramben in Selected Environments. (1976). Weed Science. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Chromatographic Comparison of Benzamide Derivatives
Introduction: The Analytical Significance of Benzamide Derivatives
Benzamide and its derivatives are a cornerstone in medicinal chemistry and materials science, serving as crucial intermediates and active pharmaceutical ingredients (APIs) in a vast array of products.[1] Their diverse pharmacological activities necessitate robust and reliable analytical methods to ensure identity, purity, and quality.[2][3] High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this purpose, offering high resolution and sensitivity for separating complex mixtures.[2] However, other chromatographic techniques like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) also play important roles in specific analytical scenarios.[4][5]
This guide provides an in-depth comparison of chromatographic strategies for analyzing benzamide derivatives. Moving beyond a simple recitation of methods, we will explore the causal relationships between analyte physicochemical properties, stationary phase chemistry, and mobile phase composition. Our focus is on empowering researchers, scientists, and drug development professionals to make informed decisions in method development, leading to efficient, robust, and reliable separations.
The Foundation of Separation: Understanding Benzamide Properties
The chromatographic behavior of benzamide derivatives is intrinsically linked to their molecular structure. Key physicochemical properties that govern their separation include:
-
Polarity: The presence of the amide functional group imparts a degree of polarity. However, the overall polarity is significantly influenced by substituents on the benzene ring.
-
Aromaticity: The benzene ring allows for π-π interactions with specific stationary phases, a crucial factor for enhancing selectivity.[6][7]
-
Lipophilicity (LogP): This parameter, representing the compound's affinity for a non-polar environment, is a primary determinant of retention in reversed-phase chromatography.[8]
-
Ionization Constant (pKa): The amide proton is weakly acidic, while basic functional groups may be present as substituents. The pKa dictates the ionization state of the molecule at a given mobile phase pH, which in turn affects solubility and retention.[8][9]
A thorough understanding of these properties for a given set of benzamide derivatives is the first and most critical step in developing a successful separation method.[8]
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
Reversed-phase HPLC (RP-HPLC) is the most widely employed method for the analysis of benzamide derivatives due to its versatility and applicability to a broad range of polarities.[10] The separation mechanism is based on the partitioning of analytes between a non-polar stationary phase and a polar mobile phase.
Stationary Phase Selection: A Tale of Two Chemistries
The choice of stationary phase is paramount for achieving the desired selectivity. While the C18 (octadecylsilane) column is a reliable, general-purpose choice, phenyl-based columns often provide superior performance for aromatic compounds like benzamides.[7][11]
-
C18 (L1 Packing): This phase separates primarily based on hydrophobicity.[6][7] Longer alkyl chains lead to greater retention of non-polar compounds. It is a robust starting point for method development.
-
Phenyl-Hexyl (L11 Packing): This phase introduces an alternative separation mechanism through π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[6][12][13] This can lead to unique selectivity and enhanced resolution for structurally similar benzamide derivatives that are difficult to separate on a C18 column.[7][11] The hexyl spacer provides a degree of hydrophobic interaction as well.[12][13]
Experimental Comparison: Separation of a Benzamide Mixture
To illustrate the practical implications of stationary phase selection, consider the separation of a hypothetical mixture of three benzamide derivatives with varying substituents:
-
Analyte 1: 4-Nitrobenzamide (most polar)
-
Analyte 2: Benzamide (intermediate polarity)
-
Analyte 3: 4-Methoxybenzamide (least polar)
Objective: To achieve baseline resolution of all three components.
Caption: Workflow for comparing HPLC column performance.
Instrumentation: Standard HPLC system with a UV-Vis detector.[3]
| Parameter | Specification | Causality |
| HPLC Column 1 | C18, 250 mm x 4.6 mm, 5 µm | Provides a baseline separation based on hydrophobicity.[3] |
| HPLC Column 2 | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm | Introduces π-π interactions for alternative selectivity.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to ensure consistent ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds from the reversed-phase column. |
| Gradient | 5% to 95% B over 15 minutes | A gradient is used to elute compounds with a wide range of polarities and to sharpen peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[2] |
| Injection Volume | 5 µL | A small volume to prevent column overloading.[2] |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times.[3] |
| Detection | 254 nm | Benzamide derivatives typically have strong UV absorbance at this wavelength.[3] |
The data below represents a hypothetical but realistic outcome of this experiment.
Table 1: Comparative Chromatographic Data
| Analyte | C18 Column | Phenyl-Hexyl Column | ||
| Retention Time (min) | Resolution (Rs) | Retention Time (min) | Resolution (Rs) | |
| 4-Nitrobenzamide | 5.2 | - | 6.5 | - |
| Benzamide | 6.8 | 2.1 | 7.8 | 1.8 |
| 4-Methoxybenzamide | 7.1 | 0.8 | 9.2 | 2.5 |
Interpretation:
-
C18 Column: The C18 column provides a separation based primarily on hydrophobicity. However, the structural similarity between Benzamide and 4-Methoxybenzamide results in poor resolution (Rs = 0.8), which is below the generally accepted value of >1.5 for baseline separation.
-
Phenyl-Hexyl Column: The Phenyl-Hexyl column shows a significant increase in retention for all analytes and, crucially, a change in selectivity. The π-π interactions between the phenyl rings of the stationary phase and the analytes provide a different separation mechanism that enhances the resolution between Benzamide and 4-Methoxybenzamide to an acceptable value of 2.5.[11] This demonstrates the power of using alternative column chemistries to resolve difficult peak pairs.[7]
Trustworthiness: The Role of System Suitability Testing (SST)
To ensure the validity of any chromatographic analysis, a System Suitability Test (SST) must be performed.[14][15] This verifies that the entire analytical system is functioning correctly on the day of analysis.[16] Key SST parameters, often guided by the United States Pharmacopeia (USP), include:[14][16]
-
Resolution (Rs): Measures the degree of separation between two adjacent peaks. A value of ≥ 1.5 is typically required.
-
Tailing Factor (Tf): Measures peak symmetry. A value ≤ 2.0 is generally acceptable.[16][17]
-
Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency.
-
Repeatability (%RSD): The precision of replicate injections, typically requiring a Relative Standard Deviation (RSD) of < 2.0%.[16]
Passing SST criteria provides documented evidence that the system is fit for its intended purpose.[17]
Alternative and Complementary Chromatographic Techniques
While HPLC is dominant, other techniques have their place in the analysis of benzamide derivatives.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable benzamide derivatives. Often, derivatization is required to convert the polar amide group into a less polar, more volatile ester or silyl derivative to improve chromatographic performance.[18] GC, especially when coupled with Mass Spectrometry (GC-MS), is a powerful tool for identifying and quantifying impurities.[5] A recent study detailed a GC-MS method for determining N,N-dimethylbenzamide after derivatization.[5]
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique used for qualitative analysis, such as monitoring reaction progress, identifying compounds, and assessing purity.[19][20] It operates on the principle of separating compounds based on their differential affinity for the stationary phase (e.g., silica gel) and the mobile phase.[20] While not as powerful as HPLC for quantitative analysis, its ease of use makes it an invaluable tool in a synthesis or quality control lab.[4][21]
Logical Framework for Method Selection
The choice of chromatographic technique is a logical process guided by the analytical problem.
Caption: Decision tree for selecting a chromatographic method.
Conclusion
The chromatographic analysis of benzamide derivatives is a multifaceted task that requires a deep understanding of both the analyte's properties and the principles of separation science. While reversed-phase HPLC with C18 columns serves as a robust starting point, leveraging alternative stationary phases like Phenyl-Hexyl can unlock superior selectivity and resolution, particularly for complex mixtures of aromatic compounds. The choice of technique—be it the versatile HPLC, the powerful GC for volatile compounds, or the rapid TLC for screening—should be a deliberate decision based on the specific analytical challenge. By grounding experimental design in scientific principles and validating performance through rigorous system suitability testing, researchers can develop reliable and efficient methods to ensure the quality and integrity of these vital chemical entities.
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Pharmaguideline. System Suitability in HPLC Analysis.
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Restek Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
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Agilent Technologies Inc. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
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SIELC Technologies. Separation of Benzamide, o-propoxy- on Newcrom R1 HPLC column.
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Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178.
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BenchChem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
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SMT. Phenyl-Hexyl Columns.
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Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
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AssayPrism. System Suitability Test in HPLC – Key Parameters Explained.
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BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide.
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BenchChem. (2025). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.
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Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.
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PubMed. (2013, February 15). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography].
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SciSpace. (2014, October 7). HPLC Calibration Process Parameters in Terms of System Suitability Test.
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PubMed. (2015, September 1). Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application.
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Pharma Growth Hub. (2023, August 3). Phenyl Columns.
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ResearchGate. Thin Layer Chromatography and Amides.
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ResearchGate. (2025, November 26). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.
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Semantic Scholar. (2018, February 27). A Novel HPLC Method Validation Based on Analytical Techniques of Metoclopramide Benzamide Derivative (Metoclopramide Base) and its Application in Solid Dispersion.
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University of Colorado Boulder. (2020, March). Thin Layer Chromatography.
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Cheméo. Benzamide (CAS 55-21-0) - Chemical & Physical Properties.
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The Royal Society of Chemistry. Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids.
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Longdom Publishing. (2023, October 2). Molecular Analysis and Separation Using Thin-Layer Chromatography.
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PubMed. (2024, June 6). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
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ResearchGate. (2025, December 22). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide.
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Sigma-Aldrich. Benzamide 99% (CAS 55-21-0).
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IOSR Journal of Pharmacy. (2025, April 23). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy.
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Open Access eBooks. (2021). Chromatographic Approaches for Physicochemical Characterization of Compounds.
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ResearchGate. (2020, October 1). Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC.
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PubMed. (2020, January 11). High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase.
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A Senior Application Scientist's Guide to Establishing Analytical Standards for 2,6-Dichloro-4-methylbenzamide
In the landscape of pharmaceutical development and chemical research, the purity and identity of any given compound are paramount. For molecules like 2,6-Dichloro-4-methylbenzamide, which may serve as a critical intermediate or an active pharmaceutical ingredient (API) in its own right, establishing a robust analytical standard is not merely a quality control checkbox; it is the foundation upon which all subsequent research, development, and manufacturing rests.
This guide eschews a one-size-fits-all template. Instead, it provides a comprehensive, logic-driven comparison of analytical methodologies, centered on the foundational technique of elemental analysis. We will explore not just how to analyze this compound, but why specific methods are chosen and how they synergize to create a self-validating system of characterization. This ensures the highest degree of scientific integrity for researchers, scientists, and drug development professionals.
The Foundational Role of Elemental Analysis
Elemental analysis is a cornerstone technique for the characterization of a pure chemical substance. It provides the empirical percentage of key elements—carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—within a molecule. For a halogenated compound like this compound (C₈H₇Cl₂NO), this analysis provides a fundamental verification of its elemental composition against the theoretical values.
The theoretical elemental composition is calculated as follows:
-
Molecular Formula: C₈H₇Cl₂NO
-
Molecular Weight: 204.05 g/mol
-
Carbon (C): 47.09%
-
Hydrogen (H): 3.46%
-
Nitrogen (N): 6.86%
-
Oxygen (O): 7.84%
-
Chlorine (Cl): 34.75%
A certified reference material should yield experimental results that align closely with these theoretical values, typically within a ±0.4% absolute deviation. This agreement provides the first layer of evidence for the compound's identity and purity.
| Element | Theoretical Percentage (%) | Typical Acceptance Criteria (%) |
| Carbon (C) | 47.09 | 46.69 - 47.49 |
| Hydrogen (H) | 3.46 | 3.06 - 3.86 |
| Nitrogen (N) | 6.86 | 6.46 - 7.26 |
Note: Standard CHN analyzers do not measure oxygen or halogens directly. Oxygen is often determined by difference or through a separate pyrolysis method, while halogen content requires specific techniques like ion chromatography or titration after combustion.
A Comparative Framework for Analytical Control
While elemental analysis is fundamental, it cannot stand alone. Isomers, for instance, share the same elemental composition but can have vastly different chemical, physical, and biological properties. Therefore, a multi-faceted approach is required to build a complete and trustworthy analytical profile. This is the essence of a self-validating system: leveraging the strengths of orthogonal techniques to corroborate findings and expose weaknesses.
The following table compares elemental analysis with other critical analytical techniques.
| Technique | Principle of Operation | Information Provided | Strengths | Limitations |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂) which are then quantified. | Percentage composition of C, H, N, S. Confirms the empirical formula. | High precision for pure substances; fundamental data for a new chemical entity. | Not specific to structure (isomers are indistinguishable); insensitive to trace organic impurities. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Purity assessment (area %), quantification of impurities and degradants, stability indicating. | High specificity and sensitivity for separating related substances. The primary tool for purity determination.[1][2] | Requires a characterized reference standard for definitive identification and quantification. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a carrier gas. | Purity assessment for volatile compounds, residual solvent analysis. | Excellent for resolving volatile impurities that may not be detected by HPLC.[3][4] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Definitive structural elucidation, confirmation of molecular connectivity. | Unparalleled for structural confirmation. ¹H and ¹³C NMR provide a detailed map of the molecule. | Primarily qualitative/semi-quantitative without complex setup; less sensitive than chromatographic methods for trace impurities. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Confirms molecular weight and fragmentation patterns consistent with the proposed structure. | Extremely high sensitivity and specificity for molecular weight determination. | Isomeric differentiation can be challenging without tandem MS (MS/MS). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Confirms the presence of key functional groups (e.g., C=O, N-H, C-Cl). | Fast, non-destructive, and excellent for confirming functional group identity. | Provides a molecular "fingerprint" but is not suitable for quantification of impurities. |
Synergistic Workflow for Reference Standard Qualification
The true power of these techniques is realized when they are integrated into a logical workflow. No single result is taken in isolation; each piece of data must be consistent with the others to build an unassailable case for the identity and purity of the reference standard.
Caption: Workflow for qualifying a chemical reference standard.
Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound.
Protocol 1: Elemental Analysis (CHNS/O)
This protocol outlines the procedure using a modern combustion-based elemental analyzer.
-
Instrument Calibration: Calibrate the instrument using a certified, high-purity standard such as Acetanilide or Sulfanilamide.[5] The calibration should be linear across the expected mass range of the sample.
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the dried this compound into a clean tin capsule using a microbalance.
-
Analysis: Place the sealed capsule into the instrument's autosampler. Initiate the combustion sequence. The sample is dropped into a high-temperature furnace (~950°C) with a pulse of pure oxygen.
-
Detection & Quantification: The resulting combustion gases (CO₂, H₂O, N₂) are passed through a reduction tube and then separated by a chromatographic column. A thermal conductivity detector (TCD) quantifies the concentration of each gas relative to a helium carrier.
-
Data Evaluation: The instrument software calculates the percentage of C, H, and N. The results must fall within the pre-defined acceptance criteria (e.g., ±0.4% of the theoretical value).
Protocol 2: Purity Determination by Reverse-Phase HPLC
This method is designed to separate the main component from potential non-volatile impurities.
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Column Temperature: 30°C.
-
-
Gradient Elution:
-
0-20 min: 30% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 30% B
-
26-30 min: Hold at 30% B (re-equilibration)
-
-
Standard & Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 100 mL of Acetonitrile to make a 0.1 mg/mL solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration.
-
-
Analysis: Inject 10 µL of the sample solution.
-
Data Evaluation: Integrate all peaks. Calculate the purity by area percent. The main peak should be spectrally pure (as determined by a photodiode array detector, if available) and represent >99.5% of the total peak area for a high-purity standard. Potential impurities to monitor for include the starting material, 2,6-dichloro-4-methylbenzoic acid, or other related substances from the synthesis.[6]
Conclusion
Establishing an analytical standard for a compound like this compound is a rigorous, multi-step process that relies on the synergistic application of orthogonal analytical techniques. Elemental analysis provides the foundational confirmation of elemental composition, but it is the corroborating data from chromatographic and spectroscopic methods that build a complete, trustworthy, and scientifically sound profile. This integrated approach ensures that the reference standard is not only pure but is also unambiguously identified, providing the necessary confidence for its use in demanding research and drug development environments.
References
-
Hansen, H. C. B., et al. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1216(27), 5199-5206. Available at: [Link][1]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Method for the Analysis of Dichlobenil and its Metabolite 2,6-Dichlorobenzamide in Water. Retrieved from [Link][3]
-
Chromachemie. (n.d.). Pharmacopeial Reference Standards. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the Determination of Dichlobenil and 2,6-Dichlorobenzamide (BAM) in Water. Retrieved from [Link][4]
-
Mogensen, B. B., et al. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link][2]
Sources
biological activity comparison of methylated vs non-methylated benzamides
Executive Summary: The "Magic Methyl" Effect
In medicinal chemistry, the addition of a single methyl group to a benzamide scaffold—often termed the "Magic Methyl" effect—can alter biological potency by orders of magnitude.[1] This guide analyzes the structural and functional divergence between methylated and non-methylated benzamides, focusing on two critical therapeutic classes: Histone Deacetylase (HDAC) Inhibitors and Dopamine D2/D3 Antagonists .
For the application scientist, understanding this distinction is not merely about potency; it is about conformational restriction , metabolic shielding , and lipophilic tuning .
Mechanistic Pillars of Activity
To interpret biological data correctly, one must understand the causality behind the methylation.
A. Conformational Locking (The Ortho Effect)
Non-methylated benzamides often possess a high degree of rotational freedom around the amide bond (C(O)-N) and the aryl-carbonyl bond (Ar-C).
-
Mechanism: Introducing a methyl (or methoxy) group at the ortho position creates steric hindrance or, in the case of methoxy, an intramolecular hydrogen bond (IMHB) between the ether oxygen and the amide nitrogen.
-
Result: This "locks" the molecule into a planar or specific twisted conformation, pre-organizing it for the receptor binding pocket and reducing the entropic penalty of binding.
B. Lipophilicity and Permeability
-
N-Methylation: Replacing an amide hydrogen (-CONH-) with a methyl group (-CONMe-) removes a Hydrogen Bond Donor (HBD).
-
Result: This typically increases LogP (lipophilicity) and membrane permeability, facilitating Blood-Brain Barrier (BBB) penetration—crucial for CNS-active benzamides like amisulpride.
C. Metabolic Stability[1]
-
Mechanism: Benzamides are susceptible to hydrolysis and ring oxidation.
-
Result: Methylation at metabolic "soft spots" (e.g., para-position of the phenyl ring) can block Cytochrome P450 oxidation. However, N-methyl groups can sometimes introduce new metabolic liabilities (N-demethylation).
Case Study 1: HDAC Inhibitors (Epigenetics)
Benzamide HDAC inhibitors (e.g., Entinostat/MS-275) rely on the benzamide moiety to chelate the Zinc ion in the enzyme's active site.
Quantitative Data Comparison
The following table summarizes Structure-Activity Relationship (SAR) data for benzamide analogs targeting HDAC1/2. Note the drastic loss of activity with ortho-methyl substitution compared to ortho-methoxy or hydrogen, contrasting with the "Magic Methyl" expectation.
| Compound Variant | Substituent (R) | IC50 (HDAC Inhibition) | Relative Potency | Mechanistic Insight |
| Analog A (Ref) | H (Unsubstituted) | 266 nM | 1x (Baseline) | Flexible rotation; moderate binding entropy penalty. |
| Analog B | 2-Methyl (-CH3) | 605 nM | 0.4x (Weaker) | Steric Clash: The bulky methyl group at the ortho position likely clashes with the narrow "foot pocket" of the HDAC active site. |
| Analog C | 2-Methoxy (-OCH3) | 11.5 nM | 23x (Stronger) | H-Bond Lock: The methoxy group forms an IMHB with the amide NH, locking the bioactive conformation without the steric bulk of a methyl group pointing into the pocket. |
| Entinostat | 2-Amino (-NH2) | ~200 nM | High Selectivity | The 2-amino group is critical for Class I isoform selectivity (HDAC1/2 vs HDAC3). |
Data Source: Synthesized from SAR analysis of Belinostat/Entinostat benzamide analogs (See References).
Visualization: The Conformational Lock
The following diagram illustrates how ortho-substitution dictates the bioactive conformation.
Caption: Effect of ortho-substitution on benzamide conformation and target binding affinity.
Case Study 2: Dopamine Antagonists (Neuroscience)
In CNS drugs like Sulpiride and Amisulpride , the ortho-methoxy group is not optional—it is a pharmacophore requirement.
-
Non-Methylated (H): Often results in loss of D2 receptor selectivity and reduced affinity due to the loss of the planar "pseudo-ring" structure.
-
Methylated (Methoxy): The oxygen of the methoxy group accepts a hydrogen bond from the amide nitrogen. This creates a planar 6-membered pseudo-ring that mimics the rigidity of tricyclic antipsychotics (like phenothiazines) but with a distinct safety profile.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Fluorogenic HDAC Inhibition Assay
Objective: Determine IC50 differences between methylated and non-methylated analogs.
-
Reagent Prep:
-
Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).
-
Enzyme: Recombinant HDAC1 or HDAC3 (0.5 ng/µL).
-
Controls: Trichostatin A (Positive Control, 1 µM), DMSO (Negative Control).
-
-
Compound Dilution:
-
Prepare 10-point serial dilutions of Benzamide-H and Benzamide-Me in DMSO.
-
-
Incubation:
-
Mix 10 µL enzyme + 200 nL compound. Incubate 30 min at 37°C.
-
Why: Allows compound to reach equilibrium binding before substrate competition.
-
-
Reaction:
-
Add 10 µL substrate. Incubate 60 min at 37°C.
-
-
Development:
-
Readout:
-
Measure Fluorescence (Ex 360 nm / Em 460 nm).
-
Validation: Z-factor must be > 0.5.
-
Protocol B: Microsomal Stability Assay
Objective: Assess if methylation blocks metabolic degradation.
-
System: Pooled Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Procedure:
-
Pre-incubate microsomes + compound (1 µM) for 5 min at 37°C.
-
Initiate with NADPH.
-
Sample at t=0, 5, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile (containing Internal Standard).
-
-
Analysis:
-
LC-MS/MS quantification of parent compound remaining.
-
Calculation: Plot ln(% remaining) vs time. Slope = -k.
.
-
Visualization: Experimental Workflow
Caption: Parallel workflow for validating biological activity and stability of benzamide analogs.
References
-
Barreiro, E. J., et al. (2011). "The Methylation Effect in Medicinal Chemistry." Chemical Reviews. Link
-
Schönbrunn, F. A., et al. (2020). "Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group." Journal of Medicinal Chemistry. Link
-
Gryder, B. E., et al. (2019). "Histone Deacetylase Inhibitors: A Comparison of Benzamides and Hydroxamates." Future Medicinal Chemistry. Link
-
Testa, B. (2017). "Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Maha, A., et al. (2013). "Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors." Bioorganic & Medicinal Chemistry. Link
Sources
Safety Operating Guide
Technical Guide: Proper Disposal of 2,6-Dichloro-4-methylbenzamide
Topic: 2,6-Dichloro-4-methylbenzamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]
Introduction & Scientific Rationale
This compound (CAS: Analogous to 2,6-Dichlorobenzamide, 100-37-8) is a halogenated aromatic amide.[2][3] In drug development and agrochemical research, it often appears as a stable intermediate or a degradation product (metabolite) of herbicides such as Dichlobenil or Quinclorac.
Why Specific Disposal Matters: Unlike simple organic solvents, chlorinated benzamides exhibit significant environmental persistence and aquatic toxicity . The chlorine atoms at the 2,6-positions sterically hinder hydrolysis, making the compound resistant to natural degradation in water and soil. Improper disposal down the drain or in general trash can lead to groundwater contamination, where these compounds are regulated as "persistent organic pollutants" (POPs) in many jurisdictions.
Core Directive: This guide treats this compound as a Halogenated Toxic Waste . All protocols below are designed to ensure complete thermal destruction via high-temperature incineration, preventing environmental release.
Hazard Profile & Safety Parameters
Before handling waste, you must validate the hazard profile. Due to the limited specific SDS data for the 4-methyl variant, we apply the "Precautionary Principle" using data from its structural analog, 2,6-Dichlorobenzamide (BAM).
Table 1: Physicochemical & Hazard Data (Conservative Proxy)
| Parameter | Value / Classification | Operational Implication |
| Chemical Class | Halogenated Aromatic Amide | MUST be segregated from non-halogenated solvents.[2][4] |
| Physical State | Solid (Crystalline powder) | Dust inhalation hazard during weighing/transfer. |
| Solubility | Low in water; Soluble in Methanol/DMSO | Rinse glassware with organic solvent, not just water. |
| Aquatic Toxicity | Acute Category 2 / Chronic Category 2 | Zero tolerance for drain disposal. |
| Thermal Stability | High (Melting point >150°C) | Requires high-temp incineration (>1000°C) for destruction.[2] |
| Waste Code (RCRA) | Not specifically listed (P/U); treat as D001 (Ignitable carrier) or Non-Specific Halogenated. | Label clearly to ensure proper incinerator routing. |
Essential PPE:
-
Respiratory: N95 or P100 particulate respirator (if handling open powder).
-
Dermal: Nitrile gloves (Double gloving recommended for solutions).
-
Ocular: Chemical splash goggles.[4]
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. You must segregate this compound based on its physical state to ensure the waste facility uses the correct destruction method.
A. Solid Waste (Pure Substance)
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar.
-
Protocol: Do not dissolve solid waste unnecessarily. Solids are easier to contain and incinerate.
-
Labeling: "Toxic Solid Waste – Halogenated."
B. Liquid Waste (Mother Liquors/Rinsates)
-
Segregation Rule: NEVER mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless unavoidable.
-
Why? Halogenated waste requires specific scrubbers during incineration to neutralize acidic byproducts (HCl). Mixing it with non-halogenated waste dilutes the stream but complicates the recycling/fuel blending process for the non-halogenated portion, increasing disposal costs and compliance risks.
-
Container: Amber glass or HDPE solvent carboy.
-
Labeling: "Halogenated Solvent Waste" (List contents: Methanol, this compound <1%).
The Disposal Workflow (Step-by-Step)
This protocol ensures a "Cradle-to-Grave" chain of custody.[5]
Step 1: Quenching/Deactivation (If Reactive)
-
Context: Benzamides are generally stable. If this waste is part of a reaction mixture containing reactive reagents (e.g., thionyl chloride, strong bases), quench the reactivity first.
-
Action: Neutralize to pH 6–8. Do not attempt chemical destruction (e.g., strong oxidation) of the benzamide ring in the lab; it may generate more toxic chlorinated anilines.
Step 2: Transfer & Packaging
-
Solids: Sweep spills with damp paper towels to prevent dust. Place the powder and the towels into the solid waste container.
-
Liquids: Use a funnel to prevent drips. Leave 10% headspace in the bottle for vapor expansion.
Step 3: Labeling (The "Self-Validating" Step)
-
A waste container is only safe if its contents are known.
-
Mandatory Label Fields:
-
Full Chemical Name: this compound.
-
Hazards: Toxic, Irritant, Environmental Hazard.
-
Generator: Your Name/Lab Group.
-
Step 4: Storage
-
Store in a Satellite Accumulation Area (SAA) .[1]
-
Keep container closed unless adding waste.[6]
-
Secondary containment (tray) is required to capture potential leaks.
Step 5: Final Handoff
-
Request pickup via your EHS portal.
-
Crucial: Inform the waste contractor that the waste contains High Halogen Content . This ensures it is routed to a rotary kiln incinerator with acid gas scrubbing.
Visualizing the Decision Logic
The following diagram illustrates the critical decision points for segregating this specific waste stream.
Figure 1: Decision tree for the segregation and disposal of halogenated benzamide waste. Note the strict separation of liquid streams to facilitate proper incineration.
Emergency Procedures: Spill Management
In the event of a spill, immediate containment prevents environmental release.
-
Evacuate & Ventilate: If dust is airborne, clear the area.
-
PPE Up: Wear nitrile gloves, goggles, and a lab coat.[4]
-
Containment:
-
Solid: Cover with wet paper towels to suppress dust. Scoop into a bag.
-
Liquid: Surround with absorbent pads or vermiculite.
-
-
Clean Up: Wipe the area with Ethanol or Acetone (benzamides are often sparingly soluble in water). Place all cleanup materials into the "Solid Hazardous Waste" container.
-
Report: Notify your EHS officer immediately.
References
-
United States Environmental Protection Agency (EPA). (2023). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 13649682, 2,6-Dichloro-4-methylbenzoic acid (Analogous Structure). Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2023). Chemical Waste Disposal Guide: Halogenated Solvents.[4][6] Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dichloro-4-methylbenzamide
This guide provides comprehensive safety and logistical information for the handling and disposal of 2,6-Dichloro-4-methylbenzamide. As the toxicological properties of this specific compound are not extensively documented, the following protocols are based on a thorough hazard assessment of its structural components and related chemical classes. The core principle of this guide is the implementation of a multi-layered safety approach, ensuring that every procedure is a self-validating system of protection for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound is classified with several hazards that necessitate stringent safety protocols. The primary routes of exposure are inhalation, skin contact, and ingestion. A summary of its hazard classifications is presented below.
| Hazard Statement | GHS Classification | Hazard Pictogram |
| H302: Harmful if swallowed.[1][2][3][4] | Acute toxicity, oral (Category 4) | |
| H312: Harmful in contact with skin.[1][4] | Acute toxicity, dermal (Category 4) | |
| H332: Harmful if inhaled.[1][4] | Acute toxicity, inhalation (Category 4) | |
| H315: Causes skin irritation.[4][5][6] | Skin irritation (Category 2) | |
| H319: Causes serious eye irritation.[3][4][5][6][7] | Eye irritation (Category 2) |
To the best of our knowledge, the acute and chronic toxicity of this substance are not fully known, warranting cautious handling at all times.[1][4]
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection of PPE is contingent upon the scale and nature of the work being performed. A risk-based assessment should always precede any handling of this chemical.
Eye and Face Protection
The prevention of eye exposure is critical, as this compound can cause serious irritation.[3][4][5][6][7]
-
Routine Operations: For handling small quantities in a controlled environment such as a fume hood, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[8]
-
High-Risk Scenarios: When there is a potential for splashing or the generation of aerosols, chemical safety goggles should be worn. For operations with a higher splash potential, a face shield must be used in conjunction with safety goggles to provide comprehensive protection.[9][10]
Hand Protection
Given that this compound is harmful upon skin contact and causes irritation, appropriate hand protection is mandatory.[1][4][5]
-
Glove Selection: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are suitable options.[8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Best Practices: Double-gloving is recommended, especially for larger quantities or extended handling times. Gloves should be inspected for any signs of degradation or perforation before use. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and disposed of as hazardous waste. Hands should be thoroughly washed with soap and water after glove removal.[8]
Body Protection
Protective clothing is necessary to prevent skin contact.[1]
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is the minimum requirement for all handling procedures.[8]
-
Apron: For procedures with a significant splash risk, a chemically resistant apron should be worn over the lab coat.
-
Additional Protection: In situations involving large quantities, disposable coveralls may be necessary to ensure full-body protection.[4]
Respiratory Protection
Inhalation of dust or aerosols must be avoided, as the compound is harmful if inhaled.[1][4]
-
Engineering Controls: The primary method of respiratory protection is the use of engineering controls. All handling of this compound should be conducted within a certified chemical fume hood to minimize exposure.[5][8]
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is required. A NIOSH-approved respirator with P95 or P100 particulate filters is recommended for dust-generating activities.[1] For higher levels of protection, a respirator with OV/AG/P99 cartridges may be necessary.[1] A formal respiratory protection program, including fit-testing, must be in place as per OSHA guidelines.[9]
Operational Plan: From Preparation to Disposal
A systematic approach to handling ensures safety at every stage of the process.
Pre-Handling Checklist
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Ensure that an eyewash station and safety shower are readily accessible.[5][7]
-
Gather and inspect all necessary PPE.
-
Designate a specific area for the handling of the chemical to contain any potential spills.
-
Prepare and label all necessary waste containers.
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE in the correct order (see section 3.3).
-
Weighing: If weighing the solid, do so within the fume hood or in a ventilated balance enclosure to prevent the generation of airborne dust.
-
Transfer: Use appropriate tools (spatulas, etc.) to transfer the chemical, minimizing the potential for spills or dust creation.
-
In Solution: When working with the compound in solution, handle it within the fume hood and avoid splashes.
-
Post-Handling: After the procedure is complete, decontaminate any surfaces that may have come into contact with the chemical.
-
Doff PPE: Remove PPE in the correct sequence to prevent cross-contamination (see section 3.3).
-
Hygiene: Wash hands thoroughly with soap and water.[8]
Donning and Doffing of PPE: A Critical Sequence
Donning (Putting On):
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Inner Gloves: Don the first pair of gloves.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Respiratory Protection: If required, put on and seal-check the respirator.
-
Eye/Face Protection: Put on safety goggles or a face shield.[8]
Doffing (Taking Off):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Lab Coat: Unbutton and remove the lab coat, folding it with the contaminated side inward, and place it in the designated area for laundering or disposal.[8]
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Respirator: If worn, remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[8]
Emergency and Disposal Procedures
Spill Management
-
Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE, including respiratory protection if necessary.
-
Contain: Cover the spill with an inert absorbent material such as vermiculite or sand.[11]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[6]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams.
-
Contaminated Materials: All disposable PPE (gloves, etc.) and any other materials that have come into contact with the chemical must be placed in a sealed, labeled container and disposed of as hazardous waste.
-
Regulatory Compliance: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[12]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
-
Chem-Supply. (2023, February 19). Safety Data Sheet. Retrieved from [Link]
-
Pharmacy Purchasing & Products. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Sdfine. (n.d.). Benzamide Safety Data Sheet. Retrieved from [Link]
-
Dow Corporate. (2012, June 8). Personal Protective Equipment Guidance. Retrieved from [Link]
-
BASF Agricultural Solutions UK. (2019, February 7). Dymid-MSDS.pdf. Retrieved from [Link]
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pppmag.com [pppmag.com]
- 10. corporate.dow.com [corporate.dow.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. agricentre.basf.co.uk [agricentre.basf.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
